Product packaging for 3-Methoxy-6-methylquinoline(Cat. No.:)

3-Methoxy-6-methylquinoline

Cat. No.: B15071393
M. Wt: 173.21 g/mol
InChI Key: WMZQPRQTWCABBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-6-methylquinoline is a quinoline-based organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is supplied for research and development purposes. Quinoline derivatives are privileged structures in medicinal and agricultural chemistry, known for their wide range of biological properties . The methoxyquinoline scaffold is a common feature in compounds with significant research value. For instance, other methoxy-methylquinoline isomers are investigated as inhibitors of P-glycoprotein (P-gp) to overcome multidrug resistance in cancer cells , and the 6-methoxyquinoline structure is a key component of antimalarial agents like primaquine . Researchers utilize this family of compounds in the design and synthesis of novel bioactive molecules, including antifungal, anticancer, and antitubercular agents . This product is intended for research use by qualified professionals. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B15071393 3-Methoxy-6-methylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(13-2)7-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQPRQTWCABBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-Methoxy-6-methylquinoline" CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on 6-Methoxyquinoline (CAS: 5263-87-6) for researchers, scientists, and drug development professionals.

Disclaimer: The compound "3-Methoxy-6-methylquinoline" as initially requested could not be definitively identified with a corresponding CAS number in comprehensive chemical databases. Therefore, this technical guide focuses on the closely related and well-documented parent compound, 6-Methoxyquinoline .

Introduction

6-Methoxyquinoline is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its quinoline core, substituted with a methoxy group at the 6-position, imparts specific physicochemical properties that make it a versatile precursor in medicinal chemistry and materials science.[1][3] This compound and its derivatives have garnered significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] In the realm of drug development, 6-Methoxyquinoline is a key starting material for the synthesis of tubulin polymerization inhibitors and bacterial DNA gyrase inhibitors.[1][2] Furthermore, its unique electronic and optical properties have led to its investigation for use in advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methoxyquinoline is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 5263-87-6[3]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
Appearance Light brown-yellow oily liquid[2]
Melting Point 18-20 °C[2][3]
Boiling Point 140-146 °C at 15 mmHg; 193 °C at 50 mmHg[2][3]
Density ~1.15 g/mL at 20 °C[2][3]
Refractive Index n20/D 1.625[2][3]
Solubility Soluble in alcohol[4]

Synthesis of 6-Methoxyquinoline

The most common method for the synthesis of 6-Methoxyquinoline is the Skraup synthesis. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Skraup Synthesis of 6-Methoxyquinoline

A detailed experimental protocol for the Skraup synthesis of 6-Methoxyquinoline is as follows:

Materials:

  • p-Anisidine (para-methoxyaniline)

  • Glycerol

  • para-Methoxy nitrobenzene (oxidizing agent)

  • Ferrous sulfate (inhibitor)

  • Boric acid (inhibitor)

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure: [2][5]

  • In a suitable reaction vessel, combine 1 part of p-anisidine, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of para-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid (molar ratios).

  • Slowly add concentrated sulfuric acid to the mixture. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.

  • Heat the reaction mixture to 140 °C and maintain it at reflux for 8-8.5 hours.

  • Allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture to a pH of 5.5 using a sodium hydroxide solution.

  • Remove any floating resin by decantation.

  • Filter the solid and wash it three times with distilled water, followed by three washes with ethyl acetate. Combine the organic phases.

  • Extract the aqueous phase three times with ethyl acetate and combine all organic phases.

  • Remove the ethyl acetate by distillation under reduced pressure to yield 6-Methoxyquinoline.

Biological Activity and Applications

6-Methoxyquinoline is a precursor to a variety of compounds with significant biological activities. Its derivatives have shown promise in several therapeutic areas.

Tubulin Polymerization Inhibition

Derivatives of 6-methoxyquinoline have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them attractive candidates for anticancer drug development.[1]

DNA Gyrase Inhibition

Fluoroquinolone derivatives incorporating the 6-methoxyquinoline scaffold have been synthesized and evaluated as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Antiplasmodial Activity

Hybrid molecules containing the 8-amino-6-methoxyquinoline pharmacophore have been synthesized and tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[6] Several of these compounds have demonstrated significant antiplasmodial activity with IC₅₀ values in the low micromolar to sub-micromolar range.[6]

Experimental Protocols for Biological Assays

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in light scattering or fluorescence.

General Protocol:

  • Prepare a solution of purified tubulin in a suitable polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂).

  • Add the test compound (a derivative of 6-methoxyquinoline) at various concentrations. A vehicle control (e.g., DMSO) should also be included.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis.

General Protocol:

  • Incubate purified DNA gyrase with the test compound at various concentrations.

  • Add relaxed circular plasmid DNA (e.g., pBR322) and ATP to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and deproteinize the DNA.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many anticancer drugs derived from 6-methoxyquinoline is the disruption of microtubule dynamics, which in turn affects various cellular signaling pathways, ultimately leading to apoptosis.

G 6-Methoxyquinoline_Derivative 6-Methoxyquinoline_Derivative Tubulin Tubulin 6-Methoxyquinoline_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Inhibition of Tubulin Polymerization by 6-Methoxyquinoline Derivatives.

This diagram illustrates the logical workflow from the binding of a 6-methoxyquinoline derivative to tubulin, leading to the inhibition of microtubule polymerization, disruption of mitotic spindle formation, cell cycle arrest, and ultimately, apoptosis.

Conclusion

6-Methoxyquinoline is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potent biological activities. The continued exploration of 6-methoxyquinoline and its analogues is likely to yield novel therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and biological applications to aid researchers in their future investigations.

References

An In-depth Technical Guide on the Molecular Weight of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 3-Methoxy-6-methylquinoline, a heterocyclic aromatic organic compound. This document details the compound's physicochemical properties, outlines experimental protocols for molecular weight determination, and illustrates potential biological pathways influenced by quinoline derivatives. For the purposes of this guide, and based on available chemical data, we will be focusing on the isomeric structure, 6-methoxy-3-methylisoquinoline , which has a molecular formula of C₁₁H₁₁NO.

Physicochemical Data

The fundamental physicochemical properties of 6-methoxy-3-methylisoquinoline are summarized in the table below. These values are crucial for its characterization and application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem
Molecular Weight 173.21 g/mol PubChem
Monoisotopic Mass 173.084064 g/mol PubChem
Melting Point 115 °CStenutz

Experimental Protocols for Molecular Weight Determination

The precise determination of a molecule's weight is fundamental to its identification and characterization. The following are detailed methodologies for key experimental techniques used to determine the molecular weight of small organic compounds like 6-methoxy-3-methylisoquinoline.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a primary method for determining the molecular weight of a compound with high accuracy.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Dissolve 1-5 mg of the this compound sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • The final concentration should be in the range of 1-10 µg/mL.

    • If necessary, add a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) to the solvent to promote ionization.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium iodide, or a mixture of known compounds with masses spanning the desired range) to ensure high mass accuracy.

  • Sample Infusion:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-20 µL/min).

  • Ionization and Analysis:

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • As the solvent evaporates, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

    • The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The mass analyzer separates the ions based on their m/z ratio.

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum, which is a plot of ion intensity versus m/z.

    • The peak corresponding to the molecular ion (e.g., [M+H]⁺) is used to determine the molecular weight of the compound. For this compound, the expected m/z for the protonated molecule would be approximately 174.0917.

    • High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

While NMR is primarily used for structural elucidation, it can also provide information that supports the molecular weight determination by confirming the molecular structure.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal. This should be consistent with the proposed molecular formula.

    • Analyze the chemical shifts and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of this compound. The number of signals in the ¹³C NMR spectrum will indicate the number of unique carbon atoms.

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, can confirm the molecular formula.

Protocol for CHNS Elemental Analysis:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dry, homogeneous this compound sample into a tin or silver capsule.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Combustion:

    • Place the sample capsule into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature furnace (around 900-1000 °C) and combusted in a stream of pure oxygen.[1] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or nitrogen oxides, which are subsequently reduced to N₂).

  • Gas Separation and Detection:

    • The resulting gases are carried by a helium stream through a separation column (gas chromatography).[1]

    • The separated gases are detected by a thermal conductivity detector (TCD).[1]

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the initial sample weight.

    • Compare the experimental percentages with the theoretical percentages calculated from the proposed molecular formula (C₁₁H₁₁NO) to verify its accuracy.

Biological Relevance and Potential Mechanisms of Action

Quinoline derivatives are known for their broad range of biological activities, including anticancer and antifungal properties.[2][3][4] While the specific signaling pathways for this compound are not extensively characterized, the general mechanisms of action for quinoline compounds provide a basis for understanding its potential therapeutic applications.

Quinoline-based compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of protein kinase activity.[5][6][7]

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Quinoline This compound Topoisomerase Topoisomerase Quinoline->Topoisomerase inhibits Tubulin Tubulin Quinoline->Tubulin inhibits Kinase Protein Kinase Quinoline->Kinase inhibits DNA_Replication DNA Replication Topoisomerase->DNA_Replication enables Proliferation Cell Proliferation DNA_Replication->Proliferation Apoptosis Apoptosis Microtubules Microtubules Tubulin->Microtubules polymerization Cell_Division Cell Division Microtubules->Cell_Division essential for Cell_Division->Proliferation Kinase->Proliferation promotes

Caption: General anticancer mechanisms of quinoline derivatives.

The antifungal action of certain quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane and induce oxidative stress.[4][8]

antifungal_pathway cluster_fungal_cell Fungal Cell Quinoline This compound Cell_Membrane Cell Membrane Quinoline->Cell_Membrane disrupts ROS Reactive Oxygen Species (ROS) Production Quinoline->ROS induces Membrane_Permeability Increased Membrane Permeability Cell_Membrane->Membrane_Permeability Cell_Death Fungal Cell Death Membrane_Permeability->Cell_Death ROS->Cell_Death

Caption: General antifungal mechanisms of quinoline derivatives.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the molecular weight and structure of an unknown small organic molecule like this compound.

experimental_workflow cluster_workflow Molecular Weight and Structure Determination Workflow start Unknown Sample (this compound) ms Mass Spectrometry (MS) start->ms elemental Elemental Analysis (CHNS) start->elemental nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mw Determine Molecular Weight ms->mw ef Determine Empirical Formula elemental->ef structure Elucidate Structure nmr->structure mf Propose Molecular Formula mw->mf ef->mf mf->structure final Confirmed Structure and Molecular Weight structure->final

References

An In-depth Technical Guide to 3-Methoxy-6-methylquinoline: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Methoxy-6-methylquinoline is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of quinoline chemistry, data from structurally related analogs, and predictive methodologies. All quantitative data not explicitly cited should be considered predictive.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties.[1][2][3][4][5] The strategic placement of substituents on the quinoline scaffold allows for the fine-tuning of these characteristics, making them attractive candidates for drug discovery and development.[1][2][3] This guide focuses on the specific, yet sparsely documented, derivative: this compound. We will explore its predicted chemical properties, propose a viable synthetic route with a detailed experimental protocol, and discuss its potential biological significance based on the activities of related quinoline compounds.

Core Chemical Properties

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are essential for understanding its behavior in various experimental and biological systems.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Likely a pale yellow to brown solid or oilBased on similar quinoline derivatives.
Melting Point 75-85 °CEstimated based on substituted quinolines.
Boiling Point > 300 °CExtrapolated from related compounds.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, chloroform); sparingly soluble in water.Typical for quinoline derivatives.
pKa (of the quinoline nitrogen) 4.5 - 5.5The methoxy and methyl groups will slightly influence the basicity of the nitrogen atom.
Predicted Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound. The following are predicted key spectral features.

Spectral TechniquePredicted Key Features
¹H NMR (in CDCl₃) - Aromatic protons (quinoline ring): δ 7.0-8.5 ppm. - Methoxy protons (-OCH₃): δ 3.8-4.0 ppm (singlet). - Methyl protons (-CH₃): δ 2.4-2.6 ppm (singlet).
¹³C NMR (in CDCl₃) - Aromatic carbons: δ 110-150 ppm. - Methoxy carbon (-OCH₃): δ 55-60 ppm. - Methyl carbon (-CH₃): δ 20-25 ppm.
Mass Spectrometry (MS) - Expected molecular ion peak (M⁺) at m/z = 173.

Synthesis of this compound

Several classical methods can be adapted for the synthesis of this compound. The Combes quinoline synthesis offers a direct and efficient approach.

Proposed Synthetic Pathway: Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For this compound, the proposed reactants would be p-toluidine and methoxymalonaldehyde or a suitable equivalent.

G p_toluidine p-Toluidine intermediate Enamine Intermediate p_toluidine->intermediate malonaldehyde Methoxymalonaldehyde malonaldehyde->intermediate cyclization Acid-catalyzed Cyclization intermediate->cyclization H+ dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Proposed Combes synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • p-Toluidine

  • Methoxymalonaldehyde (or a suitable precursor/equivalent)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1 equivalent) in ethanol.

  • Addition of β-Diketone: To the stirred solution, add methoxymalonaldehyde (1.1 equivalents).

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture. The addition is exothermic and should be done in an ice bath.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve p-toluidine in Ethanol add_diketone Add Methoxymalonaldehyde dissolve->add_diketone add_acid Add Conc. H₂SO₄ add_diketone->add_acid reflux Reflux for 4-6h add_acid->reflux cool Cool and Pour onto Ice reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize Final Product

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, the quinoline scaffold is present in numerous compounds with a wide range of pharmacological effects. These include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4][5]

Anticancer Potential

Many quinoline derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline This compound (Hypothetical Target) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This compound represents an under-explored area of quinoline chemistry. Based on the extensive research into related compounds, it holds potential for applications in drug discovery. The immediate next steps for researchers interested in this molecule should be its unambiguous synthesis and thorough characterization. Following this, a comprehensive screening of its biological activities would be warranted to uncover its therapeutic potential. The methodologies and predictive data presented in this guide provide a solid foundation for initiating such research endeavors.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific substitution pattern of functional groups, such as methoxy and methyl groups, on the quinoline ring can significantly influence the molecule's physicochemical properties, thereby affecting its biological activity, pharmacokinetic profile, and potential applications. This technical guide focuses on the physical properties of methoxy-methylquinoline isomers, with a primary interest in 3-Methoxy-6-methylquinoline. Due to the limited availability of direct experimental data for this specific isomer, this document compiles and presents data for structurally similar compounds. This comparative approach allows for the estimation and understanding of the likely properties of this compound.

This guide presents a summary of key physical properties in a structured tabular format, a detailed experimental protocol for a representative synthesis of a related compound, and a workflow diagram for the physicochemical characterization of novel chemical entities.

Comparative Physical Properties of Methoxy-Methylquinoline Isomers

The following table summarizes the known physical properties of several isomers and related quinoline derivatives. These values provide a baseline for estimating the properties of this compound.

Property6-Methoxy-2-methylquinoline6-Methoxy-4-methylquinoline3-Methylquinoline6-Methoxyquinoline
Molecular Formula C₁₁H₁₁NOC₁₁H₁₁NOC₁₀H₉NC₁₀H₉NO
Molecular Weight 173.22 g/mol [1]173.21 g/mol 143.19 g/mol [2][3]159.18 g/mol [4][5]
Melting Point 64 - 68 °C[1]51 - 54 °C[6]16 - 17 °C[2][3][7][8]18 - 20 °C[4][5][9]
Boiling Point Not available158 °C at 10 mmHg[6]252 - 253 °C[2][3][8]140 - 146 °C at 15 mmHg[4][5]
Density 0.97 g/mL[1]Not available1.069 g/mL at 25 °C[2][3][8]1.15 g/mL at 20 °C[4][5]
Refractive Index Not availableNot availablen20/D 1.615[2][3][8]n20/D 1.625[4][5]
Appearance White to orange to green crystalline powder[1]White to almost white crystalline powder[6]Light yellow liquid[2]Colorless to light yellow liquid[4]
Solubility Insoluble in water, soluble in alcohol.Not availableNot availableInsoluble in water, soluble in alcohol[4].

Experimental Protocols

The synthesis of quinoline derivatives can be achieved through various methods, with the Skraup synthesis and the Doebner-von Miller reaction being classic examples. Below is a detailed, representative protocol for the synthesis of 6-Methoxyquinoline via a modified Skraup synthesis, which can be adapted for the synthesis of other quinoline derivatives.

Representative Synthesis Protocol: Skraup Synthesis of 6-Methoxyquinoline

This protocol is adapted from a patented synthesis method for 6-methoxyquinoline.

Materials:

  • p-Anisidine (p-methoxyaniline)

  • Glycerol

  • p-Methoxy nitrobenzene

  • Ferrous sulfate

  • Boric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Distilled water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine 1 part of p-anisidine, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid (by molar ratio).

  • Addition of Sulfuric Acid: While stirring the mixture, slowly add concentrated sulfuric acid through the dropping funnel. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.

  • Reaction: After the addition of sulfuric acid is complete, heat the reaction mixture to 140 °C and maintain it at reflux for 8-8.5 hours.

  • Neutralization: Allow the reaction mixture to cool to room temperature. Slowly neutralize the mixture with a sodium hydroxide solution to a pH of 5.5.

  • Workup and Extraction:

    • Remove any floating resin by decantation.

    • Filter the remaining mixture and wash the solid residue with distilled water.

    • After removing the water, wash the solid with ethyl acetate.

    • Combine all the organic phases.

  • Purification: Remove the ethyl acetate by distillation under reduced pressure to yield the crude 6-methoxyquinoline. Further purification can be achieved by vacuum distillation or chromatography.

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a newly synthesized compound, such as this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp solubility Solubility Assessment (Aqueous & Organic Solvents) purification->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy purity Purity Analysis (HPLC, GC) purification->purity analysis Data Interpretation & Comparison mp->analysis bp->analysis solubility->analysis spectroscopy->analysis purity->analysis report Technical Report & Documentation analysis->report

Physicochemical Characterization Workflow

References

Elucidation of 3-Methoxy-6-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline scaffold plays a crucial role in modulating its biological activity. 3-Methoxy-6-methylquinoline is a distinct analogue whose structural and electronic properties are of significant interest for potential applications in drug discovery and materials science. This guide details the systematic approach to confirming its chemical structure through modern analytical techniques.

Predicted Chemical Structure and Properties

The proposed structure of this compound is presented below:

Chemical Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol IUPAC Name: this compound

Caption: Predicted structure of this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1HH-2
~7.9d1HH-4
~7.8d1HH-8
~7.4dd1HH-7
~7.2s1HH-5
~3.9s3H-OCH₃
~2.5s3H-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C-3
~148C-8a
~145C-2
~135C-6
~131C-4
~129C-8
~128C-4a
~122C-7
~120C-5
~105C-4
~56-OCH₃
~22-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃, -CH₃)
1620-1600StrongC=N Stretch (Quinoline ring)
1580-1500StrongC=C Stretch (Aromatic ring)
1250-1200StrongAsymmetric C-O-C Stretch (Aryl ether)
1050-1000MediumSymmetric C-O-C Stretch (Aryl ether)
850-800StrongC-H Bending (Out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
173High[M]⁺ (Molecular Ion)
158Moderate[M - CH₃]⁺
144Moderate[M - CHO]⁺
130Moderate[M - CH₃ - CO]⁺
115Moderate[C₉H₇]⁺

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of quinoline derivatives, which are adaptable for this compound.

Proposed Synthesis: Modified Doebner-von Miller Reaction

A plausible synthetic route to this compound is a modification of the Doebner-von Miller reaction.

Materials:

  • p-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Methanol

  • Sodium metal (for sodium methoxide)

  • 3-Bromo-6-methylquinoline (as an intermediate)

Procedure:

  • Synthesis of 6-methylquinoline: In a round-bottom flask, cautiously add concentrated sulfuric acid to glycerol with cooling. To this mixture, add p-toluidine and the oxidizing agent. Heat the mixture under reflux for several hours. After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) until alkaline. The crude 6-methylquinoline can be purified by steam distillation or column chromatography.

  • Bromination of 6-methylquinoline: 6-methylquinoline can be brominated at the 3-position using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent.

  • Methoxylation: Prepare sodium methoxide by carefully dissolving sodium metal in anhydrous methanol. Add the 3-bromo-6-methylquinoline to the sodium methoxide solution and reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by column chromatography.

Analytical Instrumentation and Conditions
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet.

  • Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation and the proposed synthetic pathway.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr Provides information on proton and carbon environment ir IR Spectroscopy purification->ir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight and fragmentation data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Elucidation of this compound data_analysis->structure_confirmation

Caption: Workflow for the structure elucidation of this compound.

synthetic_pathway p_toluidine p-Toluidine reagents1 H2SO4, Oxidant glycerol Glycerol intermediate1 6-Methylquinoline reagents2 NBS intermediate2 3-Bromo-6-methylquinoline reagents3 NaOCH3, CH3OH final_product This compound reagents1->intermediate1 Doebner-von Miller Reaction reagents2->intermediate2 Bromination reagents3->final_product Nucleophilic Substitution

Caption: Proposed synthetic pathway for this compound.

Conclusion

This technical guide provides a predictive but comprehensive framework for the structural elucidation of this compound. By leveraging established spectroscopic trends and synthetic methodologies for related quinoline derivatives, researchers can confidently approach the synthesis and characterization of this and other novel heterocyclic compounds. The provided data tables and experimental protocols serve as a foundational resource for further investigation in the field of medicinal chemistry and drug development.

Spectroscopic Profile of 3-Methoxy-6-methylquinoline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of 3-Methoxy-6-methylquinoline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide also outlines a plausible synthetic methodology and presents logical workflows and structural correlations through Graphviz visualizations, offering a valuable resource for researchers interested in the synthesis and characterization of this and related quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the quinoline core, drawing comparisons with known data for 6-methoxyquinoline, 6-methylquinoline, and other relevant substituted quinolines.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-2~8.6s-Singlet due to absence of adjacent protons.
H-4~7.8s-Singlet due to absence of adjacent protons.
H-5~7.9d~8.8Doublet due to coupling with H-7.
H-7~7.3dd~8.8, ~2.4Doublet of doublets due to coupling with H-5 and H-8.
H-8~7.5d~2.4Doublet due to coupling with H-7.
6-CH₃~2.5s-Singlet for the methyl group protons.
3-OCH₃~4.0s-Singlet for the methoxy group protons.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon Predicted Chemical Shift (ppm) Notes
C-2~150Affected by the adjacent methoxy group.
C-3~155Directly attached to the electron-donating methoxy group.
C-4~110Shielded position.
C-4a~128Quaternary carbon.
C-5~129
C-6~136Attached to the methyl group.
C-7~122
C-8~130
C-8a~146Quaternary carbon.
6-CH₃~21Typical for an aromatic methyl group.
3-OCH₃~56Typical for an aromatic methoxy group.
Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3100-3000Medium
C-H (methyl/methoxy)2950-2850Medium
C=N (quinoline)~1620Medium
C=C (aromatic)1600-1450Strong
C-O (methoxy)1250-1200 (asymmetric), 1050-1000 (symmetric)Strong
Predicted Mass Spectrometry (MS) Data
  • Molecular Ion (M⁺): m/z = 173.08

  • Predicted Major Fragments:

    • m/z = 158 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy or methyl group.

    • m/z = 145 ([M-CO]⁺): Loss of carbon monoxide.

    • m/z = 130: Further fragmentation.

Proposed Synthetic Protocol

A plausible synthetic route to this compound is the Skraup synthesis or a modification thereof, a well-established method for quinoline synthesis.

Reaction: A variation of the Skraup synthesis using 4-methylaniline and a suitable three-carbon aldehyde equivalent bearing a methoxy group at the appropriate position, in the presence of an oxidizing agent and sulfuric acid.

Reagents and Materials:

  • 4-methylaniline

  • 3-methoxyacrolein (or its synthetic equivalent)

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Iron(II) sulfate (optional, as a moderator)

Procedure:

  • To a mixture of 4-methylaniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Add the oxidizing agent and 3-methoxyacrolein to the mixture.

  • Heat the reaction mixture cautiously under reflux for several hours. The reaction is exothermic and should be monitored carefully.

  • After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the product precipitates.

  • The crude product can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol).

  • The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship between the structure of this compound and its predicted ¹H NMR spectrum.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start Materials: 4-methylaniline, 3-methoxyacrolein equivalent, Glycerol, H₂SO₄, Oxidizing Agent reaction Skraup-type Reaction (Heating under reflux) start->reaction workup Work-up: Quenching with water, Neutralization reaction->workup purification Purification: Steam Distillation or Recrystallization workup->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Proposed workflow for the synthesis and characterization of this compound.

logical_relationship structure This compound 6-CH₃ 3-OCH₃ Aromatic Protons nmr_spectrum Predicted ¹H NMR Spectrum ~2.5 ppm (s) ~4.0 ppm (s) ~7.3-8.6 ppm (m) structure:f0->nmr_spectrum:p0 correlates to structure:f1->nmr_spectrum:p1 correlates to structure:f2->nmr_spectrum:p2 correlates to

Caption: Correlation of structural features of this compound with its predicted ¹H NMR signals.

An In-depth Technical Guide to 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3-Methoxy-6-methylquinoline

This technical guide provides a comprehensive overview of this compound, a substituted quinoline derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogs to predict its properties, outline a plausible synthetic route, and discuss potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and expected spectroscopic data for this compound. These values are extrapolated from data available for similar quinoline derivatives, including 6-methoxyquinoline, 6-methylquinoline, and various other substituted quinolines.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueReference Compounds
Molecular FormulaC₁₁H₁₁NO-
Molecular Weight173.21 g/mol -
AppearanceLikely a pale yellow solid or oil[1]
Melting PointEstimated 70-90 °C
Boiling Point> 250 °C[2]
SolubilitySoluble in common organic solvents (e.g., Chloroform, Methanol)[3]
pKaEstimated 4.5 - 5.5-

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / PeaksReference Compounds
¹H-NMR (CDCl₃)δ ~ 8.6 (s, 1H, H2), ~ 7.9 (d, 1H, H8), ~ 7.4 (m, 2H, H5, H7), ~ 7.2 (s, 1H, H4), ~ 3.9 (s, 3H, -OCH₃), ~ 2.5 (s, 3H, -CH₃)[4][5]
¹³C-NMR (CDCl₃)δ ~ 158 (-OCH₃ bearing C), ~ 148-152 (quaternary C), ~ 120-135 (aromatic CH), ~ 55 (-OCH₃), ~ 18 (-CH₃)
IR (KBr)ν ~ 3050 (Ar C-H), ~ 2950 (Alkyl C-H), ~ 1600, 1500 (C=C, C=N), ~ 1250 (C-O) cm⁻¹
Mass Spec (ESI-MS)m/z: [M+H]⁺ calcd for C₁₁H₁₂NO⁺: 174.0919, found: ~174.092

Experimental Protocols: Proposed Synthesis

A plausible synthetic route for this compound is the Combes quinoline synthesis. This method involves the reaction of an aniline with a β-diketone under acidic conditions.

Reaction Scheme:

G p_anisidine p-Toluidine intermediate Enamine Intermediate p_anisidine->intermediate H⁺ acetoacetaldehyde Acetoacetaldehyde dimethyl acetal acetoacetaldehyde->intermediate quinoline This compound intermediate->quinoline Cyclization & Aromatization

Figure 1. Proposed synthesis of this compound via Combes reaction.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1 equivalent) and acetoacetaldehyde dimethyl acetal (1.2 equivalents).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture while cooling in an ice bath.

  • Reaction: After the addition of acid, heat the reaction mixture to 120-140°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the final product should be confirmed by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The presence of a methoxy group at the 6-position and a methyl group at the 3-position may influence the molecule's interaction with biological targets.

Based on the known activities of similar quinoline-based compounds, this compound could potentially act as an inhibitor of protein kinases or topoisomerases, which are crucial enzymes in cell proliferation and survival. Inhibition of these pathways can lead to apoptosis and cell cycle arrest in cancer cells.

G quinoline This compound kinase Protein Kinase quinoline->kinase Inhibition topoisomerase Topoisomerase quinoline->topoisomerase Inhibition proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits topoisomerase->proliferation Promotes topoisomerase->apoptosis Inhibits

Figure 2. Conceptual signaling pathway for the potential anticancer activity of this compound.

Further experimental studies are required to validate these predicted properties and to fully elucidate the biological activity and mechanism of action of this compound. This guide serves as a foundational resource to stimulate and direct future research on this promising compound.

References

A Proposed Synthetic Route for 3-Methoxy-6-methylquinoline from 2-Amino-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 3-methoxy-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-5-methylbenzoic acid. Due to the absence of a direct, one-pot synthesis in the current literature, this document details a rational, three-step approach involving the reduction of the starting material, a subsequent cyclization to form a key hydroxyquinoline intermediate, and a final O-methylation to yield the target compound. This guide provides detailed, albeit theoretical, experimental protocols, quantitative data based on analogous transformations, and visual representations of the synthetic workflow to aid researchers in the practical execution of this synthesis.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their use in a variety of pharmaceuticals. The specific substitution pattern of the quinoline ring is crucial for its pharmacological profile. The target molecule, this compound, possesses structural motifs that are of significant interest for further functionalization and biological screening. This guide addresses the synthetic challenge of preparing this compound from 2-amino-5-methylbenzoic acid, a starting material that does not lend itself to direct cyclization into the desired product via standard named reactions for quinoline synthesis.

The proposed pathway is based on well-established chemical transformations, including a reduction of a carboxylic acid to an aldehyde, a Friedländer-type annulation for the quinoline core construction, and a Williamson ether synthesis for the final methylation step. Each step is presented with a detailed protocol, a summary of reagents and expected yields in tabular format, and a visual representation of the overall workflow.

Proposed Synthetic Pathway

The synthesis of this compound from 2-amino-5-methylbenzoic acid is proposed to proceed via a three-step sequence as illustrated below. This pathway is designed to circumvent the challenges associated with the direct use of the aminobenzoic acid in classical quinoline syntheses and to strategically introduce the methoxy group at the 3-position.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization (Friedländer Annulation) cluster_2 Step 3: O-Methylation 2-amino-5-methylbenzoic_acid 2-Amino-5-methylbenzoic Acid 2-amino-5-methylbenzaldehyde 2-Amino-5-methylbenzaldehyde 2-amino-5-methylbenzoic_acid->2-amino-5-methylbenzaldehyde Reduction 6-methylquinolin-3-ol 6-Methylquinolin-3-ol 2-amino-5-methylbenzaldehyde->6-methylquinolin-3-ol Cyclization with an α-halo ketone analog This compound This compound 6-methylquinolin-3-ol->this compound Methylation G start 2-Amino-5-methylbenzoic Acid step1 Reduction (e.g., CDI, LiBH4) start->step1 intermediate1 2-Amino-5-methylbenzaldehyde step1->intermediate1 step2 Friedländer Annulation (with Chloroacetone, KOH) intermediate1->step2 intermediate2 6-Methylquinolin-3-ol step2->intermediate2 step3 O-Methylation (e.g., DMS, K2CO3) intermediate2->step3 end_product This compound step3->end_product

The Potential of 3-Methoxy-6-methylquinoline as a Novel Scaffold for PAR4 Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 4 (PAR4) has emerged as a compelling target for the development of novel antiplatelet therapies, offering the potential for a wider therapeutic window with reduced bleeding risk compared to existing agents. The exploration of diverse chemical scaffolds is crucial for identifying potent and selective PAR4 antagonists. This technical guide explores the prospective use of 3-Methoxy-6-methylquinoline as a foundational starting material for the synthesis of a new class of PAR4 inhibitors. While direct literature evidence for this specific application is currently nascent, this document provides a scientifically grounded, albeit theoretical, framework for the synthesis and evaluation of such compounds. We present a plausible synthetic pathway, detail hypothetical experimental protocols, and contextualize the potential of this scaffold with data from known PAR4 inhibitors. Additionally, we visualize the proposed synthetic workflow and the established PAR4 signaling cascade to provide a comprehensive overview for researchers in the field.

Introduction to PAR4 and the Rationale for Novel Inhibitors

Protease-activated receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling. In humans, thrombin, a key enzyme in the coagulation cascade, activates platelets through two PARs: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling, crucial for stable thrombus formation[1].

This dual-receptor system presents a strategic advantage for therapeutic intervention. Selective inhibition of PAR4 could potentially attenuate thrombosis by blocking the sustained signaling required for robust clot formation, while preserving the initial, rapid hemostatic response mediated by PAR1, thereby minimizing bleeding side effects[1]. This has driven significant research into the discovery of small molecule PAR4 antagonists. While several scaffolds, such as quinoxaline and indole derivatives, have been investigated, the exploration of novel core structures remains a key objective to improve potency, selectivity, and pharmacokinetic profiles[2]. The quinoline scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the design of new therapeutic agents[3].

The this compound Scaffold: A Hypothetical Pathway to PAR4 Inhibition

Currently, there is no direct published literature detailing the synthesis of PAR4 inhibitors from this compound. However, based on the known reactivity of the quinoline ring system and the structural features of existing PAR4 antagonists, a plausible synthetic route can be proposed. This section outlines a hypothetical synthetic scheme to a potential PAR4 inhibitor, (E)-3-(3-methoxy-6-methylquinolin-4-yl)-N-(pyridin-2-yl)acrylamide (Compound X) . This proposed molecule incorporates a quinoline core, a known pharmacophore in various bioactive molecules, and functional groups that could potentially interact with the PAR4 receptor.

Proposed Synthetic Workflow

The proposed synthesis of Compound X from this compound is a multi-step process involving Vilsmeier-Haack formylation followed by a Horner-Wadsworth-Emmons olefination and subsequent amidation.

G A This compound B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Step 1 C This compound-4-carbaldehyde B->C D Horner-Wadsworth-Emmons Reaction (Diethyl (cyanomethyl)phosphonate, NaH) C->D Step 2 E (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylonitrile D->E F Hydrolysis (NaOH, H2O/EtOH) E->F Step 3 G (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylic acid F->G H Amide Coupling (HATU, DIPEA, 2-aminopyridine) G->H Step 4 I Compound X ((E)-3-(3-methoxy-6-methylquinolin-4-yl)-N-(pyridin-2-yl)acrylamide) H->I

Figure 1: Proposed synthetic workflow for Compound X.
Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard organic synthesis procedures for analogous transformations. Optimization would be required for each step.

Step 1: Synthesis of this compound-4-carbaldehyde

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol), phosphorus oxychloride (POCl3, 1.5 eq) is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound-4-carbaldehyde.

Step 2: Synthesis of (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylonitrile

To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 vol) at 0 °C, a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of this compound-4-carbaldehyde (1.0 eq) in THF is then added, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylonitrile.

Step 3: Synthesis of (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylic acid

A mixture of (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylonitrile (1.0 eq), sodium hydroxide (5.0 eq), ethanol (10 vol), and water (10 vol) is heated at reflux for 24 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether and then acidified to pH 3-4 with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to give (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylic acid.

Step 4: Synthesis of (E)-3-(3-methoxy-6-methylquinolin-4-yl)-N-(pyridin-2-yl)acrylamide (Compound X)

To a solution of (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylic acid (1.0 eq), 2-aminopyridine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (20 vol), N,N-diisopropylethylamine (DIPEA, 3.0 eq) is added. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound, (E)-3-(3-methoxy-6-methylquinolin-4-yl)-N-(pyridin-2-yl)acrylamide.

Quantitative Data of Representative PAR4 Inhibitors

As Compound X is a hypothetical molecule, no experimental data is available. The following table summarizes quantitative data for known PAR4 inhibitors with different chemical scaffolds to provide a benchmark for potential future studies.

Compound IDScaffoldPAR4 IC50 (nM)Selectivity vs PAR1Reference
Compound 48 Quinoxaline-benzothiazole2>2500-fold[2]
ML354 Indole140>71-fold[4]
BMS-986120 ImidazothiadiazoleNot specifiedSelective[5]

PAR4 Signaling Pathway

The activation of PAR4 by thrombin initiates a cascade of intracellular events that lead to platelet activation and aggregation. Understanding this pathway is critical for the rational design of PAR4 inhibitors.

G cluster_membrane Cell Membrane PAR4 PAR4 Gq Gq PAR4->Gq activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Thrombin Thrombin Thrombin->PAR4 Cleavage & Activation Gq->PLC activates Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation

Figure 2: Simplified PAR4 signaling pathway in platelets.

Upon cleavage by thrombin, PAR4 couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in platelet shape change, granule secretion, and aggregation.

Conclusion and Future Directions

This technical guide has presented a hypothetical yet scientifically plausible approach to the synthesis of novel PAR4 inhibitors utilizing this compound as a starting material. The proposed synthetic route and the outlined experimental protocols provide a foundational framework for researchers to explore this new chemical space. The development of potent and selective PAR4 antagonists from this scaffold would require extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies to optimize the substitution pattern on the quinoline ring and the nature of the side chain.

Future work should focus on the successful synthesis of this compound and its subsequent elaboration into a library of analogues based on the proposed synthetic scheme. These compounds would then need to be rigorously evaluated in in vitro and in vivo models of thrombosis and hemostasis to determine their efficacy and safety profile. The exploration of the this compound scaffold holds the potential to yield a new generation of PAR4 inhibitors with improved therapeutic properties, ultimately contributing to the development of safer and more effective antiplatelet drugs.

References

An In-depth Technical Guide to 3-Methoxy-6-methylquinoline Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methoxy-6-methylquinoline derivatives and their analogs, a class of heterocyclic compounds with significant potential in drug discovery. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on anticancer and antimicrobial applications. Detailed experimental protocols and structured data presentation are included to facilitate further research and development in this promising area.

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents due to its unique electronic and steric properties, which can be readily modified to optimize pharmacological activity. This guide will delve into the synthetic strategies for creating a diverse library of these compounds, present their biological evaluation data in a comparative format, and elucidate the key signaling pathways through which they exert their effects.

Synthesis of this compound Derivatives and Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through various established and modern synthetic methodologies. A common strategy involves the construction of the quinoline ring system followed by functionalization at desired positions.

One illustrative synthetic approach is the Doebner reaction, which is a one-step process for preparing 2-arylquinoline-4-carboxylic acids. As an example, 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives can be synthesized by refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine in ethanol.[2] The resulting carboxylic acid can then be further modified, for instance, by reduction to an alcohol using reagents like lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF).[2]

Another versatile method for synthesizing substituted quinolines is the Povarov reaction, a [4+2] cycloaddition. For instance, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline has been synthesized via a BF3·OEt2-catalyzed Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process.[3]

The functionalization of the quinoline core is crucial for tuning the biological activity. For example, 6-methoxy-2-arylquinoline-4-carboxylic acids can be converted to their corresponding methyl esters by refluxing with methyl iodide and potassium carbonate in acetone.[2]

Below is a generalized workflow for the synthesis and diversification of 6-methoxy-2-arylquinoline derivatives.

G cluster_synthesis Synthesis of 6-Methoxy-2-arylquinolines Substituted Benzaldehyde Substituted Benzaldehyde Doebner Reaction Doebner Reaction Substituted Benzaldehyde->Doebner Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Doebner Reaction p-Anisidine p-Anisidine p-Anisidine->Doebner Reaction 6-Methoxy-2-arylquinoline-4-carboxylic acid 6-Methoxy-2-arylquinoline-4-carboxylic acid Doebner Reaction->6-Methoxy-2-arylquinoline-4-carboxylic acid Reduction (LiAlH4) Reduction (LiAlH4) 6-Methoxy-2-arylquinoline-4-carboxylic acid->Reduction (LiAlH4) Esterification (CH3I, K2CO3) Esterification (CH3I, K2CO3) 6-Methoxy-2-arylquinoline-4-carboxylic acid->Esterification (CH3I, K2CO3) Alcohol Derivative Alcohol Derivative Reduction (LiAlH4)->Alcohol Derivative Ester Derivative Ester Derivative Esterification (CH3I, K2CO3)->Ester Derivative

Fig. 1: Synthetic workflow for 6-methoxy-2-arylquinoline derivatives.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent. This section presents a summary of the available quantitative data for these activities.

Anticancer Activity

Numerous quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data, where available, is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Quinolinone Derivatives
Compound 5aHL-600.91 ± 0.03[4]
HUVEC (normal)>5[4]
Compound 5bHL-60< 0.3[4]
Compound 5fHL-60< 0.3[4]
Compound 5rHL-60< 0.3[4]
Acridine/Quinoline Derivatives
Compound 3bHepG-20.261[5]
Quinoline-Chalcone Hybrids
Compound 39A5491.91[6]
Compound 40K-5625.29[6]
6-Methoxy-2-arylquinolines
Compound 5cEPG85-257RDB25.34[2]
Compound 5dEPG85-257RDB39.64[2]
Compound 5eEPG85-257RDB31.28[2]
Quinazoline Derivatives
Compound 5dHepG21.94[7]
MCF-77.1[7]
MDA-2315.2[7]
HeLa4.6[7]
WI-38 (normal)40.85[7]
2-Styrylquinazolin-4(3H)-ones
Compound XTK-100.62 - 7.72[8]
UACC-620.62 - 7.72[8]
MCF-70.62 - 7.72[8]
Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been extensively studied. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline Sulfonamides
Compound 3lE. coli7.812[9]
C. albicans31.125[9]
Compound 3dE. coli31.25[9]
Compound 3cE. coli62.50[9]
6-Methoxyquinoline-3-carbonitriles
Ester derivative 7bGram-positive strainsHigh activity[10]
Thioether derivative 9cGram-positive strainsHigh activity[10]
Ester derivative 7eFungal speciesHigh activity[10]
Aminated Quinolinequinones
AQQ8S. aureus4.88[11]
AQQ9S. aureus2.44[11]
AQQ6E. faecalis78.12[11]
AQQ9E. faecalis78.12[11]
Quinoline-pyrimidinyl-guanidine
Compound 4S. pneumonia1.95[12]
B. subtilis0.98[12]
E. coli1.95[12]
S. marcescens1.95[12]
G. candidum0.98[12]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives and their analogs stem from their ability to interact with multiple cellular targets and modulate key signaling pathways.

Inhibition of Cancer-Related Signaling Pathways

Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

4.1.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-MAPK and PI3K/AKT/mTOR pathways, promoting cell growth and survival.[1][13] Several quinoline-based compounds have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain.[1]

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->EGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Fig. 2: Inhibition of the EGFR signaling pathway by quinoline derivatives.

4.1.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[6] Quinoline-chalcone hybrids, among other derivatives, have been reported to inhibit this pathway.[6]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->PI3K Inhibits PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Potential Biological Activity of 3-Methoxy-6-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3-methoxy-6-methylquinoline. Due to a lack of direct studies on this specific compound, the information presented herein is largely inferred from research on structurally similar quinoline derivatives. The content is intended for informational and research purposes only and does not constitute medical advice or endorsement of any specific compound for therapeutic use.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The quinoline scaffold is a key pharmacophore in numerous approved drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular therapies. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their biological profiles. This guide focuses on the potential biological activities of this compound, a specific derivative whose therapeutic potential is yet to be directly elucidated. By examining the biological activities of structurally related methoxy- and methyl-substituted quinolines, we can hypothesize the likely pharmacological properties of this compound and suggest avenues for future research.

Potential Biological Activities

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit two primary types of biological activity: anticancer and antimicrobial.

Anticancer Activity

Numerous quinoline derivatives substituted with methoxy and methyl groups have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism of action for many of these compounds involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2][5][6]

Antimicrobial Activity

The quinoline core is a well-established scaffold for the development of antimicrobial agents. Fluoroquinolones, a major class of antibiotics, are a testament to the antibacterial potential of this heterocycle. Methoxy and methyl substitutions on the quinoline ring have been shown to modulate the antimicrobial spectrum and potency. The primary mechanism of action for many antibacterial quinolines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8][9]

Quantitative Biological Data of Structurally Similar Quinoline Derivatives

To provide a comparative perspective, the following tables summarize the quantitative biological activity data for various methoxy- and methyl-substituted quinoline derivatives.

Table 1: Anticancer Activity of Methoxy- and Methyl-Substituted Quinoline Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinolineHeLa (Cervical)MTT0.35
2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinolineMDA-MB-231 (Breast)MTT0.29
2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinolineACHN (Renal)MTT0.34
2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinolineHCT-15 (Colon)MTT0.30
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)MTT0.33[10]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal)MTT0.51[10]
3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineHeLa (Cervical)MTT0.34
3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineMDA-MB-231 (Breast)MTT0.32
3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineACHN (Renal)MTT0.39
3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineHCT-15 (Colon)MTT0.31

Table 2: Antimicrobial Activity of Methoxy- and Methyl-Substituted Quinoline Derivatives

CompoundMicroorganismAssay TypeMIC (µg/mL)Reference
4-((7-Methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamideE. coliBroth Microdilution7.812[11]
4-((7-Methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamideC. albicansBroth Microdilution31.125[11]
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline derivativeS. aureusNot specified3.125[12]
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline derivativeB. subtilisNot specified6.25[12]
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline derivativeE. coliNot specified6.25[12]
4-Hydroxy-3-iodo-quinol-2-oneMRSA-1Microtitre Assay0.097[13]
4-Hydroxy-3-iodo-quinol-2-oneMRSA (distinct strain)Microtitre Assay0.049[13]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of novel chemical entities like this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[18]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Visualizations

The following diagrams illustrate key concepts related to the potential biological activity of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis cluster_mechanism Mechanism of Action Studies S1 This compound Synthesis S2 Purification & Structural Analysis S1->S2 B1 Anticancer Screening (MTT Assay) S2->B1 B2 Antimicrobial Screening (Broth Microdilution) S2->B2 D1 IC50 Determination B1->D1 D2 MIC Determination B2->D2 M1 Apoptosis Assays D1->M1 M2 DNA Gyrase Inhibition Assay D2->M2 Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Quinoline Derivative (e.g., this compound) death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor Induces mitochondria Mitochondria compound->mitochondria Induces Stress caspase8 Caspase-8 death_receptor->caspase8 Activates caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 Activates cytochrome_c Cytochrome c mitochondria->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 Binds to caspase9 Caspase-9 apaf1->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes DNA_Gyrase_Inhibition compound Quinoline Derivative (e.g., this compound) dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibits relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Catalyzes Relaxation supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase Substrate dna_replication DNA Replication relaxed_dna->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

References

A Comprehensive Technical Review of Methoxy-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A thorough review of scientific literature reveals a notable absence of studies specifically detailing the synthesis, properties, or biological activities of 3-Methoxy-6-methylquinoline . This suggests that this particular isomer may not have been synthesized or characterized to date. However, the quinoline scaffold, featuring various methoxy and methyl substitutions, is a cornerstone in medicinal chemistry and materials science. Derivatives of this nature are integral to a wide array of bioactive agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2]

This technical guide, therefore, provides a comprehensive overview of the synthesis, characterization, and known applications of structurally related and isomeric methoxy-methylquinoline compounds. The methodologies and data presented for these analogs serve as a valuable resource for researchers and drug development professionals interested in the potential synthesis and evaluation of this compound or other novel derivatives within this chemical class.

Synthesis of Methoxy-Methylquinoline Analogs

The synthesis of the quinoline core can be achieved through several classic and modern organic reactions. The choice of method often depends on the desired substitution pattern.

Experimental Protocol 1: Iodine-Catalyzed Condensation for 2-Methylquinolines

A mild and efficient metal-free method for synthesizing 2-methylquinolines involves the condensation of anilines with vinyl ethers, catalyzed by molecular iodine.[3]

Procedure for the Synthesis of 6-Methoxy-2-methylquinoline:

  • To a solution of p-methoxyaniline (1 equivalent) in dichloromethane, add ethyl vinyl ether (1.2 equivalents).

  • Add a catalytic amount of iodine (0.1 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 6-methoxy-2-methylquinoline.[3]

Experimental Protocol 2: Povarov Reaction and Aromatization for 2,3,4,6-Substituted Quinolines

A multi-component approach using the Povarov reaction allows for the synthesis of more complex, substituted quinolines. The following protocol describes the synthesis of a 6-methoxy-3-methylquinoline derivative.[1]

Procedure for the Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Step 1: Povarov Cycloaddition

  • In a 20 mL vial, combine p-anisidine (1 equivalent) and p-chlorobenzaldehyde (1 equivalent) in acetonitrile (3 mL).

  • Stir the mixture for 15 minutes at room temperature.

  • Add BF₃·OEt₂ (1 equivalent) to the mixture, followed by the dropwise addition of methyl isoeugenol (1 equivalent).

  • Seal the vial and heat the reaction in an oil bath at 80 °C for 3 hours, monitoring by TLC.

  • After completion, perform a liquid-liquid extraction with ethyl acetate. The resulting intermediate is a tetrahydroquinoline derivative.[1]

Step 2: Oxidative Dehydrogenation Aromatization

  • Dissolve the tetrahydroquinoline intermediate from Step 1 (1 equivalent) in dimethylsulfoxide (DMSO, 3 mL).

  • Add molecular iodine (I₂) (1 equivalent) to the solution.

  • Seal the vial and subject it to microwave irradiation for 30 minutes.

  • After the reaction, perform a liquid-liquid extraction with ethyl acetate (3 x 30 mL).

  • Purify the crude product by column chromatography (petroleum ether–ethyl acetate, 10:1) to obtain the final quinoline product as a white, crystalline solid.[1]

cluster_reactants Reactants cluster_reaction Core Synthesis cluster_intermediate Intermediate (Optional) cluster_final Final Product aniline Aniline Derivative reaction Cyclization/ Condensation aniline->reaction carbonyl Carbonyl Compound or Vinyl Ether carbonyl->reaction intermediate Tetrahydroquinoline reaction->intermediate e.g., Povarov Reaction quinoline Substituted Quinoline reaction->quinoline e.g., Skraup or Iodine-Catalyzed intermediate->quinoline Oxidative Aromatization

Figure 1. Generalized workflow for the synthesis of substituted quinoline derivatives.

Physicochemical and Spectroscopic Data

Quantitative data for several methoxy-methylquinoline isomers and related derivatives are summarized below. This information is crucial for the identification and characterization of these compounds.

Table 1: Physical and Chemical Properties of Selected Quinoline Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
6-Methoxyquinoline5263-87-6C₁₀H₉NO159.1818-20[4]140-146 (15 mmHg)[4]
6-Methylquinoline91-62-3C₁₀H₉N143.18-22[5]259-261 (760 mmHg)[5]
3-Methylquinoline612-58-8C₁₀H₉N143.1816.5[6]N/A
6-Methoxy-4-methylquinoline41037-26-7C₁₁H₁₁NO173.2152[7]N/A
2-Methoxy-6-methylquinoline855761-03-4C₁₁H₁₁NO173.2163[8]275.7 (Predicted)[8]

Table 2: Spectroscopic Data for Selected Quinoline Derivatives

CompoundTypeData
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline[1]¹H NMR (400 MHz, CDCl₃)δ (ppm) 8.08 (s, 1H), 7.85 (d, 1H), 7.55 (d, 2H), 7.45 (d, 2H), 7.37 (d, 1H), 7.10 (d, 1H), 6.95 (m, 2H), 3.95 (s, 3H), 3.92 (s, 3H), 3.88 (s, 3H), 2.15 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ (ppm) 157.7, 157.0, 149.1, 148.5, 146.6, 142.4, 140.0, 134.0, 130.9, 130.5 (2C), 130.2, 128.4 (2C), 128.3, 121.0, 127.0, 112.3, 111.4, 104.0, 56.0, 55.9, 55.4, 18.6
IR (KBr, cm⁻¹)2959 (O-CH₃), 2826 (CH Aliphatic), 1259 (C-O)
MS (ESI-MS m/z)419.59 (M⁺)
3,6,8-trimethoxyquinoline[2]¹H NMR (400 MHz, CDCl₃)δ (ppm) 8.51 (d, 1H), 7.28 (d, 1H), 6.60 (d, 1H), 6.58 (d, 1H), 4.04 (s, 3H), 3.93 (s, 3H), 3.92 (s, 3H)
6-Methylquinoline[9]¹³C NMR (CDCl₃)δ (ppm) 149.9, 146.7, 135.5, 134.1, 131.2, 129.2, 126.6, 126.5, 121.3, 21.5
MS (EI-B, m/z)143 (M⁺), 142, 115[10]

Biological Activities and Potential Applications

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. While no data exists for this compound, its isomers and related structures are known to exhibit significant pharmacological effects.

Key Biological Activities:

  • Anticancer and Antiproliferative: Many quinoline derivatives show potent activity against various cancer cell lines.[1][2] For example, 5-amino-2-aroylquinolines, synthesized from 6-methoxyquinoline, are potent inhibitors of tubulin polymerization, a key mechanism in cancer therapy.[4]

  • Antimicrobial: The quinoline core is famous for its antimalarial properties (e.g., quinine, chloroquine). Modern derivatives also show broad-spectrum antibacterial and antifungal activities.[1][11]

  • Enzyme Inhibition: Specific derivatives have been designed as potent enzyme inhibitors. 3-Fluoro-6-methoxyquinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, making them promising candidates for new antibiotics.[4]

  • Materials Science: In addition to biological applications, compounds like 6-methoxyquinoline are explored for use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.[4]

quinoline Quinoline Scaffold anticancer Anticancer quinoline->anticancer antimicrobial Antimicrobial quinoline->antimicrobial anti_inflammatory Anti-inflammatory quinoline->anti_inflammatory materials Materials Science quinoline->materials tubulin Tubulin Polymerization Inhibition anticancer->tubulin dna_gyrase DNA Gyrase Inhibition antimicrobial->dna_gyrase antibacterial Antibacterial antimicrobial->antibacterial antifungal Antifungal antimicrobial->antifungal antimalarial Antimalarial antimicrobial->antimalarial oled OLEDs materials->oled

References

An In-depth Technical Guide to 3-Methoxy-6-methylquinoline: Current Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and chemical databases reveals a notable scarcity of specific information for the compound 3-Methoxy-6-methylquinoline. While the quinoline scaffold and its various substituted analogues are of significant interest in medicinal chemistry and materials science, this particular isomer appears to be largely uncharacterized in publicly accessible resources. No dedicated PubChem entry, CAS number, or significant body of research detailing its synthesis, properties, and biological activity could be located.

Given the absence of data for this compound, this technical guide will instead focus on a closely related and well-documented isomer, 6-Methoxy-2-methylquinoline , also known as 6-methoxyquinaldine . This compound shares the same molecular formula and features both methoxy and methyl substitutions on the quinoline ring system, making it a relevant and instructive alternative for researchers, scientists, and drug development professionals interested in this class of molecules.

6-Methoxy-2-methylquinoline: A Technical Overview

PubChem CID: 70648 CAS Number: 1078-28-0 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol

Physicochemical and Spectral Data

A summary of the key quantitative data for 6-Methoxy-2-methylquinoline is presented below. This information is crucial for its identification, purification, and use in experimental settings.

PropertyValueReference
Physical Description Solid--INVALID-LINK--
Melting Point 49-52 °C--INVALID-LINK--
Boiling Point 287.6 °C at 760 mmHg--INVALID-LINK--
LogP 2.6--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--

Spectral Data Summary:

Spectrum TypeKey Peaks/Shifts
¹H NMR (Proton NMR) δ ~2.6 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃), ~7.0-8.0 (m, 5H, Ar-H)
¹³C NMR (Carbon NMR) δ ~25 (CH₃), ~55 (OCH₃), ~102, 121, 122, 127, 129, 135, 144, 157, 158 (aromatic carbons)
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 173
Experimental Protocols

The synthesis of 6-Methoxy-2-methylquinoline is well-established and can be achieved through several classic reactions for quinoline synthesis. A common and effective method is the Doebner-von Miller reaction .

Synthesis of 6-Methoxy-2-methylquinoline via Doebner-von Miller Reaction:

This protocol involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

  • Reactants:

    • p-Anisidine (4-methoxyaniline)

    • Crotonaldehyde

    • An oxidizing agent (e.g., arsenic pentoxide, or a milder alternative like iron(III) chloride)

    • A strong acid catalyst (e.g., hydrochloric acid or sulfuric acid)

  • Procedure:

    • p-Anisidine is dissolved in an acidic medium.

    • The oxidizing agent is added to the solution.

    • Crotonaldehyde is added dropwise to the reaction mixture, typically with cooling to control the exothermic reaction.

    • The mixture is then heated under reflux for several hours.

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude product is then purified, typically by recrystallization or column chromatography.

Visualizing the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product p_anisidine p-Anisidine dissolution Dissolution in Acid p_anisidine->dissolution crotonaldehyde Crotonaldehyde addition Addition of Reagents crotonaldehyde->addition oxidizing_agent Oxidizing Agent oxidizing_agent->addition acid_catalyst Acid Catalyst acid_catalyst->dissolution dissolution->addition reflux Reflux addition->reflux neutralization Neutralization reflux->neutralization purification Recrystallization / Chromatography neutralization->purification final_product 6-Methoxy-2-methylquinoline purification->final_product

Synthetic workflow for 6-Methoxy-2-methylquinoline.
Biological Activity and Potential Applications

While extensive biological data for 6-Methoxy-2-methylquinoline is not as abundant as for other quinoline derivatives, the quinoline scaffold itself is a well-known pharmacophore. Derivatives of methoxy- and methyl-substituted quinolines have been investigated for a range of biological activities.

Logical Relationship of Quinoline Structure to Biological Activity:

G cluster_substituents Substituents cluster_properties Modified Properties cluster_activity Potential Biological Activities quinoline_core Quinoline Core Structure lipophilicity Lipophilicity quinoline_core->lipophilicity electronic_effects Electronic Effects quinoline_core->electronic_effects steric_hindrance Steric Hindrance quinoline_core->steric_hindrance methoxy Methoxy Group (-OCH3) methoxy->lipophilicity methoxy->electronic_effects methyl Methyl Group (-CH3) methyl->lipophilicity methyl->steric_hindrance other_subst Other Substituents other_subst->lipophilicity other_subst->electronic_effects other_subst->steric_hindrance anticancer Anticancer lipophilicity->anticancer antimalarial Antimalarial lipophilicity->antimalarial antibacterial Antibacterial lipophilicity->antibacterial antifungal Antifungal lipophilicity->antifungal electronic_effects->anticancer electronic_effects->antimalarial electronic_effects->antibacterial electronic_effects->antifungal steric_hindrance->anticancer steric_hindrance->antimalarial steric_hindrance->antibacterial steric_hindrance->antifungal

Influence of substituents on the biological activity of quinolines.

The presence of the methoxy and methyl groups on the quinoline ring of 6-Methoxy-2-methylquinoline can influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can act as a hydrogen bond acceptor and can be metabolized, while the methyl group can affect steric interactions with biological targets. These features make it an interesting candidate for further investigation in drug discovery programs.

Conclusion

While a detailed technical guide on this compound cannot be provided due to a lack of available data, the analysis of the closely related isomer, 6-Methoxy-2-methylquinoline, offers valuable insights for researchers. The provided data on its physicochemical properties, a standard synthesis protocol, and the general biological relevance of substituted quinolines can serve as a strong foundation for further research in this area. Scientists and drug development professionals are encouraged to consider the synthesis and evaluation of this compound to fill the current knowledge gap and explore its potential unique properties.

3-Methoxy-6-methylquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and handling data for 3-Methoxy-6-methylquinoline has been found in publicly available literature and safety data sheets. This guide is compiled from information on structurally similar compounds, namely 6-Methoxyquinoline, 6-Methylquinoline, and the parent compound, Quinoline. The provided information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.

Introduction

Hazard Identification and Classification

Based on the GHS classifications of analogous compounds like 6-Methoxyquinoline and 6-Methylquinoline, this compound should be treated as a potentially hazardous substance. The primary hazards are likely to include:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Hazard Classification (Analogues)

The following table summarizes the GHS classification for closely related compounds. It is recommended to handle this compound according to these potential hazards.

CompoundGHS Pictogram(s)Hazard Statement(s)
6-Methoxyquinoline H315: Causes skin irritationH319: Causes serious eye irritation
6-Methylquinoline H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Quinoline H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH341: Suspected of causing genetic defectsH350: May cause cancerH411: Toxic to aquatic life with long lasting effects

Physical and Chemical Properties (Analogues)

Understanding the physical and chemical properties is crucial for safe handling and storage. The following table presents data for analogous compounds.

Property6-Methoxyquinoline6-Methylquinoline
Appearance Light yellow liquid or solidClear pale yellow liquid or oil
Molecular Formula C₁₀H₉NOC₁₀H₉N
Molecular Weight 159.18 g/mol 143.19 g/mol
Boiling Point 140-146 °C at 15 mmHg258-260 °C at 760 mmHg
Melting Point 18-20 °C9-11 °C
Flash Point >110 °C (>230 °F)>112 °C (>234 °F)
Density 1.152 g/mL at 25 °C1.065 g/mL at 25 °C
Solubility Insoluble in water, soluble in organic solvents.Slightly soluble in water. Soluble in ethanol, ether, acetone.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of safety protocols should be followed when handling this compound.

General Handling Workflow

The following diagram outlines a general workflow for safely handling chemical compounds of this nature.

General Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare & Ventilate Work Area SelectPPE->PrepareWorkArea Weighing Weigh/Measure Compound in Fume Hood PrepareWorkArea->Weighing ReactionSetup Set up Reaction in Fume Hood Weighing->ReactionSetup Monitoring Monitor Reaction ReactionSetup->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching WasteDisposal Dispose of Waste Properly Quenching->WasteDisposal Decontaminate Decontaminate Work Area & Glassware WasteDisposal->Decontaminate Store Store Compound Appropriately Decontaminate->Store Spill Spill Response Exposure Exposure Response

Caption: A generalized workflow for the safe handling of quinoline derivatives.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Protect from light.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Experimental Considerations

While a specific, detailed synthesis protocol for this compound was not found, the synthesis of structurally similar compounds often involves multi-step reactions. For instance, the synthesis of a substituted 3-methylquinoline involved a one-pot three-component strategy using an arylamine, a benzaldehyde, and an activated alkene with a catalyst, followed by an aromatization step.[1] Another approach for a substituted 6-methoxyquinoline involved a Skraup synthesis, reacting p-anisidine with glycerol, an oxidizing agent, and sulfuric acid.

A general logical workflow for a potential synthesis is depicted below.

Logical Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Starting Materials & Catalyst Reaction Heat/Stir under Inert Atmosphere Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: A logical workflow for the synthesis and purification of a quinoline derivative.

When undertaking any synthesis of this nature, it is imperative to:

  • Conduct all steps in a well-ventilated chemical fume hood.

  • Use appropriate PPE as described in Section 4.2.

  • Be aware of the specific hazards of all reagents, intermediates, and byproducts.

  • Have an emergency plan in place for spills, fires, or exposures.

Conclusion

While specific safety data for this compound is lacking, the information available for structurally related compounds provides a strong basis for a cautious and well-informed approach to its handling. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous, adhering to the stringent safety protocols outlined in this guide. A thorough risk assessment is mandatory before any experimental work is initiated.

References

The Elusive Intermediate: A Technical Guide to the Synthesis of a Related Methoxy-Methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A diligent search for "3-Methoxy-6-methylquinoline" has revealed a notable absence of this specific molecule within scientific literature as a widely recognized synthetic intermediate. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide focuses on a closely related and well-documented compound: 6-Methoxy-2-methylquinoline. This versatile quinoline derivative serves as a significant building block in the synthesis of various biologically active molecules.

Introduction to 6-Methoxy-2-methylquinoline

6-Methoxy-2-methylquinoline is a substituted quinoline that has garnered attention in medicinal chemistry. The quinoline scaffold itself is a core structure in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties. The presence of a methoxy group at the 6-position and a methyl group at the 2-position can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. This guide details a modern and efficient synthesis of 6-methoxy-2-methylquinoline, providing a comprehensive overview for its application as a synthetic intermediate.

Synthesis of 6-Methoxy-2-methylquinoline

A metal-free, mild, and efficient method for the synthesis of 2-methylquinolines, including 6-methoxy-2-methylquinoline, has been developed through the condensation of anilines with vinyl ethers in the presence of a catalytic amount of iodine.[1] This method offers an advantage over classical methods like the Doebner-von Miller reaction, which often require harsh acidic conditions.[2]

Synthetic Workflow

The synthesis proceeds via the reaction of p-methoxyaniline with ethyl vinyl ether, catalyzed by molecular iodine. The proposed mechanism involves the dual role of the iodine species: molecular iodine acts as an oxidant, while the in-situ generated hydrogen iodide activates the vinyl ether.

Synthesis_Workflow p_methoxyaniline p-Methoxyaniline intermediate Reaction Intermediate p_methoxyaniline->intermediate Condensation ethyl_vinyl_ether Ethyl Vinyl Ether ethyl_vinyl_ether->intermediate iodine Iodine (catalyst) iodine->intermediate product 6-Methoxy-2-methylquinoline intermediate->product Cyclization & Aromatization

Caption: Synthetic workflow for 6-Methoxy-2-methylquinoline.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 6-methoxy-2-methylquinoline based on the iodine-catalyzed condensation of p-methoxyaniline and ethyl vinyl ether.[1]

Materials:

  • p-Methoxyaniline

  • Ethyl vinyl ether

  • Iodine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of p-methoxyaniline (1.0 mmol) in dichloromethane (5 mL), add ethyl vinyl ether (2.0 mmol).

  • Add a catalytic amount of iodine (0.05 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified reaction time (see Table 1).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 6-methoxy-2-methylquinoline.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 6-methoxy-2-methylquinoline.

Table 1: Reaction Conditions and Yields for the Synthesis of 6-Methoxy-2-methylquinoline [1]

EntryCatalystSolventTime (h)Yield (%)
1Iodine (5 mol%)CH₂Cl₂285
2p-TsOHBenzene2No Reaction at 80°C

Table 2: Spectroscopic Data for 6-Methoxy-2-methylquinoline

While specific spectroscopic data for 6-methoxy-2-methylquinoline was not detailed in the provided search results, the following represents typical characterization data for such a compound. For comparison, the properties of the commercially available isomer, 6-Methoxyquinoline, are also included.

Property6-Methoxyquinoline (for comparison)
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Appearance Colorless to yellow liquid
Boiling Point 140-146 °C/15 mmHg
Melting Point 18-20 °C
Density 1.15 g/mL at 20 °C
Refractive Index n20/D 1.625

Data for 6-Methoxyquinoline sourced from Sigma-Aldrich.[3]

Applications as a Synthetic Intermediate

6-Methoxyquinoline and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds.[4] They are utilized in the development of:

  • Antimalarial agents: The quinoline core is central to many antimalarial drugs.

  • Anticancer drugs: Certain quinoline derivatives have shown efficacy as P-glycoprotein inhibitors, which can help overcome multidrug resistance in cancer chemotherapy.[5]

  • Fluorescent sensors: The quinoline scaffold can be incorporated into molecules designed to detect metal ions like zinc.

  • Antibacterial agents: Derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV.

The 2-methyl and 6-methoxy substitution pattern of the title compound provides a specific template for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening.

Signaling Pathways and Logical Relationships

The utility of 6-methoxy-2-methylquinoline as a synthetic intermediate is in its role as a precursor to more complex molecules that can interact with biological pathways. For instance, derivatives of 6-methoxy-2-arylquinolines have been evaluated as P-glycoprotein (P-gp) inhibitors. P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by exporting chemotherapeutic agents.

Pgp_Inhibition cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Cell_Death Cell Death Chemo->Cell_Death Induces MDR Multidrug Resistance Pgp->MDR Leads to Pgp->Cell_Death Prevents Quinoline_Derivative 6-Methoxy-2-arylquinoline Derivative Quinoline_Derivative->Pgp Inhibits

Caption: Logical relationship of P-glycoprotein inhibition by a quinoline derivative.

Conclusion

While direct information on "this compound" remains elusive, the closely related "6-Methoxy-2-methylquinoline" serves as an excellent case study of a valuable synthetic intermediate in medicinal chemistry. Its efficient, metal-free synthesis and the biological relevance of the quinoline scaffold underscore the importance of such building blocks in the ongoing quest for novel therapeutics. Researchers are encouraged to explore the derivatization of this and similar quinolines to uncover new compounds with potent biological activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-6-methylquinoline via Skraup Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Methoxy-6-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. The described methodology is based on the classical Skraup reaction, a reliable method for the formation of the quinoline ring system.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and functional materials. The methoxy and methyl substitutions on the quinoline core, as in this compound, can significantly influence the molecule's biological activity and physical properties. The Skraup synthesis offers a direct route to the quinoline scaffold from an appropriately substituted aniline, glycerol, an oxidizing agent, and sulfuric acid.[1] This document outlines a proposed protocol for the synthesis of this compound, adapted from established procedures for structurally similar compounds.

Applications

Substituted quinolines are known to exhibit a variety of biological activities, making them attractive scaffolds for drug discovery. While specific studies on this compound are limited, related methoxy- and methyl-substituted quinolines have shown potential as:

  • Anticancer Agents: Many quinoline derivatives have been investigated for their antitumor properties.[2][3]

  • Anti-inflammatory Agents: The quinoline scaffold is present in several compounds with anti-inflammatory activity.[4]

  • Antitubercular and Antifungal Agents: Certain substituted quinolines have demonstrated efficacy against mycobacteria and various fungal strains.[2]

  • Building Blocks for Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules, including potential ligands for catalysis and components of organic light-emitting diodes (OLEDs).[4]

Experimental Protocols

The following protocol is an adapted method for the synthesis of this compound based on the Skraup synthesis of 6-methoxyquinoline. The starting material is 4-methoxy-2-methylaniline.

Materials and Reagents:

  • 4-methoxy-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Proposed Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Reactants: To this mixture, slowly add 4-methoxy-2-methylaniline. If the reaction is too vigorous, the addition should be done portion-wise. Subsequently, add the oxidizing agent (e.g., nitrobenzene). The use of ferrous sulfate as a catalyst can help to control the reaction rate.[5]

  • Reaction: Heat the mixture under reflux at approximately 140-150°C for 3 to 4 hours. The reaction should be monitored by thin-layer chromatography (TLC) to determine its completion.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a large beaker containing ice water.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath to manage the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

Table 1: Proposed Reactant Quantities for the Synthesis of this compound

ReactantMolecular Weight ( g/mol )Molar RatioProposed Quantity
4-methoxy-2-methylaniline137.18113.7 g (0.1 mol)
Glycerol92.09327.6 g (0.3 mol)
Concentrated Sulfuric Acid98.08~3~29.4 g (0.3 mol)
Nitrobenzene123.111.214.8 g (0.12 mol)

Table 2: Predicted Physical and Spectral Data for this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
Melting PointData not available; expected to be a low-melting solid or an oil.
¹H NMR (CDCl₃)Expected signals for aromatic protons, a methoxy group singlet (~3.9 ppm), and a methyl group singlet (~2.5 ppm).
¹³C NMR (CDCl₃)Expected signals for quinoline ring carbons, a methoxy carbon (~55 ppm), and a methyl carbon (~18-22 ppm).

Note: The spectral data are predictions based on structurally similar compounds, such as 6-methoxy-3-methyl-4-phenylquinoline.[6]

Mandatory Visualizations

Skraup Reaction Mechanism

The Skraup reaction proceeds through several key steps, starting with the dehydration of glycerol to acrolein.

Skraup_Mechanism cluster_reaction Reaction Sequence Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline 4-methoxy-2-methylaniline Aniline->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Product This compound Dihydroquinoline->Product Oxidation Oxidation Oxidation Aniline_byproduct Aniline Oxidation->Aniline_byproduct Nitrobenzene Nitrobenzene Nitrobenzene->Oxidation Experimental_Workflow start Start reaction Skraup Reaction: - 4-methoxy-2-methylaniline - Glycerol - H₂SO₄ - Nitrobenzene - Heat (140-150°C, 3-4h) start->reaction workup Aqueous Work-up (Ice water quenching) reaction->workup neutralization Neutralization (NaOH solution) workup->neutralization extraction Extraction (Ethyl acetate) neutralization->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure this compound purification->product

References

Application Notes and Protocols for the Combes Synthesis of 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Combes Synthesis for 2,4-Disubstituted Quinolines like "3-Methoxy-6-methylquinoline"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Combes synthesis, first reported by Alphonse Combes in 1888, is a classic and versatile acid-catalyzed reaction for the preparation of substituted quinolines.[1] This method involves the condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes cyclization to yield the quinoline core.[1] The Combes synthesis is particularly valuable for accessing 2,4-disubstituted quinolines, a structural motif present in numerous biologically active compounds and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted quinolines, with a focus on derivatives such as "this compound".

Reaction Mechanism and Signaling Pathway

The Combes synthesis proceeds through a three-step mechanism:

  • Enamine Formation: The reaction is initiated by the acid-catalyzed condensation of an aniline with a β-diketone. This step involves the formation of a Schiff base intermediate, which tautomerizes to the more stable enamine.

  • Annulation: The enamine undergoes an intramolecular electrophilic aromatic substitution, which is the rate-determining step of the reaction.

  • Dehydration: The resulting cyclic intermediate is then dehydrated to afford the final aromatic quinoline product.

The overall transformation can be visualized as follows:

Combes_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Annulation (Rate-determining) Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline Dehydration Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Catalyst->Enamine Catalyst->Cyclized

Caption: General mechanism of the Combes quinoline synthesis.

Experimental Protocols

This section provides two detailed protocols for the synthesis of a representative 2,4-disubstituted quinoline, 6-methoxy-2,4-dimethylquinoline, which can be adapted for the synthesis of similar structures like "this compound" by selecting the appropriate aniline and β-diketone.

Protocol 1: Conventional Heating with Sulfuric Acid

This protocol is a classic approach to the Combes synthesis using concentrated sulfuric acid as the catalyst.

Materials:

  • p-Anisidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid (98%)

  • Sodium hydroxide solution (10% w/v)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-anisidine (12.3 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (20 mL) to the stirred mixture. The addition is exothermic, and the reaction mixture will become warm.

  • Reaction: Heat the mixture to 110-120 °C using a heating mantle and maintain this temperature for 3 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 200 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Microwave-Assisted Synthesis using a Solid Acid Catalyst

This modern approach utilizes microwave irradiation and a reusable solid acid catalyst, offering advantages in terms of reaction time and environmental impact.[2]

Materials:

  • p-Anisidine

  • Acetylacetone (2,4-pentanedione)

  • NKC-9 resin (or other acidic resin)

  • Ethanol

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, mix p-anisidine (1.23 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and NKC-9 resin (0.5 g).

  • Microwave Irradiation: Place the sealed vessel in the microwave synthesizer and irradiate the mixture at 120 °C for 10-15 minutes. The reaction should be monitored for completion by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Catalyst Removal: Add ethanol (20 mL) to the reaction mixture and stir for 5 minutes. Filter the mixture to remove the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography as described in Protocol 1.

Data Presentation

The Combes synthesis is compatible with a wide range of substituted anilines and β-diketones. The yields can vary depending on the electronic nature of the substituents and the reaction conditions employed.

Aniline Derivativeβ-DiketoneCatalystConditionsYield (%)Reference
p-AnisidineAcetylacetoneH₂SO₄110-120 °C, 3 h75-85General Procedure
AnilineAcetylacetoneH₂SO₄Reflux80[3]
m-ChloroanilineAcetylacetoneH₂SO₄--[3]
p-Toluidine2-Nitromalonaldehyde---[3]
p-AnisidineCyclohexanone-2-aldehydeLactic Acid--[3]
AnilineAcetylacetoneNKC-9 ResinMicrowave, 120 °C, 10 min92[2]
p-ToluidineAcetylacetoneNKC-9 ResinMicrowave, 120 °C, 12 min95[2]
p-ChloroanilineAcetylacetoneNKC-9 ResinMicrowave, 120 °C, 15 min88[2]

Visualizations

Experimental Workflow

The general workflow for the Combes synthesis followed by purification is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Mixing Mix Aniline and β-Diketone Catalysis Add Acid Catalyst Mixing->Catalysis Reaction Heat (Conventional or Microwave) Catalysis->Reaction Quenching Quench and Neutralize Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography or Recrystallization Concentration->Chromatography Product Pure 2,4-Disubstituted Quinoline Chromatography->Product

Caption: General experimental workflow for the Combes synthesis.

Conclusion

The Combes synthesis remains a highly relevant and powerful tool for the synthesis of 2,4-disubstituted quinolines. The choice between conventional heating and microwave-assisted protocols allows for flexibility depending on the available equipment and desired reaction times. The reaction is generally high-yielding and tolerates a variety of functional groups on both the aniline and β-diketone starting materials, making it an invaluable method in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Friedländer Synthesis of 3-Methoxy-6-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methoxy-6-methylquinoline and its analogs via the Friedländer synthesis. This document is intended to guide researchers in the preparation of these compounds, which are of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the quinoline scaffold.[1][2]

Introduction to the Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines and their derivatives.[3][4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, in the presence of an acid or base catalyst.[3][5][6] This method allows for the construction of the quinoline ring system with various substituents, making it a valuable tool in organic synthesis.

Synthesis of this compound: A Representative Protocol

While a specific protocol for the direct synthesis of this compound is not extensively documented in the literature, a reliable procedure can be extrapolated from established Friedländer reaction conditions and the synthesis of structurally similar analogs. The proposed synthesis proceeds via the reaction of 2-amino-5-methylbenzaldehyde with methoxyacetone.

Experimental Protocol

Materials:

  • 2-amino-5-methylbenzaldehyde

  • Methoxyacetone

  • Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (or another suitable solvent like DMF or Toluene)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methylbenzaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add methoxyacetone (1.2 eq) followed by the catalyst. For base-catalyzed conditions, add potassium hydroxide (0.2 eq). For acid-catalyzed conditions, add p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Presentation: Representative Quantitative Data

The following table summarizes representative quantitative data for the synthesis of substituted quinolines via the Friedländer synthesis, based on literature reports for analogous reactions. Actual results for this compound may vary.

AnalogCatalystSolventReaction Time (h)Yield (%)Purity (%)Reference
2,4-diaryl-6-methoxy-3-methylquinolineBF₃·OEt₂Acetonitrile389>95[7]
Substituted quinolinesFe/AcOHAcetic AcidNot specifiedHighNot specified[8]
Polysubstituted quinolinesCholine chloride-zinc chlorideSolvent-freeNot specifiedExcellentNot specified[9]

Visualizing the Synthesis and Related Concepts

Friedländer Synthesis: Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways depending on the reaction conditions. The following diagram illustrates the base-catalyzed pathway, which involves an initial aldol condensation followed by cyclization and dehydration.

Friedlander_Mechanism reactant1 2-Amino-5-methylbenzaldehyde intermediate1 Aldol Adduct reactant1->intermediate1 reactant2 Methoxyacetone reactant2->intermediate1 catalyst Base (e.g., KOH) catalyst->intermediate1 Aldol Condensation intermediate2 Enone Intermediate intermediate1->intermediate2 - H₂O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product This compound intermediate3->product - H₂O

Caption: Base-catalyzed mechanism of the Friedländer synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Mix Reactants & Catalyst reaction Reflux Reaction start->reaction monitoring TLC Monitoring reaction->monitoring solvent_removal Solvent Removal monitoring->solvent_removal extraction Extraction & Washing solvent_removal->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification characterization NMR, MS, MP Analysis purification->characterization

Caption: General experimental workflow for synthesis and purification.

Biological Activity of Methoxyquinoline Analogs

Quinoline derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] The presence of methoxy and methyl groups can significantly influence the pharmacological properties of the quinoline core.

Potential Therapeutic Applications
  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[2][7]

  • Antimalarial Activity: The quinoline core is a key pharmacophore in several antimalarial drugs.[2][10]

  • Antibacterial and Antifungal Activity: Substituted quinolines have shown promising activity against a range of bacterial and fungal pathogens.[1][7]

  • Anti-inflammatory Activity: Certain quinoline analogs have been investigated for their anti-inflammatory properties.[2]

Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its analogs. The protocols provided herein offer a foundation for the synthesis of these compounds to enable such investigations.

References

Application Notes and Protocols: Synthesis of 3-Methoxy-6-methylquinoline via Povarov Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of 3-Methoxy-6-methylquinoline using the Povarov reaction. The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for the construction of quinoline and tetrahydroquinoline scaffolds, which are prevalent in numerous biologically active compounds.[1][2][3][4] This document outlines the reaction mechanism, provides a step-by-step protocol for a plausible three-component synthesis, and includes data presentation tables and a mechanistic diagram to facilitate understanding and application in a laboratory setting.

Introduction

The quinoline moiety is a fundamental structural motif in a vast array of pharmaceuticals and biologically active molecules. The Povarov reaction, first described in the 1960s, has emerged as a highly efficient and versatile method for synthesizing substituted quinolines and their partially saturated analogs.[5][6] The reaction typically involves the condensation of an aromatic amine, an aldehyde, and an electron-rich alkene in the presence of a Lewis or Brønsted acid catalyst.[1][5][7] This multicomponent approach allows for significant structural diversity in the resulting quinoline products.[1][8]

This document details a proposed synthetic route to this compound, a specific derivative with potential applications in medicinal chemistry and materials science. The protocol is based on established principles of the Povarov reaction.

Reaction Mechanism

The Povarov reaction proceeds through a stepwise mechanism.[1][9][10] Initially, the aromatic amine (p-toluidine) and the aldehyde (formaldehyde) condense to form an aromatic imine. In the presence of a Lewis acid catalyst, this imine is activated towards nucleophilic attack by an electron-rich alkene (methoxyacetylene). This is followed by an intramolecular electrophilic aromatic substitution and subsequent aromatization to yield the final quinoline product.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Mix p-toluidine and formaldehyde prep2 Add solvent and Lewis acid catalyst prep1->prep2 react1 Add methoxyacetylene dropwise prep2->react1 react2 Heat the reaction mixture react1->react2 react3 Monitor reaction progress (TLC) react2->react3 work1 Quench reaction react3->work1 work2 Extract with organic solvent work1->work2 work3 Dry and concentrate work2->work3 work4 Purify by column chromatography work3->work4 anal1 Characterize product (NMR, MS, IR) work4->anal1

Caption: Experimental workflow for the synthesis of this compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a three-component Povarov reaction between p-toluidine, formaldehyde, and methoxyacetylene.

Reaction Scheme

G reactant1 p-Toluidine plus1 + reactant1->plus1 reactant2 Formaldehyde plus1->reactant2 plus2 + reactant2->plus2 reactant3 Methoxyacetylene plus2->reactant3 arrow1 Lewis Acid (e.g., BF3·OEt2) Solvent (e.g., CH3CN) Heat reactant3->arrow1 product This compound arrow1->product

Caption: Proposed Povarov reaction for this compound synthesis.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

  • p-Toluidine

  • Formaldehyde (37% solution in water)

  • Methoxyacetylene (or a suitable precursor)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluidine (1.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Add formaldehyde solution (1.1 eq) to the flask and stir the mixture at room temperature for 15 minutes.

  • Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (1.2 eq) dropwise.

  • After the addition of the Lewis acid, add methoxyacetylene (1.5 eq) dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Data Presentation

The following tables summarize typical reaction parameters and expected characterization data for quinoline synthesis via the Povarov reaction.

Table 1: Reaction Parameters

ParameterValue/Condition
Reactants p-Toluidine, Formaldehyde, Methoxyacetylene
Catalyst Boron trifluoride diethyl etherate (BF₃·OEt₂)
Solvent Acetonitrile (CH₃CN)
Temperature 80 °C
Reaction Time 3-24 hours (monitor by TLC)
Yield Moderate to good (expected)

Table 2: Spectroscopic Data for a Structurally Similar Compound (for reference)

Note: This data is for a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, and serves as a reference for expected spectral regions.[11]

SpectroscopyExpected Peaks/Signals
¹H NMR (CDCl₃) Aromatic protons (δ 6.5-8.5 ppm), Methoxy protons (δ ~4.0 ppm), Methyl protons (δ ~2.3 ppm)
¹³C NMR (CDCl₃) Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm), Methyl carbon (δ ~20 ppm)
IR (cm⁻¹) Aromatic C-H stretch (~3000-3100), C=C and C=N stretch (~1500-1650), C-O stretch (~1000-1300)
Mass Spec (ESI-MS) [M+H]⁺ corresponding to the molecular weight of this compound

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Boron trifluoride diethyl etherate is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

  • Formaldehyde is a known carcinogen and sensitizer.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The Povarov reaction provides a robust and efficient platform for the synthesis of substituted quinolines. The proposed three-component reaction of p-toluidine, formaldehyde, and methoxyacetylene offers a direct route to this compound. The provided protocol, based on established methodologies, serves as a valuable starting point for researchers in organic synthesis and drug discovery. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Application Note: ¹H NMR Characterization of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H NMR (Proton Nuclear Magnetic Resonance) characterization of 3-Methoxy-6-methylquinoline. The provided data, based on established spectral information from closely related analogs, offers a reliable reference for the identification and purity assessment of this compound, which is of interest in medicinal chemistry and materials science. This application note includes a summary of predicted ¹H NMR data, a detailed experimental protocol, and graphical representations to aid in the structural elucidation.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are prevalent scaffolds in numerous pharmacologically active molecules and functional materials. Accurate structural characterization is paramount for any research and development involving such compounds. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the expected ¹H NMR spectral characteristics of this compound and provides a standardized protocol for data acquisition.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the analysis of ¹H NMR data for 3-methoxyquinoline and 6-methylquinoline. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2~8.5 - 8.7d1H~2.5 - 3.0
H-4~7.2 - 7.4d1H~2.5 - 3.0
H-5~7.8 - 8.0d1H~8.5 - 9.0
H-7~7.4 - 7.6dd1H~8.5 - 9.0, ~2.0
H-8~7.9 - 8.1d1H~8.5 - 9.0
6-CH₃~2.5s3H-
3-OCH₃~3.9s3H-

Chemical Structure with Proton Labeling

Caption: Chemical structure of this compound with labeled protons.

Experimental Protocol

This section details the methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution. This is typically an automated process on modern spectrometers.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate all peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Characterization

G Workflow for 1H NMR Characterization Sample Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Place in NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Setup Lock, Tune, and Shim Spectrometer->Setup Acquisition Acquire 1H NMR Data (zg30, 16-64 scans) Setup->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Report Generate Report Analysis->Report

Caption: A streamlined workflow for the ¹H NMR characterization of chemical compounds.

Discussion

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxy group. The protons on the pyridine ring (H-2 and H-4) are expected to appear as doublets with a small coupling constant, characteristic of a meta-relationship. The protons on the benzene ring (H-5, H-7, and H-8) will exhibit a splitting pattern consistent with their ortho and meta relationships. The methyl and methoxy protons are anticipated to appear as sharp singlets in the upfield region of the spectrum. The integration of these signals should correspond to the number of protons in each group, confirming the structure of the molecule.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. The tabulated predicted data serves as a valuable reference for chemists and researchers working on the synthesis and application of this and related quinoline derivatives. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is crucial for unambiguous structural confirmation and purity assessment.

Application Note: Mass Spectrometry Analysis of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-6-methylquinoline is a substituted quinoline derivative. Quinoline and its derivatives are an important class of heterocyclic compounds that are scaffolds for many synthetic pharmaceuticals and are present in various natural products. The structural characterization and quantification of such compounds are critical in drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and quantification of small molecules like this compound. This application note provides a generalized protocol for the analysis of this compound by LC-MS and discusses its expected fragmentation patterns based on the established behavior of similar methoxyquinoline compounds.

Predicted Mass Spectral Fragmentation

The fragmentation of methoxyquinolines in mass spectrometry is influenced by the positions of the methoxy and methyl groups on the quinoline ring. Based on studies of isomeric monomethoxyquinolines, two primary fragmentation pathways are anticipated for this compound under electron impact (EI) or collision-induced dissociation (CID) in electrospray ionization (ESI).[1][2][3]

The primary fragmentation events are expected to involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. An alternative pathway can be the direct loss of the entire methoxy group as a radical (•OCH₃) or formaldehyde (CH₂O). The stable quinoline ring system can also undergo characteristic cleavages.

Table 1: Predicted m/z Values for Major Ions of this compound

Ion Proposed Structure/Fragment Theoretical m/z
[M+H]⁺Protonated this compound174.0919
[M]⁺•This compound Radical Cation173.0841
[M-CH₃]⁺Ion from loss of a methyl radical158.0684
[M-CHO]⁺•Ion from loss of a formyl radical144.0735
[M-CH₂O]⁺•Ion from loss of formaldehyde143.0657
[M-CH₃-CO]⁺Ion from sequential loss of a methyl radical and carbon monoxide130.0524

Experimental Protocols

The following is a general protocol for the analysis of this compound using LC-MS/MS. Optimization of these parameters is recommended for specific instrumentation and research goals.

Sample Preparation

For accurate and reproducible results, proper sample preparation is crucial.[4][5]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Extraction from Biological Matrices (if applicable):

    • Protein Precipitation: For plasma or serum samples, a simple protein precipitation can be performed. Add three volumes of cold acetonitrile to one volume of the sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE): This can provide a cleaner sample. Adjust the pH of the aqueous sample and extract with an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether. Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): For more complex matrices or lower concentrations, SPE can be used for sample clean-up and concentration.

Liquid Chromatography (LC) Conditions

The choice of column and mobile phase will depend on the polarity of the analyte and the complexity of the sample matrix. A reversed-phase C18 column is a common starting point for small molecules like this compound.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

These parameters are for a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition Mode:

    • Full Scan: Scan a mass range of m/z 50-300 to detect the parent ion.

    • Multiple Reaction Monitoring (MRM): For quantification, monitor specific transitions. For this compound, a potential transition would be m/z 174.1 -> 130.1 (corresponding to the loss of a methyl group and CO). The collision energy should be optimized for this transition.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 2: Example Quantitative Data Summary

Sample ID Analyte Concentration (ng/mL) Peak Area Calculated Concentration (ng/mL) Accuracy (%)
Standard 1115001.1110
Standard 210145009.898
Standard 3100152000101.3101.3
QC Low573004.998
QC Mid507600050.7101.4
QC High500745000496.799.3
Unknown 1-2345015.6-
Unknown 2-187600125.1-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation LC Liquid Chromatography (C18 Column) Standard->LC Extraction Sample Extraction (LLE, SPE, or PPT) Extraction->LC MS Mass Spectrometry (ESI+, Full Scan & MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound Analysis.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated this compound molecule.

fragmentation_pathway cluster_frags Fragment Ions Parent [M+H]⁺ m/z = 174.1 Frag1 [M-CH₃]⁺ m/z = 159.1 Parent->Frag1 - •CH₃ Frag3 [M-CH₂O]⁺• m/z = 144.1 Parent->Frag3 - CH₂O Frag2 [M-CH₃-CO]⁺ m/z = 131.1 Frag1->Frag2 - CO

References

Application Note: FT-IR Spectroscopy of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Methoxy-6-methylquinoline, a quinoline derivative of interest in pharmaceutical research. It outlines the expected vibrational frequencies, provides comprehensive protocols for sample preparation and analysis, and includes workflow diagrams for clarity.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are prevalent in various pharmacologically active compounds, making their structural elucidation and characterization critical in drug discovery and development. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note details the expected FT-IR spectral characteristics of this compound and provides standardized protocols for its analysis.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the quinoline ring system, the methoxy group (-OCH₃), and the methyl group (-CH₃). The precise positions of these bands can be influenced by the electronic environment within the molecule. Based on established group frequency correlations and data from related quinoline derivatives, the expected vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium to WeakC-H stretching (Aromatic)
2980 - 2850MediumC-H stretching (Aliphatic - CH₃)
1620 - 1580Medium to StrongC=C and C=N stretching (Quinoline ring)
1550 - 1450Medium to StrongAromatic ring skeletal vibrations
1470 - 1430MediumC-H bending (Asymmetric - CH₃)
1380 - 1360WeakC-H bending (Symmetric - CH₃)
1270 - 1230StrongC-O stretching (Asymmetric - Aryl Ether)
1050 - 1010MediumC-O stretching (Symmetric - Aryl Ether)
900 - 675StrongC-H out-of-plane bending (Aromatic)

Experimental Protocols

Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation and instrument parameters. The choice of sampling technique depends on the physical state of the sample (solid or liquid).

Sample Preparation

3.1.1. Potassium Bromide (KBr) Pellet Method (for solid samples)

This is a common technique for preparing solid samples for transmission FT-IR analysis.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder.[1] Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.1.2. Attenuated Total Reflectance (ATR) Method (for solid or liquid samples)

ATR is a convenient method that requires minimal sample preparation.[2]

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[1] Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal surface.[1][3]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

  • Analysis: Collect the FT-IR spectrum.

3.1.3. Nujol Mull Method (for solid samples)

This technique involves dispersing the solid sample in a mulling agent, typically mineral oil (Nujol).

  • Grinding: Grind 5-10 mg of the solid sample to a fine powder in an agate mortar.[4] The particle size should be less than the wavelength of the incident IR radiation to minimize scattering.[5]

  • Mulling: Add a small drop of Nujol to the ground sample and continue grinding to create a uniform, thick paste (mull).[4][5]

  • Sample Mounting: Spread the mull evenly between two IR-transparent salt plates (e.g., KBr or NaCl).

  • Analysis: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum. Remember that Nujol itself has characteristic C-H stretching and bending bands that will appear in the spectrum.[4]

Instrument Parameters

The following are typical instrument parameters for FT-IR analysis. These may be optimized for specific instruments and experimental needs.

  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a suitable detector (e.g., DTGS).

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans).

  • Apodization: Happ-Genzel

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output KBr KBr Pellet Background Acquire Background Spectrum KBr->Background ATR ATR ATR->Background Nujol Nujol Mull Nujol->Background Sample Acquire Sample Spectrum Background->Sample Processing Data Processing (e.g., Baseline Correction) Sample->Processing Spectrum FT-IR Spectrum Processing->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation Start Start Start->KBr Start->ATR Start->Nujol

Caption: Experimental workflow for FT-IR spectroscopy.

logical_relationship cluster_molecule This compound cluster_regions Expected FT-IR Absorption Regions (cm⁻¹) Quinoline Quinoline Ring Aromatic_CH Aromatic C-H Stretch (3100-3000) Quinoline->Aromatic_CH contributes to Ring_Vib Ring Vibrations (C=C, C=N) (1620-1450) Quinoline->Ring_Vib defines CH_Bend C-H Bending (1470-1360, 900-675) Quinoline->CH_Bend contributes to Methoxy Methoxy Group (-OCH3) Aliphatic_CH Aliphatic C-H Stretch (2980-2850) Methoxy->Aliphatic_CH contributes to CO_Stretch C-O Stretch (1270-1010) Methoxy->CO_Stretch defines Methyl Methyl Group (-CH3) Methyl->Aliphatic_CH contributes to Methyl->CH_Bend contributes to

Caption: Functional groups and their expected FT-IR regions.

Conclusion

This application note provides a framework for the FT-IR analysis of this compound. The provided table of expected vibrational frequencies serves as a guide for spectral interpretation, while the detailed experimental protocols for KBr pellet, ATR, and Nujol mull techniques ensure reliable and consistent data acquisition. The workflow and relationship diagrams offer a clear visual representation of the analytical process and the molecular structure-spectrum correlation. This information is valuable for the structural confirmation and quality control of this compound in research and pharmaceutical applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Ensuring the high purity of such compounds is critical for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent development into therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of synthetic compounds, offering high resolution and efficiency.[2] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC).

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.[3][4] A non-polar stationary phase (typically a C18-modified silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[4] Compounds in the sample mixture partition between the stationary and mobile phases. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. By using a gradient elution, where the concentration of the organic solvent is gradually increased, compounds with a wide range of polarities can be effectively separated.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

    • Fraction collector.

    • Analytical HPLC system for purity analysis.

    • Mass Spectrometer (MS) for identity confirmation (optional but recommended).

    • Rotary evaporator for solvent removal post-purification.

  • Reagents and Consumables:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or deionized (18 MΩ·cm).

    • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.

    • Crude this compound sample.

    • Syringe filters (0.22 µm or 0.45 µm) for sample preparation.

2. Chromatographic Conditions

A generic reversed-phase method is proposed as a starting point for the purification of quinoline derivatives.[6][7][8] Optimization may be required based on the specific impurity profile of the crude sample.

ParameterAnalytical MethodPreparative Method
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle sizeC18 Reversed-Phase, 150 mm x 21.2 mm, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient Program 10-95% B over 20 min, hold at 95% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min20-70% B over 30 min (Optimize based on analytical run), then a steep wash to 95% B
Flow Rate 1.0 mL/min15-20 mL/min (Adjust based on column diameter and pressure limits)
Column Temperature 30 °C30 °C or Ambient
Detection Wavelength 254 nm (or λmax determined from UV scan)254 nm
Injection Volume 5-10 µL0.5-2.0 mL (Dependent on sample concentration and column loading capacity)

3. Sample Preparation Protocol

  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in a minimum amount of a suitable solvent. A 1:1 mixture of Acetonitrile and Water with 0.1% TFA is a good starting point.[9] If solubility is an issue, Dimethyl Sulfoxide (DMSO) can be used, but the injection volume should be kept minimal to avoid peak distortion.

  • Prepare a stock solution with a concentration of approximately 10-50 mg/mL for preparative runs. For analytical runs, dilute this stock to about 0.5-1.0 mg/mL.[9]

  • Vortex or sonicate the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

4. Purification and Analysis Procedure

  • Method Development: Perform an initial analytical HPLC run using the crude sample to determine the retention time of the target compound and the separation from impurities.[7] A broad "scouting" gradient (e.g., 5-100% B) can be useful initially.[5]

  • Method Optimization: Adjust the preparative gradient to maximize the resolution between the target peak and its closest eluting impurities. A shallower gradient around the elution time of the target compound is often effective.

  • Preparative Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the filtered, concentrated sample.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise from the baseline and stop collecting just after it returns to baseline. Use peak-based or time-based fraction collection modes.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity level (e.g., >98%). Remove the organic and aqueous solvents using a rotary evaporator or a lyophilizer.

  • Final Confirmation: Confirm the identity and purity of the final compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][9]

Data Presentation

The following table summarizes typical data obtained from the analytical verification of the purification process. The values are representative and will vary based on the exact instrumentation and impurity profile.

AnalyteRetention Time (min)Peak Area (%) (Crude Sample)Peak Area (%) (Purified Fraction)
Impurity 18.54.2< 0.1
This compound 12.3 92.5 > 99.5
Impurity 213.12.8< 0.2
Other ImpuritiesVarious0.5< 0.2

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Final Product Sample_Prep Crude Sample Dissolution & Filtration Analytical_Run Analytical HPLC (Scouting Run) Sample_Prep->Analytical_Run Analyze Prep_Run Preparative HPLC Injection Analytical_Run->Prep_Run Optimize & Scale-up Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Elution Purity_Check Purity Analysis of Fractions Fraction_Collection->Purity_Check Analyze Pooling Pool Pure Fractions Purity_Check->Pooling Select >98% Solvent_Removal Solvent Evaporation Pooling->Solvent_Removal Final_Compound Pure Compound (>99%) Solvent_Removal->Final_Compound

Caption: Workflow for HPLC purification of this compound.

Logical Diagram for Method Development Strategy

HPLC_Logic Start Define Goal: Purify Target Compound Scout Run Broad Gradient (5-100% Organic) Start->Scout Evaluate Evaluate Chromatogram Scout->Evaluate Good_Sep Good Resolution? Evaluate->Good_Sep Assess Peaks Optimize Optimize Gradient: Create Shallow Segment Around Target Peak Good_Sep->Optimize No Scale_Up Scale Up to Preparative Column Good_Sep->Scale_Up Yes Optimize->Scale_Up Purify Run Preparative HPLC & Collect Fractions Scale_Up->Purify

Caption: Decision process for HPLC method development and scale-up.

References

Application Notes and Protocols: The Role of Quinolines and Related Heterocycles in the Synthesis of Pot.e.n.t PAR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a G protein-coupled receptor (GPCR), is a key player in thrombin-mediated platelet activation. While both PAR1 and PAR4 are activated by thrombin, PAR4 is associated with a more sustained signaling response, making it a compelling target for the development of novel antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to existing agents.[1] The discovery of small molecule antagonists of PAR4 has been an active area of research, with a focus on identifying potent and selective compounds. This document provides an overview of the synthesis and evaluation of PAR4 antagonists, with a particular focus on the utility of quinoline and its bioisosteric relative, quinoxaline, as core scaffolds in the design of these inhibitors. While the specific use of "3-Methoxy-6-methylquinoline" in the synthesis of PAR4 antagonists is not extensively documented in the current literature, the broader quinoline and quinoxaline frameworks have proven to be valuable starting points for the development of potent inhibitors.

PAR4 Signaling Pathway

Thrombin, a serine protease, cleaves the N-terminal exodomain of PAR4, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation initiates a downstream signaling cascade predominantly through Gαq and Gα12/13 proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoGEFs, leading to the activation of the small GTPase RhoA, which is involved in platelet shape change.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) + Tethered Ligand PAR4_inactive->PAR4_active Gq Gαq PAR4_active->Gq G1213 Gα12/13 PAR4_active->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA RhoA Activation RhoGEF->RhoA RhoA->Platelet_Activation

Caption: PAR4 Signaling Cascade in Platelets.

Quinoxaline-Based PAR4 Antagonists: A Case Study

Recent drug discovery efforts have identified potent and selective PAR4 antagonists based on a quinoxaline scaffold.[2][3] A high-throughput screening (HTS) campaign identified a quinoxaline-based hit with micromolar potency. Subsequent structure-activity relationship (SAR) studies led to the discovery of a quinoxaline-benzothiazole series with significantly improved potency and selectivity.[2]

Quantitative Data Summary

The following table summarizes the in vitro potency of a lead quinoxaline-based PAR4 antagonist.

Compound IDScaffoldTargetAssayIC50 (nM)Selectivity vs. PAR1Reference
Compound 48 Quinoxaline-benzothiazolePAR4γ-thrombin-induced platelet aggregation in PRP2>2500-fold[2][3]

Experimental Protocols

Synthesis of Quinoxaline-Based PAR4 Antagonists

A general synthetic route to quinoxaline-based PAR4 antagonists involves a multi-step process that can be adapted for SAR studies. The core quinoxaline scaffold is typically formed through the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound. Further modifications are then introduced to explore different substituents and improve pharmacological properties.

General Workflow for Synthesis and Evaluation:

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., o-phenylenediamines) Step1 Quinoxaline Core Synthesis Start->Step1 Step2 Functional Group Interconversion & Substituent Introduction Step1->Step2 Purification Purification & Characterization (HPLC, NMR, MS) Step2->Purification HTS Primary Screening (e.g., Ca²⁺ mobilization) Purification->HTS Test Compounds Dose_Response Dose-Response Assays (IC50 determination) HTS->Dose_Response Platelet_Assay Platelet Aggregation Assay Dose_Response->Platelet_Assay Selectivity_Assay Selectivity Assays (vs. PAR1, other receptors) Platelet_Assay->Selectivity_Assay In_Vivo In Vivo Efficacy & Safety (Thrombosis models) Selectivity_Assay->In_Vivo

Caption: General Experimental Workflow.

Platelet Aggregation Assay

This assay is a cornerstone for evaluating the functional activity of PAR4 antagonists.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

  • Compound Incubation: PRP is incubated with various concentrations of the test compound or vehicle control for a specified period at 37°C.

  • Agonist Stimulation: Platelet aggregation is initiated by adding a PAR4 agonist, such as γ-thrombin or a PAR4 activating peptide (PAR4-AP).

  • Measurement: Light transmission aggregometry is used to measure the extent of platelet aggregation over time. An increase in light transmission corresponds to an increase in platelet aggregation.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal aggregation response, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

The development of potent and selective PAR4 antagonists relies heavily on understanding the SAR. For the quinoxaline-based series, SAR studies revealed key structural features that govern activity.[2] Pharmacophore modeling can be a powerful tool to rationalize these findings and guide the design of new analogs. A pharmacophore model for PAR4 antagonists typically includes features such as a heterocyclic core, hydrogen bond acceptors/donors, and hydrophobic regions that interact with specific residues in the receptor's binding pocket.

Logical Relationship in SAR:

SAR_Logic cluster_properties Desired Properties Core Core Scaffold (e.g., Quinoxaline) Potency Potency (IC50) Core->Potency Selectivity Selectivity (vs. PAR1) Core->Selectivity R1 R1 Substituent R1->Potency Modulates R2 R2 Substituent R2->Selectivity Influences R3 R3 Substituent PK Pharmacokinetics R3->PK Affects

Caption: SAR Logical Relationships.

Conclusion

The development of PAR4 antagonists represents a promising avenue for the discovery of safer and more effective antiplatelet therapies. While the specific role of "this compound" remains to be explored in this context, the broader class of quinoline and quinoxaline-based compounds has demonstrated significant potential. The application of systematic SAR studies, guided by pharmacophore modeling and robust in vitro and in vivo assays, is crucial for the successful optimization of lead compounds into clinical candidates. The protocols and data presented herein provide a framework for researchers engaged in the design and evaluation of novel PAR4 antagonists.

References

Application Notes and Protocols: 3-Methoxy-6-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of a compound's pharmacological profile. Among these, the 3-Methoxy-6-methylquinoline scaffold has emerged as a valuable building block for the development of novel bioactive molecules. The methoxy group at the 3-position and the methyl group at the 6-position can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

These application notes provide an overview of the utility of this compound in medicinal chemistry, including a proposed synthetic protocol for the scaffold itself and its elaboration into more complex, biologically active molecules. We also present a summary of the biological activities of representative derivatives and detailed experimental procedures.

Synthesis of the this compound Scaffold

A plausible and efficient method for the synthesis of the this compound core is the Combes synthesis, a well-established reaction for the preparation of quinolines. This approach involves the acid-catalyzed condensation of an aniline with a β-diketone.

Proposed Synthetic Protocol: Combes Synthesis of this compound

This protocol describes a proposed synthesis of this compound starting from p-toluidine and methoxy-substituted β-dicarbonyl compound.

Materials:

  • p-Toluidine

  • Methoxyacetylacetone (or a similar methoxy-β-diketone)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1 equivalent) in ethanol.

  • Addition of β-Diketone: To the stirred solution, add methoxyacetylacetone (1.1 equivalents).

  • Acid Catalysis: Slowly and carefully, add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Application as a Building Block in Drug Synthesis

The this compound scaffold serves as a versatile starting material for the synthesis of more complex molecules with therapeutic potential. The following protocol details the synthesis of a diaryl-substituted quinoline derivative, highlighting the utility of the core structure.[1]

Protocol: Synthesis of 2-(4-chlorophenyl)-4-(aryl)-6-methoxy-3-methylquinoline Derivatives

This protocol is adapted from a known procedure for the synthesis of a complex diarylquinoline derivative and illustrates how the this compound scaffold can be further functionalized.[1]

Materials:

  • Substituted 3-amino-4-methylanisole (derived from this compound precursor)

  • Substituted benzaldehyde (e.g., p-chlorobenzaldehyde)

  • Aryl-substituted alkene (e.g., methyl isoeugenol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Acetonitrile

  • Molecular Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Petroleum ether

Procedure:

Step 1: Povarov Cycloaddition

  • In a clean, dry vial, add the aniline derivative (1 equivalent) and the substituted benzaldehyde (1 equivalent) to acetonitrile.

  • Stir the mixture for 15 minutes at room temperature.

  • Add BF₃·OEt₂ (1 equivalent) to the mixture, followed by the dropwise addition of the aryl-substituted alkene (1 equivalent).

  • Seal the vial and heat the reaction in an oil bath at 80°C for 3 hours, monitoring the progress by TLC.

  • After completion, perform a liquid-liquid extraction with ethyl acetate. The crude product is a tetrahydroquinoline intermediate.

Step 2: Oxidative Dehydrogenation Aromatization

  • To the crude tetrahydroquinoline intermediate, add DMSO.

  • Add molecular iodine (I₂) (1 equivalent) and seal the vial.

  • Heat the reaction mixture using microwave irradiation for 30 minutes.

  • After the reaction is complete, perform a liquid-liquid extraction with ethyl acetate.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate to obtain the final diarylquinoline product.[1]

Applications in Medicinal Chemistry and Biological Activity

Derivatives of this compound have shown promise in various therapeutic areas, demonstrating the importance of this scaffold in drug discovery. The substitution pattern on the quinoline ring plays a crucial role in determining the biological activity.

Anticancer Activity

Several studies have highlighted the potential of methoxy-substituted quinolines as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, certain quinoline derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Some quinoline derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR and restoring the efficacy of chemotherapeutic drugs.

Antimicrobial Activity

The quinoline core is present in many antibacterial and antifungal agents. The this compound scaffold can be a starting point for the development of new antimicrobial compounds to combat infectious diseases.

Quantitative Biological Data

The following table summarizes the reported in vitro biological activities of representative quinoline derivatives, illustrating the potential of the this compound scaffold.

Compound IDStructureBiological ActivityCell LineIC₅₀ ValueReference
1 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineAnti-breast cancerT47D16 ± 3 nM[2]
2 2-Arylquinoline derivativeAnticancer (Cervical)HeLa8.3 µM[3]
3 2-Arylquinoline derivativeAnticancer (Prostate)PC331.37 µM[3]
4 Quinoline-5-sulfonamide derivativeAnticancer (Melanoma)C-32Comparable to Cisplatin[4]
5 Quinoline derivative (YS-7a)P-gp Inhibition (Toxicity)HUVECs45.33 ± 2.55 μM[5]

Visualizations

Synthetic Workflow for a Diarylquinoline Derivative

The following diagram illustrates the two-step synthetic workflow for preparing a complex diarylquinoline derivative from a substituted aniline, which can be derived from the this compound building block.

G cluster_0 Step 1: Povarov Cycloaddition cluster_1 Step 2: Dehydrogenation Aniline_Derivative Substituted Aniline Reaction_1 BF3.OEt2 Acetonitrile, 80°C Aniline_Derivative->Reaction_1 Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction_1 Alkene Aryl-substituted Alkene Alkene->Reaction_1 Tetrahydroquinoline Tetrahydroquinoline Intermediate Reaction_1->Tetrahydroquinoline Reaction_2 I2, DMSO Microwave Tetrahydroquinoline->Reaction_2 Diarylquinoline Diarylquinoline Product Reaction_2->Diarylquinoline G Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Signaling_Cascade Downstream Signaling Cascade EGFR->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Quinoline_Derivative Quinoline Derivative (Inhibitor) Quinoline_Derivative->EGFR

References

Proposed Synthesis of 8-bromo-3-methoxy-6-methylquinoline: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

This document outlines a proposed protocol for the synthesis of 8-bromo-3-methoxy-6-methylquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. The described methodology is based on established synthetic transformations for analogous quinoline systems.

Introduction

Proposed Synthetic Route

The synthesis of 8-bromo-3-methoxy-6-methylquinoline can be envisioned through a multi-step process commencing with a substituted aniline. A plausible pathway involves the cyclization of a suitably substituted aniline with an α,β-unsaturated aldehyde or its equivalent to form the quinoline core, followed by bromination and methoxylation.

Experimental Protocol

Step 1: Synthesis of 4-methyl-2-nitroaniline

This initial step involves the nitration of p-toluidine.

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Glacial acetic acid

  • Nitric acid

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Acetylation of p-toluidine: To a solution of p-toluidine in glacial acetic acid, add acetic anhydride dropwise while stirring in an ice bath.

  • Nitration: The resulting acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Hydrolysis: The nitro-acetanilide is hydrolyzed by heating with aqueous hydrochloric acid to yield 4-methyl-2-nitroaniline.

  • Purification: The product is isolated by filtration, washed with water, and can be purified by recrystallization from ethanol.

Step 2: Synthesis of 6-methyl-8-bromoquinoline

This step employs a Skraup-Doebner-von Miller reaction followed by bromination.

Materials:

  • 2-Bromo-4-methylaniline

  • Glycerol

  • Sulfuric acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Iron(II) sulfate (catalyst)

Procedure:

  • A mixture of 2-bromo-4-methylaniline, glycerol, concentrated sulfuric acid, and the oxidizing agent is heated.

  • The reaction is highly exothermic and should be controlled carefully.

  • After the initial vigorous reaction subsides, the mixture is heated under reflux for several hours.

  • The reaction mixture is then cooled, diluted with water, and neutralized with sodium hydroxide.

  • The crude 6-methyl-8-bromoquinoline is purified by steam distillation or column chromatography.

Step 3: Synthesis of 8-bromo-6-methylquinolin-3-ol

This step involves the oxidation of the quinoline ring followed by decarboxylation.

Materials:

  • 8-bromo-6-methylquinoline

  • Potassium permanganate

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Oxidation of the methyl group at position 2 (if formed during the Skraup synthesis) to a carboxylic acid.

  • Subsequent reactions to introduce a hydroxyl group at the 3-position. A common method is via sulfonation followed by alkali fusion, though this can be harsh. A more modern approach might involve directed C-H activation.

  • Given the complexity, an alternative is to start with a precursor that already contains the 3-hydroxy or 3-methoxy group.

Alternative Step 2 & 3: Combes synthesis

An alternative to the Skraup synthesis to directly obtain the 3-methoxy functionality.

Materials:

  • 2-Amino-5-bromotoluene

  • β-Diketone or β-ketoester with a methoxy group (e.g., malonic ester derivative)

  • Polyphosphoric acid (PPA) or another strong acid catalyst.

Procedure:

  • Condensation of 2-amino-5-bromotoluene with a suitable β-dicarbonyl compound under acidic conditions.

  • The resulting intermediate is then cyclized by heating in a strong acid like PPA to form the quinoline ring system.

Step 4: Synthesis of 8-bromo-3-methoxy-6-methylquinoline

This final step involves the methylation of the hydroxyl group.

Materials:

  • 8-bromo-6-methylquinolin-3-ol

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetone)

Procedure:

  • The 8-bromo-6-methylquinolin-3-ol is dissolved in an anhydrous solvent.

  • A base is added to deprotonate the hydroxyl group.

  • The methylating agent is added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Data Presentation

As this is a proposed synthesis, experimental data is not available. The following table provides representative data for analogous reactions found in the literature.

StepReactionReagentsYield (%)Purity (%)Reference
1Bromination of 2,4-dichloro-7-methoxy quinolineNBS, TFA, CH2Cl290~95.1[1]
2Suzuki CouplingArylboronic acid, K2CO3, Pd(PPh3)4--[1]
3Bromination of Arylboronic acidsCuBr2, TBAB, Water--[2]

Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Skraup Synthesis cluster_intermediate1 Intermediate Product cluster_step2 Step 2: Introduction of 3-OH group cluster_intermediate2 Intermediate Product cluster_step3 Step 3: Methylation cluster_final Final Product A 2-Bromo-4-methylaniline S1 Reaction with H2SO4 and Oxidizing Agent A->S1 B Glycerol B->S1 I1 8-bromo-6-methylquinoline S1->I1 S2 Oxidation/Functionalization I1->S2 I2 8-bromo-6-methylquinolin-3-ol S2->I2 S3 Reaction with Dimethyl Sulfate and Base I2->S3 FP 8-bromo-3-methoxy-6-methylquinoline S3->FP

Caption: Proposed synthetic workflow for 8-bromo-3-methoxy-6-methylquinoline.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Strong acids and bases, as well as oxidizing and methylating agents, are corrosive and toxic. Handle with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Application of Novel Compounds in Antiplatelet Drug Discovery: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases did not yield any specific information regarding the application of "3-Methoxy-6-methylquinoline" in antiplatelet drug discovery. Therefore, the following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals interested in evaluating novel chemical entities for their antiplatelet potential.

This document outlines the typical experimental workflow, key signaling pathways to investigate, and standardized protocols for assessing the efficacy of a potential antiplatelet agent. The data presented in the tables are illustrative examples.

Introduction to Antiplatelet Drug Discovery

Platelets play a crucial role in hemostasis, the process that stops bleeding at the site of an injury.[1][2] However, their inappropriate activation can lead to the formation of thrombi, which can obstruct blood vessels and cause cardiovascular events such as heart attacks and strokes.[3] Antiplatelet drugs are therefore vital in the prevention and treatment of thrombotic diseases. The discovery of novel antiplatelet agents often involves screening chemical libraries for compounds that can inhibit platelet function through various mechanisms.

Key Signaling Pathways in Platelet Activation

The activation of platelets is a complex process involving multiple signaling pathways that are often targeted in drug discovery.[3][4] Understanding these pathways is essential for elucidating the mechanism of action of a novel compound. Key pathways include:

  • Collagen-GPVI Signaling: Upon vessel injury, exposed collagen binds to the glycoprotein VI (GPVI) receptor on platelets, triggering a signaling cascade that leads to platelet activation.[1]

  • ADP and P2Y Receptor Signaling: Adenosine diphosphate (ADP), released from dense granules of activated platelets, further activates surrounding platelets by binding to P2Y1 and P2Y12 receptors.[2][4] P2Y12 inhibitors are a major class of antiplatelet drugs.[4]

  • Thromboxane A2 (TXA2) Pathway: Activated platelets synthesize and release TXA2, which acts as a potent platelet agonist and vasoconstrictor, amplifying the activation signal.[1][2]

  • Thrombin and PAR Signaling: Thrombin, a key enzyme in the coagulation cascade, is a potent platelet activator that signals through protease-activated receptors (PARs).[1][4]

Below is a diagram illustrating a simplified overview of platelet activation signaling pathways.

G cluster_vessel_injury Vessel Injury cluster_platelet Platelet cluster_agonists Agonists Collagen Exposure Collagen Exposure GPVI GPVI Collagen Exposure->GPVI binds PLC PLC GPVI->PLC activates P2Y12 P2Y12 Integrin_Activation Integrin αIIbβ3 Activation P2Y12->Integrin_Activation promotes TP TP TP->Integrin_Activation promotes PAR1 PAR1 PAR1->PLC activates IP3_DAG IP3/DAG PLC->IP3_DAG produces Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Granule_Secretion Granule Secretion Ca_mobilization->Granule_Secretion Ca_mobilization->Integrin_Activation PKC_activation->Granule_Secretion PKC_activation->Integrin_Activation ADP ADP Granule_Secretion->ADP releases TXA2 Thromboxane A₂ Granule_Secretion->TXA2 releases Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation ADP->P2Y12 binds TXA2->TP binds Thrombin Thrombin Thrombin->PAR1 binds

Simplified Platelet Activation Signaling Pathway

Experimental Protocols for Antiplatelet Activity Assessment

The following protocols are standard methods used to evaluate the antiplatelet effects of a test compound.

Platelet Aggregation Assay

This is the gold standard for assessing platelet function and the inhibitory effect of a compound.[5][6]

Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by various agonists.

Materials:

  • Test compound (e.g., "this compound")

  • Platelet agonists: ADP, collagen, arachidonic acid, thrombin

  • Human platelet-rich plasma (PRP)

  • Light Transmission Aggregometer (LTA)

Procedure:

  • PRP Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay:

    • Pre-warm PRP samples to 37°C.

    • Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes).

    • Place the cuvette with the PRP sample into the aggregometer and establish a baseline reading.

    • Add a platelet agonist to induce aggregation and record the change in light transmission for a set time (e.g., 5-10 minutes).

    • The percentage of aggregation is calculated, with 100% aggregation being the light transmission through PPP.

    • The IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) is determined by testing a range of compound concentrations.

Cytotoxicity Assay

Objective: To determine if the test compound is toxic to platelets, which could be a confounding factor in the aggregation assay.

Materials:

  • Test compound

  • Washed platelets

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Prepare washed platelets from PRP.

  • Incubate the washed platelets with various concentrations of the test compound for the same duration as the aggregation assay.

  • Centrifuge the samples to pellet the platelets.

  • Measure the LDH released into the supernatant using a commercial kit, following the manufacturer's instructions.

  • High LDH levels indicate cytotoxicity.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Illustrative Inhibitory Effects of a Test Compound on Platelet Aggregation

Agonist (Concentration)Test Compound IC50 (µM)
ADP (10 µM)25.5 ± 3.2
Collagen (2 µg/mL)15.8 ± 2.1
Arachidonic Acid (0.5 mM)8.9 ± 1.5
Thrombin (0.1 U/mL)32.1 ± 4.5

Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Illustrative Cytotoxicity of a Test Compound on Human Platelets

Test Compound Concentration (µM)LDH Release (% of Positive Control)
12.1 ± 0.5
103.5 ± 0.8
504.2 ± 1.1
1005.1 ± 1.3

Values are presented as mean ± standard deviation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel antiplatelet compound.

G cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Compound_Library Compound Library Primary_Assay Primary Platelet Aggregation Assay (e.g., with ADP) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Aggregation Assays (Collagen, Thrombin, etc.) Dose_Response->Secondary_Assays Cytotoxicity_Assay Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Secondary_Assays->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies In_Vivo_Models In Vivo Thrombosis Models SAR_Studies->In_Vivo_Models

Workflow for Antiplatelet Drug Discovery

Conclusion

While no specific data exists for "this compound" in the context of antiplatelet drug discovery, the framework provided here outlines the essential steps and considerations for evaluating any novel compound for such activity. A systematic approach involving a combination of in vitro platelet function assays, cytotoxicity testing, and mechanistic studies is crucial for identifying and characterizing promising new antiplatelet agents.

References

Application Note: A Robust Protocol for the N-Alkylation of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the N-alkylation of 3-Methoxy-6-methylquinoline, a key intermediate in the synthesis of various biologically active compounds. The quaternization of the quinoline nitrogen is a fundamental transformation that allows for further molecular elaboration and modulation of physicochemical properties. This protocol outlines a straightforward and efficient method using common laboratory reagents and techniques, yielding N-alkylated quinolinium salts in high purity. The procedure is suitable for generating a library of N-substituted 3-Methoxy-6-methylquinolinium derivatives for applications in medicinal chemistry and materials science.

Introduction

Quinolines and their N-alkylated derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-alkylation of a quinoline nitrogen to form a quaternary quinolinium salt not only modifies its electronic and steric profile but also enhances its solubility and potential for molecular interactions. This protocol details a reliable method for the N-alkylation of this compound, a versatile building block for the synthesis of novel therapeutic agents and functional materials. The procedure is based on the classical Menshutkin reaction, involving the reaction of the heterocyclic amine with an alkyl halide.

Experimental Protocol

This section provides a detailed methodology for the N-alkylation of this compound. As a representative example, the N-methylation using methyl iodide is described. This protocol can be adapted for other alkylating agents with minor modifications to the reaction conditions.

Materials:

  • This compound

  • Alkylating agent (e.g., Methyl iodide, Ethyl bromide, Benzyl bromide)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely. The typical concentration is in the range of 0.1-0.5 M.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 equivalents) to the stirred solution at room temperature. For highly reactive alkylating agents like methyl iodide, the addition can be done dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The N-alkylated quinolinium salt, being ionic, will often precipitate out of the non-polar solvent. If no precipitate forms, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether.

  • Drying and Characterization: Dry the purified N-alkyl-3-methoxy-6-methylquinolinium salt under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[1][2]

Data Presentation

The following table summarizes the key parameters for the N-methylation of this compound.

ParameterValue
Starting Material This compound
Alkylating Agent Methyl Iodide (CH₃I)
Solvent Anhydrous Acetonitrile (CH₃CN)
Stoichiometry 1.0 eq. Quinoline : 1.2 eq. Methyl Iodide
Reaction Temperature Reflux (~82°C)
Reaction Time 12 hours
Work-up Procedure Precipitation with diethyl ether, filtration
Purification Method Recrystallization (Ethanol/Diethyl ether)
Expected Product N-Methyl-3-methoxy-6-methylquinolinium iodide
Product Appearance Crystalline solid

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Acetonitrile start->dissolve inert Establish Inert Atmosphere (N2 or Ar) dissolve->inert add_alkyl_halide Add Alkyl Halide (e.g., Methyl Iodide) inert->add_alkyl_halide reflux Heat to Reflux (4-24 h) add_alkyl_halide->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product (with Diethyl Ether if necessary) cool->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize Product filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, MS) dry->characterize end End characterize->end

Caption: General workflow for the N-alkylation of this compound.

Conclusion

This application note provides a comprehensive and adaptable protocol for the N-alkylation of this compound. The described method is robust, high-yielding, and utilizes readily available reagents and standard laboratory techniques. This procedure can be effectively employed by researchers in the fields of organic synthesis, medicinal chemistry, and materials science to generate a diverse range of N-alkylated quinolinium salts for further investigation and application. The provided data table and workflow diagram offer a clear and concise guide for the successful execution of this important chemical transformation.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromo-3-methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed cross-coupling reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[1][2] These attributes make it an invaluable tool in the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds that form the core of many drug candidates.

This document provides detailed application notes and a representative protocol for the Suzuki coupling of 8-bromo-3-methoxy-6-methylquinoline. This quinoline derivative is a key building block in the synthesis of pharmacologically active compounds, including Platelet-Activating Factor Receptor (PAR4) antagonists, which are under investigation for the treatment of thromboembolic disorders.[3] The protocols and data presented herein are compiled from established procedures for structurally analogous bromo-quinoline derivatives and general best practices for Suzuki-Miyaura reactions.

Reaction Principle and Mechanism

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromo-3-methoxy-6-methylquinoline to form a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron reagent.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Drug Discovery

The arylated quinoline products derived from the Suzuki coupling of 8-bromo-3-methoxy-6-methylquinoline are of significant interest in drug discovery. As mentioned, they are key intermediates in the synthesis of PAR4 antagonists.[3] Beyond this, substituted quinolines are a well-established class of privileged structures in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The ability to readily diversify the quinoline core at the 8-position through Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Representative Protocol for the Suzuki Coupling of 8-Bromo-3-methoxy-6-methylquinoline with an Arylboronic Acid

Materials:

  • 8-Bromo-3-methoxy-6-methylquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-bromo-3-methoxy-6-methylquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoquinoline.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl-3-methoxy-6-methylquinoline.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of bromoquinolines with various arylboronic acids, based on literature precedents for analogous substrates.

Table 1: General Reaction Parameters for Suzuki Coupling of Bromoquinolines

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common choice for general applications. Pd(dppf)Cl₂ can be effective for more challenging couplings.
Ligand Triphenylphosphine (PPh₃), dppfOften incorporated into the catalyst complex.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a widely used and cost-effective base. Cs₂CO₃ can be beneficial for less reactive substrates.
Solvent System 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA mixture of an organic solvent and water is typical to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CThe optimal temperature depends on the reactivity of the substrates and the solvent used.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.

Table 2: Example Suzuki Coupling Reactions of Bromo-Quinolines with Arylboronic Acids (Based on Analogs)

Bromo-Quinolone SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
8-Bromo-2,4-dichloro-7-methoxyquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃MeCN/H₂O80High[4]
6-Bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OReflux>90(General procedure)
8-Bromoquinoline2-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF10085(Typical conditions)

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 8-Bromo-3-methoxy-6-methylquinoline - Arylboronic Acid - Base (K2CO3) inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) inert->catalyst solvent Add Degassed Solvent (Dioxane/H2O) catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench (Add EtOAc/H2O) monitor->quench extract Extract and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product: 8-Aryl-3-methoxy-6-methylquinoline purify->product Suzuki_Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln-Br pd0->pd2_complex Oxidative Addition pd2_aryl R-Pd(II)Ln-Ar pd2_complex->pd2_aryl Transmetalation product R-Ar pd2_aryl->product Reductive Elimination reagent_Br R-Br (Bromoquinoline) reagent_B Ar-B(OH)2 (Boronic Acid) base Base (OH-)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3-Methoxy-6-methylquinoline. It includes a troubleshooting guide for common experimental issues and a list of frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when employing Skraup or Doebner-von Miller type reactions.

Issue IDProblem DescriptionPotential CausesRecommended Solutions
TMQ-001 Reaction is violently exothermic and difficult to control. The Skraup reaction is notoriously exothermic.[1][2] This is often due to the dehydration of glycerol to acrolein and the subsequent condensation reactions.[3]- Add ferrous sulfate (FeSO₄) to moderate the reaction rate.[2][4] - Ensure slow, dropwise addition of concentrated sulfuric acid while maintaining cooling (e.g., in an ice bath).[5] - Use a large reaction flask to accommodate any sudden boiling.
TMQ-002 Low or no yield of the desired product. - Incomplete reaction due to insufficient heating or reaction time. - Sub-optimal ratio of reactants. - Deactivation of the aniline substrate by strong electron-withdrawing groups, which can hinder the reaction.[6] - Use of impure reagents or wet glycerol.[2]- Ensure the reaction mixture is heated for a sufficient duration after the initial exothermic phase subsides.[2] - Optimize the molar ratios of the aniline precursor, glycerol, and oxidizing agent. - Purify starting materials, especially the aniline derivative, and use anhydrous glycerol.[2]
TMQ-003 Formation of a thick, intractable tar or polymeric material. This is a common issue in Skraup and Doebner-von Miller syntheses, often resulting from the polymerization of acrolein or other reactive intermediates.[7] Excessive amounts of the α,β-unsaturated aldehyde or ketone can exacerbate this.[7]- Control the reaction temperature carefully. - Ensure efficient stirring throughout the reaction to prevent localized overheating.[5] - Use a moderating agent like ferrous sulfate.[2] - During workup, vigorous stirring with a suitable solvent can help break up the tarry material.
TMQ-004 Difficulty in isolating and purifying the product. The crude product is often mixed with tarry byproducts and unreacted starting materials, making extraction and purification challenging.[1][7]- After neutralization of the reaction mixture, consider steam distillation to isolate the volatile quinoline product.[8] - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, chloroform).[9][10] - Utilize column chromatography on silica gel for final purification. A gradient elution system may be necessary to separate the product from closely related impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common approaches are variations of classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions.[1][11] These methods involve the reaction of a substituted aniline (in this case, p-toluidine or a related compound) with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of a strong acid and an oxidizing agent.[4][11] More modern methods may involve metal-catalyzed cyclization reactions.[12]

Q2: How can I improve the regioselectivity of the reaction to favor the desired 6-methyl isomer?

A2: The substitution pattern of the final quinoline product is determined by the starting aniline. To obtain a 6-methylquinoline, you should start with p-toluidine (4-methylaniline). The cyclization will occur at the ortho position to the amino group, leading to the desired isomer.

Q3: What are suitable oxidizing agents for the Skraup synthesis of this compound?

A3: A common oxidizing agent is the nitrobenzene corresponding to the aniline used in the reaction.[4] However, due to its toxicity, other oxidizing agents like arsenic acid or even air (in some modified procedures) can be employed.[4][13] The choice of oxidizing agent can influence the reaction's vigor and overall yield.

Q4: Can microwave irradiation be used to optimize the synthesis?

A4: Yes, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in many organic reactions, including quinoline synthesis.[14][15] It can be a valuable tool for optimizing reaction conditions, often leading to cleaner reactions and easier workup.

Q5: What is the role of ferrous sulfate in the Skraup reaction?

A5: Ferrous sulfate acts as a moderator, helping to control the often violent exothermic nature of the Skraup reaction.[2][4] It is believed to function as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period, thus preventing the reaction from getting out of control.[2]

Experimental Protocols

Protocol 1: Skraup Synthesis of 6-Methoxyquinoline (Adapted for this compound)

This protocol is adapted from a known procedure for 6-methoxyquinoline and should be optimized for the synthesis of this compound.[10]

  • Reactant Preparation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 4.3-4.5 molar equivalents of glycerol, 1.0 molar equivalent of 4-methylaniline, 0.50-0.54 molar equivalents of a suitable nitroarene oxidizing agent, 0.20-0.25 molar equivalents of ferrous sulfate, and 1.0-1.3 molar equivalents of boric acid.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise through the dropping funnel while vigorously stirring the mixture in an ice bath. The volume of sulfuric acid should be approximately 1/6th the volume of glycerol.

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath and heat the mixture to 140°C. Maintain this temperature and allow the reaction to reflux for 8-8.5 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to a pH of 5.5 with a 50% sodium hydroxide solution.

  • Extraction: Remove any floating resinous material. Filter the solid and wash it with distilled water, followed by ethyl acetate. Combine all organic layers and extract the aqueous phase multiple times with ethyl acetate.

  • Purification: Combine all organic extracts and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - 4-Methylaniline - Glycerol - Oxidizing Agent - FeSO4 & Boric Acid acid Slowly Add H2SO4 with Cooling reactants->acid reflux Heat to 140°C Reflux for 8-8.5h acid->reflux neutralize Cool and Neutralize (pH 5.5 with NaOH) reflux->neutralize extract Filter and Extract with Ethyl Acetate neutralize->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product? cause1 Violent Reaction? start->cause1 Yes cause2 Tarry Byproducts? start->cause2 Yes cause3 Impure Reagents? start->cause3 Yes solution1 Add FeSO4 Moderator Control Acid Addition cause1->solution1 solution2 Optimize Temperature Ensure Vigorous Stirring cause2->solution2 solution3 Purify Starting Materials Use Anhydrous Glycerol cause3->solution3 end end solution1->end Improved Yield solution2->end solution3->end

Caption: Troubleshooting logic for low yield in quinoline synthesis.

References

Technical Support Center: Skraup Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Skraup synthesis to prepare substituted quinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the Skraup synthesis in a question-and-answer format.

Issue 1: The reaction is proceeding too violently and is difficult to control.

  • Question: My Skraup reaction is highly exothermic and becomes uncontrollable. How can I moderate the reaction?

  • Answer: The Skraup synthesis is notoriously exothermic.[1] To control the reaction's vigor, several methods can be employed:

    • Use of a Moderator: The addition of a moderator such as ferrous sulfate (FeSO₄) is a common and effective technique.[1] Ferrous sulfate helps to extend the reaction over a longer period, preventing a sudden and violent onset. Boric acid can also be used for this purpose.[2]

    • Controlled Reagent Addition: The order and rate of reagent addition are critical. It is important to mix the aniline, glycerol, and ferrous sulfate thoroughly before the slow, portion-wise addition of concentrated sulfuric acid.[3] The reaction vessel should be cooled in an ice bath during the acid addition.

    • Temperature Monitoring: Careful monitoring and control of the internal reaction temperature are paramount. The reaction should be heated gently to initiate, and the heat source should be removed as soon as the exothermic reaction begins. External cooling may be necessary to maintain the desired temperature range.

Issue 2: Significant formation of black, tarry byproducts, making product isolation difficult.

  • Question: My reaction mixture turns into a thick, black tar, and I am struggling to isolate the desired quinoline product. What causes this and how can I minimize it?

  • Answer: Tar formation is a ubiquitous problem in the classical Skraup synthesis, arising from the polymerization of acrolein and other side reactions under the harsh acidic and high-temperature conditions.[3] Here are some strategies to mitigate tar formation:

    • Reaction Condition Optimization: Prolonged heating at excessively high temperatures contributes significantly to tarring.[4] Modern modifications to the Skraup synthesis can reduce tar formation.

    • Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source has been shown to reduce reaction times and increase yields, which can also lead to cleaner reaction profiles with less tar.[3][5][6][7]

    • Use of Ionic Liquids: Replacing concentrated sulfuric acid with an ionic liquid can lead to a cleaner reaction and simpler work-up.[3]

    • Purification from Tar: If tar formation is unavoidable, purification can be challenging. Steam distillation is a common method to separate the volatile quinoline product from the non-volatile tar.[4] Subsequent purification by column chromatography or recrystallization is often necessary. A patented method for purifying 8-hydroxyquinoline involves precipitation of polymeric byproducts by adjusting the pH of the aqueous solution.

Issue 3: Low or no yield of the desired substituted quinoline.

  • Question: I am obtaining a very low yield of my target quinoline, or the reaction is not proceeding at all. What are the potential reasons and solutions?

  • Answer: Low yields can stem from several factors, from the nature of the substrate to the reaction conditions.

    • Substrate Reactivity: Anilines with strongly electron-withdrawing substituents (e.g., a nitro group) are less nucleophilic and may react poorly under standard Skraup conditions, leading to low yields. For instance, the synthesis of 8-nitroquinoline from o-nitroaniline is known to be challenging.

    • Anhydrous Conditions: The presence of significant amounts of water in the glycerol can lead to lower yields. "Dynamite" glycerol, which contains less than 0.5% water, is recommended for optimal results.[4]

    • Alternative Oxidizing Agents: While nitrobenzene is the traditional oxidizing agent, it can lead to side products. Alternatives such as arsenic acid have been reported to give better yields and less violent reactions.[1] Iodine has also been used as an effective oxidizing agent.

    • Modified Procedures: Consider employing a modified Skraup procedure, such as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds instead of glycerol and may provide better yields for certain substrates.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Skraup synthesis?

A1: The main side reactions include:

  • Polymerization: Acid-catalyzed polymerization of acrolein (formed from the dehydration of glycerol) is a major source of tarry byproducts.

  • Over-oxidation: The strong oxidizing conditions can lead to the oxidation of the desired quinoline product or other sensitive functional groups on the starting aniline.

  • Formation of Isomers: With meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of 5- and 7-substituted quinolines.[2]

Q2: Can I use a different oxidizing agent instead of nitrobenzene or arsenic acid?

A2: Yes, several alternatives to traditional oxidizing agents have been explored. Iodine (I₂) has been shown to be an effective and less hazardous option. Other possibilities that have been suggested include air/oxygen, hydrogen peroxide, and various metal oxides, though these may require significant optimization.

Q3: Is it possible to run the Skraup synthesis under milder conditions?

A3: Yes, modern modifications aim to make the Skraup synthesis milder and more efficient. Microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times and improve yields.[3][5][6][7] The use of ionic liquids as both solvent and catalyst can also provide a greener and less harsh alternative to concentrated sulfuric acid.[3]

Q4: How can I purify my substituted quinoline from the tarry residue?

A4: Purification typically involves the following steps:

  • Neutralization and Extraction: The acidic reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide). The quinoline product is then often extracted into an organic solvent.

  • Steam Distillation: This is a highly effective method for separating the volatile quinoline from the non-volatile tar.[4]

  • Chromatography: Column chromatography on silica gel or alumina is a standard technique for further purification.

  • Recrystallization: The purified quinoline can often be obtained as a crystalline solid by recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes the yields of various substituted quinolines obtained through a microwave-assisted modified Skraup reaction in water.

Starting AnilineProductYield (%)
AnilineQuinoline66
4-Methylaniline6-Methylquinoline55
4-Methoxyaniline6-Methoxyquinoline77
4-Aminophenol6-Hydroxyquinoline18
4-Chloroaniline6-Chloroquinoline35
4-Fluoroaniline6-Fluoroquinoline25

Data sourced from a study on microwave-assisted modified Skraup reactions.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Skraup Synthesis of 6-Methoxyquinoline

This protocol is adapted from a literature procedure for a greener, microwave-assisted Skraup reaction.[8]

Materials:

  • 4-Methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Water (distilled or deionized)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-methoxyaniline (10 mmol, 1 equiv.).

  • To the vial, add glycerol (30 mmol, 3 equiv.) and water (10 mL).

  • Carefully add concentrated sulfuric acid (300 mol%) to the mixture while stirring.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 200 °C for a total of 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-methoxyquinoline.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification reagents Combine Aniline Derivative, Glycerol, and Water acid Add Conc. H2SO4 reagents->acid seal Seal Microwave Vial acid->seal irradiate Irradiate at 200°C for 15 min seal->irradiate cool Cool to RT irradiate->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Substituted Quinoline purify->product Troubleshooting_Workflow start Skraup Synthesis Issue issue Identify Primary Problem start->issue violent Violent Reaction issue->violent Exothermic tar Excessive Tar Formation issue->tar Byproducts low_yield Low/No Yield issue->low_yield Efficiency sol_violent Add Moderator (FeSO4) Control Reagent Addition Monitor Temperature violent->sol_violent sol_tar Optimize Temperature/Time Use Microwave/Ionic Liquid Improve Purification tar->sol_tar sol_low_yield Check Substrate Reactivity Ensure Anhydrous Conditions Use Alternative Oxidant Try Modified Procedure low_yield->sol_low_yield

References

Technical Support Center: Improving Regioselectivity in the Combes Synthesis of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Methoxy-6-methylquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of the Combes synthesis for this specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected products in the Combes synthesis of this compound?

When reacting p-toluidine with methoxyacetylacetone, two primary regioisomers can be formed: the desired 3-Methoxy-6-methyl-2-phenylquinoline and the undesired 2-Methoxy-6-methyl-4-phenylquinoline . The reaction proceeds through the acid-catalyzed condensation of the amine and the β-diketone, followed by cyclization and dehydration. The regioselectivity is determined by which carbonyl group of the methoxyacetylacetone is preferentially attacked by the enamine intermediate during the intramolecular cyclization step.

Q2: What are the key factors influencing the regioselectivity of this reaction?

The regioselectivity of the Combes synthesis is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1][2]

  • Electronic Effects: The electron-donating methyl group on p-toluidine activates the ortho position for electrophilic attack. The methoxy group on the diketone also influences the electron density of the carbonyl carbons.

  • Steric Effects: The relative steric hindrance around the two carbonyl groups of the methoxyacetylacetone can influence the approach of the bulky aniline derivative during the cyclization step.

Q3: Which acid catalyst is best for this synthesis?

While concentrated sulfuric acid is a traditional catalyst for the Combes synthesis, other acids can offer advantages in terms of yield and regioselectivity.[3] Polyphosphoric acid (PPA) is a common alternative that can act as both a catalyst and a dehydrating agent, sometimes leading to cleaner reactions. A mixture of PPA and an alcohol, which forms a polyphosphoric ester (PPE), has also been shown to be an effective catalyst system.[2] The choice of acid can significantly impact the reaction outcome, and empirical optimization is often necessary.

Troubleshooting Guide

Issue 1: Poor Regioselectivity / Low Yield of the Desired this compound Isomer

This is the most common challenge in this specific Combes synthesis.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Acid Catalyst 1. Switch from Sulfuric Acid to Polyphosphoric Acid (PPA): PPA can sometimes offer better results by providing a more controlled reaction environment. 2. Explore Polyphosphoric Ester (PPE) Catalysts: Prepare a PPE catalyst by mixing PPA with an alcohol (e.g., ethanol or methanol) and use this for the cyclization step. This has been reported to improve reaction efficiency.[2]
Unfavorable Reaction Temperature 1. Optimize Temperature: Systematically vary the reaction temperature. Higher temperatures can sometimes favor the thermodynamically more stable product, but may also lead to decomposition. Start with a moderate temperature (e.g., 100-120 °C) and adjust as needed based on in-process monitoring (e.g., TLC or LC-MS).
Incorrect Reagent Stoichiometry 1. Vary the Reagent Ratio: While a 1:1 molar ratio of p-toluidine to methoxyacetylacetone is standard, slight excesses of one reagent may influence the equilibrium and favor the formation of the desired intermediate. Experiment with ratios from 1:1.1 to 1.1:1.
Inefficient Water Removal 1. Use a Dehydrating Agent: Ensure efficient removal of water formed during the initial condensation to drive the reaction towards the enamine intermediate. If not using a strong dehydrating acid like PPA, consider the use of a Dean-Stark apparatus if the solvent is appropriate.

Issue 2: Formation of Significant Byproducts

The formation of byproducts other than the regioisomers can complicate purification and reduce the overall yield.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Side Reactions of the β-Diketone 1. Control Reaction Temperature: Methoxyacetylacetone can be prone to self-condensation or decomposition at high temperatures. Maintain a controlled and consistent temperature throughout the reaction. 2. Order of Addition: Add the β-diketone slowly to the reaction mixture containing the aniline and acid to minimize its self-reaction.
Oxidation of Intermediates or Product 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at high temperatures for extended periods.
Incomplete Cyclization 1. Increase Reaction Time or Temperature: If analysis shows the presence of the intermediate enamine, increasing the reaction time or temperature may be necessary to drive the cyclization to completion.

Experimental Protocols

General Experimental Protocol (To be optimized for the specific target):

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine (1.0 eq) and methoxyacetylacetone (1.0-1.1 eq).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄ or PPA, typically in excess by weight) to the stirred mixture. The addition may be exothermic and should be done with cooling if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for several hours (typically 2-8 h). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH solution) until a precipitate forms.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4][5]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity in the Combes synthesis of this compound.

Troubleshooting_Workflow start Start: Poor Regioselectivity in Combes Synthesis of This compound check_catalyst Evaluate Acid Catalyst start->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp If no improvement success Successful Synthesis: Improved Regioselectivity check_catalyst->success If selectivity improves check_stoich Adjust Reagent Stoichiometry check_temp->check_stoich If no improvement check_temp->success If selectivity improves analyze_byproducts Analyze Byproduct Formation check_stoich->analyze_byproducts If still poor selectivity check_stoich->success If selectivity improves purification Optimize Purification Strategy analyze_byproducts->purification purification->success If isomers are separable end End success->end

Caption: Troubleshooting workflow for improving regioselectivity.

This technical support guide is intended to provide a starting point for addressing challenges in the Combes synthesis of this compound. Successful synthesis will likely require careful optimization of the reaction parameters.

References

Overcoming low yields in the Povarov reaction for quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Povarov reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinolines and their derivatives. Here you will find answers to frequently asked questions and guides to overcoming common challenges, such as low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Povarov reaction and why is it used for quinoline synthesis?

The Povarov reaction is a chemical process that involves the cycloaddition of an aromatic imine with an electron-rich alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines.[1][2] It is a popular method for synthesizing these heterocyclic compounds due to its ability to construct the quinoline core in a single step, often as a one-pot, three-component reaction starting from an aniline, an aldehyde, and an alkene.[1][3][4]

Q2: My Povarov reaction is giving a very low yield. What are the most common causes?

Low yields in the Povarov reaction can stem from several factors:

  • Catalyst Choice and Activity: The reaction typically requires a Lewis acid or Brønsted acid catalyst to activate the imine.[1] The choice and amount of catalyst are critical. In some cases, the absence of a catalyst results in no product formation.[4][5][6]

  • Substrate Reactivity: The electronic properties of the aniline, aldehyde, and alkene significantly impact the reaction. Electron-donating groups on the aniline and electron-withdrawing groups on the aldehyde generally favor the reaction, while the opposite can lead to lower yields.[7][8] The alkene must be sufficiently electron-rich.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that need to be optimized.[9]

  • Side Reactions: The formation of side products, such as from Friedel-Crafts alkylation, can consume starting materials and reduce the yield of the desired quinoline.[10]

  • Product Instability: The synthesized quinoline derivative may be unstable under the reaction or workup conditions.[10]

  • Workup and Purification Issues: Product can be lost during the extraction and purification steps.[11][12]

Q3: How do I choose the right catalyst for my Povarov reaction?

The choice of catalyst depends on the specific substrates and desired reaction conditions.

  • Lewis Acids: A wide range of Lewis acids are effective, including BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃, InCl₃, and AlCl₃.[4][5][6] For instance, in the synthesis of a specific N-propargyl-tetrahydroquinoline, InCl₃ provided the best yield compared to other Lewis acids.[6]

  • Brønsted Acids: Protic acids can also catalyze the reaction.

  • Iodine: Molecular iodine has been used as a catalyst, acting as both a Lewis acid and an oxidant to directly yield quinolines from tetrahydroquinoline intermediates.

It is often necessary to screen a variety of catalysts to find the optimal one for a particular substrate combination.

Q4: What is the difference between the two-step and the one-pot, three-component Povarov reaction?

In the traditional two-step approach, the imine is pre-formed by the condensation of an aniline and an aldehyde.[5] This isolated imine is then reacted with the alkene in the presence of a catalyst. In the more modern and efficient one-pot, three-component reaction, the aniline, aldehyde, and alkene are all mixed together, and the imine is formed in situ.[3][7] The multicomponent approach is often preferred for its operational simplicity and can sometimes lead to higher yields.[7]

Troubleshooting Guide

Problem 1: The reaction is not proceeding or is very slow.

  • Check your catalyst: Ensure the catalyst is active and used in the correct amount. If you are not using a catalyst, one is likely required.[4][5][6] Consider screening different Lewis or Brønsted acids.

  • Increase the temperature: Some Povarov reactions require elevated temperatures to proceed at a reasonable rate.[13]

  • Check your alkene: The alkene must be electron-rich.[1] If your alkene has electron-withdrawing groups, it may not be suitable for this reaction.

  • Solvent choice: The solvent can have a significant effect on reaction rate and yield. Acetonitrile and ethanol are commonly used solvents.[9]

Problem 2: The yield is low, and I see multiple spots on my TLC plate.

This indicates the formation of side products.

  • Optimize catalyst loading: Too much catalyst can sometimes promote side reactions. Try reducing the catalyst concentration.

  • Lower the reaction temperature: Higher temperatures can sometimes lead to the formation of byproducts.

  • Modify your substrates: The electronic properties of your starting materials might be promoting side reactions. For example, highly activated anilines can sometimes undergo undesired electrophilic aromatic substitution.

Problem 3: I get a good crude yield, but the isolated yield is low.

This suggests product loss during workup and purification.

  • Check for product solubility: Your product might be partially soluble in the aqueous layer during extraction. Try back-extracting the aqueous layer with your organic solvent.[12]

  • Product volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure.[12]

  • Degradation on silica gel: Some quinoline derivatives can be sensitive to the acidic nature of silica gel used in column chromatography.[11] You can try neutralizing the silica gel with a base like triethylamine before use, or use a different purification method like crystallization.

Quantitative Data on Reaction Conditions

The following tables summarize the effects of different catalysts, solvents, and substrates on the yield of the Povarov reaction, based on literature data.

Table 1: Effect of Catalyst on Quinoline Synthesis

EntryAnilineAldehydeAlkeneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1AnilineBenzaldehydeEthyl vinyl etherBF₃·OEt₂ (30)CH₃CN822481[9]
2AnilineBenzaldehydeEthyl vinyl etherSc(OTf)₃ (10)CH₃CNRT1290(Example)
3AnilineBenzaldehydeEthyl vinyl etherYb(OTf)₃ (10)CH₃CNRT1285(Example)
42,4-dimethoxyaniline3-bromo-4-methoxybenzaldehydeEthyl vinyl etherBF₃·MeOH (30)CH₃CN822481[9]
5AnilineBenzaldehydeEthyl vinyl etherAlCl₃ (10)DichloromethaneRT660[5]
6AnilineBenzaldehydeEthyl vinyl etherAcetic Acid (10)DichloromethaneRT630[5]

Table 2: Influence of Substituents on Yield

EntryAniline Substituent (R¹)Aldehyde Substituent (R²)Yield (%)Reference
1HHHigh[7]
2p-OCH₃HModerate[7]
3Hp-OCH₃Low[7]
4p-NO₂HLow(General Trend)
5Hp-NO₂High(General Trend)

Experimental Protocols

General Procedure for a One-Pot, Three-Component Povarov Reaction:

To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL) is added the catalyst (e.g., BF₃·OEt₂, 30 mol%). The mixture is stirred at room temperature for 10-15 minutes. The alkene (1.2 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., 82 °C) for the specified time (e.g., 24 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the desired quinoline product.

Visual Guides

Reaction Mechanism Workflow

Povarov_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aniline Aniline Imine_Formation Imine Formation (in situ or pre-formed) Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition Imine_Activation Imine Activation (Lewis/Brønsted Acid) Imine_Formation->Imine_Activation Catalyst Imine_Activation->Cycloaddition Tetrahydroquinoline Tetrahydroquinoline Cycloaddition->Tetrahydroquinoline Aromatization Oxidation/ Aromatization Quinoline Quinoline Aromatization->Quinoline Tetrahydroquinoline->Aromatization Oxidant (optional)

Caption: General workflow of the Povarov reaction for quinoline synthesis.

Troubleshooting Decision Tree

Troubleshooting_Povarov Start Low Yield in Povarov Reaction Check_Reaction Is the reaction proceeding? Start->Check_Reaction Check_Side_Products Are there multiple spots on TLC? Check_Reaction->Check_Side_Products Yes No_Reaction No/Slow Reaction Check_Reaction->No_Reaction No Check_Workup Is crude yield good, but isolated yield low? Check_Side_Products->Check_Workup No Side_Products Side Product Formation Check_Side_Products->Side_Products Yes Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss Yes Solution_Catalyst - Check/change catalyst - Increase temperature - Check alkene electronics No_Reaction->Solution_Catalyst Solution_Side_Products - Optimize catalyst loading - Lower temperature - Modify substrates Side_Products->Solution_Side_Products Solution_Workup - Check aqueous layer - Check for volatility - Use neutralized silica gel Workup_Loss->Solution_Workup

Caption: Decision tree for troubleshooting low yields in the Povarov reaction.

References

Technical Support Center: Purification of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "3-Methoxy-6-methylquinoline".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the likely synthesis route, the Friedländer annulation, common impurities include unreacted starting materials such as 2-amino-5-methylbenzaldehyde or a related ketone, and methoxyacetone. Other potential impurities are side-products from self-condensation of the reactants and regioisomers, depending on the specific precursors used.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of quinoline derivatives. A reverse-phase HPLC method, similar to the one used for 6-Methoxy-2-methylquinoline, can be adapted.[1] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and detect any residual starting materials or isomers.

Q3: What are the initial recommended steps for purifying crude this compound?

A3: A common starting point for the purification of quinoline derivatives is liquid-liquid extraction to remove baseline impurities, followed by either column chromatography or recrystallization.[2] The choice between these primary purification techniques will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

Column Chromatography Purification

Problem: Poor separation of this compound from impurities.

Potential CauseRecommended Solution
Inappropriate solvent systemStart with a non-polar solvent system like petroleum ether:ethyl acetate (e.g., 20:1) and gradually increase the polarity.[2] Monitor fractions using Thin Layer Chromatography (TLC).
Column overloadingUse a silica gel to crude product ratio of at least 50:1 by weight.
Channeling in the silica gel bedEnsure the silica gel is packed uniformly. A "wet-packing" method is often preferred to avoid air bubbles and channels.[3]
Co-elution of impuritiesIf impurities have similar polarity, consider using a different adsorbent like alumina or a different solvent system.
Recrystallization Purification

Problem: The compound "oils out" or fails to crystallize.

Potential CauseRecommended Solution
Solvent is too non-polarTry a more polar solvent or a solvent mixture. Ethanol is often a good starting point for quinoline derivatives.[4]
Cooling the solution too quicklyAllow the solution to cool slowly to room temperature before placing it in an ice bath.
SupersaturationScratch the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal, if available, can also be effective.
Presence of significant impuritiesThe crude product may be too impure for successful recrystallization. A preliminary purification by column chromatography may be necessary.

Problem: Low recovery of the purified product after recrystallization.

Potential CauseRecommended Solution
The compound is too soluble in the chosen solventUse a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) can be optimized.
Too much solvent was usedUse the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtrationHeat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crystallizing out on the filter paper.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[5]

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or a 50:1 petroleum ether:ethyl acetate mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed without air bubbles. Add a thin layer of sand on top of the silica gel.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture, or hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 3: HPLC Analysis of this compound

This method is adapted from a procedure for a similar compound and may require optimization.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Mobile Phase:

  • A mixture of acetonitrile and water, potentially with a small amount of an acid like phosphoric acid or formic acid to improve peak shape.[1] A typical starting gradient could be from 20% acetonitrile to 80% acetonitrile over 20-30 minutes.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the HPLC column.

  • Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used to assess purity.

Visualizations

experimental_workflow crude Crude 3-Methoxy-6- methylquinoline extraction Liquid-Liquid Extraction crude->extraction purification_choice Assess Impurity Profile extraction->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Minor Impurities hplc HPLC Analysis for Purity column->hplc recrystallization->hplc pure_product Pure Product hplc->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recryst Recrystallization Issues start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity impure Product is Impure check_purity->impure No pure Purification Successful check_purity->pure Yes poor_sep Poor Separation impure->poor_sep oiling_out Oiling Out / No Crystals impure->oiling_out low_recovery Low Recovery impure->low_recovery adjust_solvent Adjust Solvent System poor_sep->adjust_solvent repack Repack Column poor_sep->repack check_loading Check Sample Load poor_sep->check_loading change_solvent Change Solvent/Cooling Rate oiling_out->change_solvent reduce_solvent_vol Use Less Solvent low_recovery->reduce_solvent_vol

References

Technical Support Center: Synthesis of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-6-methylquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Proposed Synthetic Protocol: Modified Friedländer Synthesis

A plausible and effective method for the synthesis of this compound is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5]

Reaction Scheme:

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-methylbenzaldehyde (1 equivalent) and methoxyacetone (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene. Introduce an acid or base catalyst. For acid catalysis, p-toluenesulfonic acid (0.1 equivalents) is a common choice. For base catalysis, a solution of potassium hydroxide in ethanol can be used.[1][2]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate. If a base catalyst was used, neutralize with a dilute solution of hydrochloric acid.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Troubleshooting Guide

Q1: My reaction is not proceeding to completion, or the yield is very low. What could be the cause?

A1: Several factors can contribute to a low yield or an incomplete reaction:

  • Catalyst Inactivity: The acid or base catalyst may be old or inactive. Ensure you are using a fresh, high-quality catalyst.

  • Insufficient Heating: The reaction may require a higher temperature to proceed efficiently. Ensure the reaction mixture is refluxing at the appropriate temperature for the chosen solvent.

  • Purity of Starting Materials: Impurities in the 2-amino-5-methylbenzaldehyde or methoxyacetone can interfere with the reaction. It is advisable to use highly pure starting materials.

  • Reaction Time: The reaction may require a longer time to reach completion. Continue to monitor the reaction by TLC until the starting materials are consumed.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely impurities and how can I remove them?

A2: The most common impurities in this synthesis are unreacted starting materials, regioisomers, and side-products from polymerization.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted 2-amino-5-methylbenzaldehyde and methoxyacetone. These can typically be removed by column chromatography.

  • Regioisomers: Depending on the reaction conditions, the formation of a regioisomer, 1-methoxy-6-methylisoquinoline, is possible, although less likely with this specific substitution pattern. The separation of quinoline isomers can be challenging but is often achievable with careful column chromatography or fractional crystallization.[7]

  • Polymerization/Side Products: Aldol condensation side reactions can lead to the formation of polymeric materials. These are often high molecular weight, baseline materials on a TLC plate and can be removed by passing the crude product through a short plug of silica gel or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (typically the 2-amino-5-methylbenzaldehyde) and the appearance of the product spot can be visualized under UV light.

Q2: How do I choose the best purification method for my crude product?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a good option if the product is a solid and the impurities have different solubilities. Common solvent systems for quinoline derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.[8][9][10][11][12]

  • Column Chromatography: This is a more general and often more effective method for separating the product from a mixture of impurities, including unreacted starting materials and isomers.[13][14] A silica gel stationary phase with a gradient of hexane and ethyl acetate as the mobile phase is a good starting point.

Q3: Can I use a different synthetic route to prepare this compound?

A3: Yes, other named reactions for quinoline synthesis could be adapted, such as the Combes, Doebner-von Miller, or Skraup syntheses.[15][16][17][18][19][20][21][22][23][24] Each method has its own advantages and may be more suitable depending on the availability of starting materials and desired substitution patterns. For instance, the Combes synthesis typically involves the reaction of an aniline with a β-diketone.[18][19][25]

Data Presentation

Table 1: Typical Yields for Quinoline Synthesis Reactions

Synthesis MethodTypical Yield Range (%)Reference
Friedländer Synthesis60 - 90%[2][4]
Combes Synthesis50 - 85%[18][19]
Doebner-von Miller40 - 70%[16][20]
Skraup Synthesis30 - 60%[21]

Table 2: Comparison of Purification Methods for a Hypothetical Crude Mixture of this compound

Purification MethodPurity of Final Product (%)Recovery Yield (%)Key AdvantagesKey Disadvantages
Single Recrystallization95 - 98%60 - 80%Simple, cost-effective for large scale.May not remove isomers effectively.
Column Chromatography> 99%70 - 90%High purity, good for isomer separation.More time-consuming and requires more solvent.
Preparative HPLC> 99.5%50 - 70%Highest purity, excellent for isomer separation.Expensive, not suitable for large scale.

Visualizations

experimental_workflow cluster_purification Purification Options start Start: Starting Materials (2-amino-5-methylbenzaldehyde, Methoxyacetone) reaction Friedländer Condensation (Solvent, Catalyst, Heat) start->reaction workup Aqueous Work-up (Neutralization, Extraction, Drying) reaction->workup crude_product Crude this compound workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization final_product Pure this compound recrystallization->final_product column_chromatography Column Chromatography column_chromatography->final_product troubleshooting_workflow start Crude Product Analysis (TLC/NMR) check_impurities Identify Impurities start->check_impurities unreacted_sm Unreacted Starting Materials Present check_impurities->unreacted_sm Yes regioisomer Regioisomer Detected check_impurities->regioisomer Yes baseline_impurities Baseline Impurities (Polymers) check_impurities->baseline_impurities Yes purify_sm Purify by Column Chromatography unreacted_sm->purify_sm purify_isomer Purify by Column Chromatography or Fractional Crystallization regioisomer->purify_isomer purify_polymers Purify by Recrystallization or Silica Plug Filtration baseline_impurities->purify_polymers end Pure Product purify_sm->end purify_isomer->end purify_polymers->end reaction_mechanism reactant1 2-amino-5-methylbenzaldehyde intermediate1 Aldol Adduct Formation reactant1->intermediate1 reactant2 Methoxyacetone reactant2->intermediate1 intermediate2 Dehydration to Enone intermediate1->intermediate2 - H2O intermediate3 Intramolecular Cyclization (Imine Formation) intermediate2->intermediate3 product This compound intermediate3->product - H2O

References

"3-Methoxy-6-methylquinoline" stability under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-6-methylquinoline, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

A1: Based on the general stability of the quinoline ring system and the chemistry of aryl methyl ethers, this compound is expected to be relatively stable under mild acidic conditions. The quinoline core itself is a robust aromatic system.[1][2] However, under more stringent acidic conditions (e.g., strong acids, elevated temperatures), the primary degradation pathway is likely the acid-catalyzed hydrolysis of the 3-methoxy group.[3][4][5]

Q2: What is the most probable degradation product of this compound under acidic stress?

A2: The most probable degradation product is the demethylation of the methoxy group at the 3-position, yielding 6-methylquinolin-3-ol. This occurs via an acid-catalyzed nucleophilic substitution reaction where water acts as the nucleophile.

Q3: Are there any other potential degradation pathways to consider?

A3: While hydrolysis of the methoxy group is the most likely primary degradation pathway, under very harsh conditions (e.g., concentrated acids and high heat), electrophilic substitution on the quinoline ring could theoretically occur, though this is generally less favorable.[6] The stability of the quinoline ring itself is quite high.[1][2]

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance should be employed.

Troubleshooting Guide: Stability Studies

This guide addresses common issues encountered during the acidic stability testing of this compound.

Issue Potential Cause Recommended Solution
No degradation observed. The stress conditions (acid concentration, temperature, time) are too mild.Increase the acid concentration (e.g., from 0.1N to 1N HCl), raise the temperature (e.g., in increments of 10°C), or extend the duration of the study.
Complete degradation of the starting material. The stress conditions are too harsh.Decrease the acid concentration, lower the temperature, or shorten the incubation time to achieve a target degradation of 5-20%.
Poor peak shape (tailing, fronting) in HPLC analysis. Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column overload.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a high-purity silica column. Reduce the injection volume or sample concentration.
Inconsistent retention times in HPLC. Fluctuation in mobile phase composition, temperature, or pump performance.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Check the HPLC pump for leaks and ensure proper functioning.[7][8][9][10]
Appearance of unexpected peaks. Impurities in the starting material, side reactions, or contamination.Analyze a blank (no compound) under the same stress conditions to rule out artifacts. Use high-purity reagents and solvents. Attempt to identify the unknown peaks using mass spectrometry (LC-MS).

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for the acid-catalyzed degradation of this compound. The following table provides a template for how such data should be structured once generated from experimental studies.

Acid Condition Temperature (°C) Time (hours) This compound Remaining (%) 6-methylquinolin-3-ol Formed (%)
0.1N HCl6024Data not availableData not available
0.1N HCl8024Data not availableData not available
1N HCl6024Data not availableData not available
1N HCl8024Data not availableData not available

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Objective: To evaluate the stability of this compound in acidic conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.0

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Stress:

    • To a volumetric flask, add an appropriate volume of the stock solution.

    • Add an equal volume of 0.2N HCl to achieve a final acid concentration of 0.1N HCl and the desired concentration of the drug.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Sample Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1N NaOH to stop the degradation reaction. Dilute the neutralized sample with mobile phase to the appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with water instead of acid and store it under the same temperature conditions.

  • HPLC Analysis:

    • Analyze the stressed and control samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the relative retention times of the degradation products.

    • If significant degradation is observed, proceed with the isolation and characterization of the degradation products using techniques like LC-MS and NMR.

Visualizations

G Potential Acid-Catalyzed Degradation of this compound cluster_0 Reaction A This compound B Protonation of Methoxy Oxygen A->B + H+ C Nucleophilic attack by Water B->C + H2O D 6-methylquinolin-3-ol C->D E Methanol C->E

Caption: Potential degradation pathway of this compound in acid.

G Experimental Workflow for Acid Stability Testing cluster_0 Workflow prep Prepare Stock Solution of Compound stress Incubate with Acid (e.g., 0.1N HCl at 60°C) prep->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC neutralize->analyze data Data Analysis and Degradation Calculation analyze->data G Troubleshooting Logic for HPLC Analysis cluster_0 Troubleshooting start Poor HPLC Result? peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution1 Adjust Mobile Phase pH Check for Column Overload peak_shape->solution1 Yes no_peaks No/Small Peaks? retention_time->no_peaks No solution2 Check Pump Performance Use Column Oven retention_time->solution2 Yes solution3 Check for Leaks Verify Sample Preparation no_peaks->solution3 Yes end Resolution no_peaks->end No solution1->end solution2->end solution3->end

References

"3-Methoxy-6-methylquinoline" stability under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Methoxy-6-methylquinoline under basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable under basic conditions?

Q2: What are the potential degradation pathways for this compound in a basic solution?

Two primary potential degradation pathways for this compound under basic conditions are:

  • Hydrolysis of the Methoxy Group: The 3-methoxy group may be susceptible to nucleophilic attack by hydroxide ions, leading to its hydrolysis to a hydroxyl group, forming 3-hydroxy-6-methylquinoline. The rate of this reaction would likely depend on the concentration of the base and the temperature.

  • Reactions involving the Quinoline Ring: The quinoline ring itself can be subject to nucleophilic attack, although it is generally more resistant than some other heterocyclic systems. Nucleophilic substitution can occur on the pyridine ring of the quinoline, particularly at the 2- and 4-positions[2].

Q3: What are the observable signs of degradation of this compound in my experiment?

Signs of degradation may include:

  • A change in the color of the solution.

  • The appearance of a precipitate, which could be the degradation product.

  • A change in the pH of the solution.

  • The appearance of new peaks and a decrease in the peak corresponding to this compound in analytical chromatograms (e.g., HPLC, GC).

  • A shift in the UV-Vis absorbance spectrum.

Q4: How can I minimize the degradation of this compound in my basic reaction mixture?

To minimize potential degradation, consider the following:

  • Use the mildest basic conditions possible: Opt for weaker bases or lower concentrations of strong bases if your experimental protocol allows.

  • Control the temperature: Perform reactions at the lowest effective temperature, as higher temperatures generally accelerate degradation reactions.

  • Limit the reaction time: If possible, shorten the exposure of the compound to basic conditions.

  • Use aprotic solvents: If your reaction can be performed in an aprotic solvent, this will prevent the hydrolysis of the methoxy group.

  • Protect sensitive groups: If necessary and synthetically feasible, consider protecting the quinoline nitrogen to reduce the reactivity of the ring.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Unexpected side-product observed by TLC/LC-MS Degradation of this compound.1. Analyze the side-product to identify its structure. A mass corresponding to the hydroxylated derivative would suggest hydrolysis of the methoxy group. 2. Refer to the suggestions in Q4 of the FAQ to minimize degradation. 3. Purify the desired product from the reaction mixture using an appropriate chromatographic technique.
Low yield of the desired product The starting material, this compound, may be degrading under the reaction conditions.1. Monitor the reaction progress more frequently to determine the optimal reaction time before significant degradation occurs. 2. Modify the reaction conditions to be milder (lower temperature, weaker base). 3. Consider adding the this compound to the reaction mixture at a later stage if possible.
Color change of the reaction mixture over time This could indicate the formation of colored degradation products.1. Take aliquots at different time points and analyze them by UV-Vis spectroscopy and chromatography to correlate the color change with the appearance of new species. 2. If the color change is associated with significant degradation, adjust the experimental conditions as previously suggested.

Experimental Protocol: Assessing the Stability of this compound under Basic Conditions

This hypothetical protocol outlines a general procedure to quantify the stability of this compound in a basic solution.

Objective: To determine the rate of degradation of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M, 1 M)

  • A suitable buffer solution for the desired pH

  • A suitable organic solvent for stock solution preparation (e.g., Methanol, Acetonitrile)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Thermostated reaction vessel or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel, bring the basic solution (e.g., 0.1 M NaOH or a buffer of a specific pH) to the desired temperature (e.g., 25 °C, 50 °C).

    • Initiate the experiment by adding a small, known volume of the this compound stock solution to the pre-heated basic solution to achieve the desired final concentration.

  • Sampling:

    • Immediately after adding the stock solution (t=0), withdraw an aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by neutralizing the base with a suitable acid (e.g., HCl) to prevent further degradation.

    • Withdraw subsequent aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze each quenched aliquot by HPLC to determine the concentration of the remaining this compound.

    • Monitor the appearance of any new peaks that may correspond to degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • From this plot, determine the rate of degradation and the half-life of the compound under the tested conditions.

Visualizations

Potential_Degradation_Pathway This compound This compound 3-Hydroxy-6-methylquinoline 3-Hydroxy-6-methylquinoline This compound->3-Hydroxy-6-methylquinoline Hydrolysis (OH⁻, H₂O) Ring-Opened_Products Ring-Opened_Products This compound->Ring-Opened_Products Ring Cleavage (Strong Base/Heat)

Caption: Potential degradation pathways for this compound in basic media.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound start_reaction Initiate Reaction: Add stock to base at controlled Temp. prep_stock->start_reaction prep_base Prepare Basic Solution (e.g., NaOH) prep_base->start_reaction sampling Withdraw Aliquots at Time Intervals start_reaction->sampling quench Quench Reaction in Aliquots sampling->quench hplc HPLC Analysis of Aliquots quench->hplc data_analysis Plot Concentration vs. Time & Determine Rate hplc->data_analysis

Caption: General experimental workflow for assessing compound stability in basic solution.

References

Technical Support Center: Crystallization of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Methoxy-6-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing from the solution. What steps can I take?

A1: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a previous batch of pure crystals, add a single, small seed crystal to the cooled, supersaturated solution. This will act as a template for new crystals to grow upon.

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1]

  • Induce Evaporation: In some cases, leaving the solution partially open in a fume hood can allow for slow evaporation of the solvent, which can lead to crystallization.

  • Last Resort: If all other methods fail, the solvent can be completely removed, for example by rotary evaporation, to recover the crude solid. You can then attempt the crystallization again with a different solvent system.[1]

Q2: Instead of crystals, an oil is forming in my flask. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This happens when the melting point of your compound (especially if impure) is lower than the temperature of the solution from which it is precipitating.[1] Oily products rarely form pure crystals because impurities tend to be more soluble in the oil than in the solvent.[1][2]

To resolve oiling out:

  • Reheat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional solvent to ensure the solution is no longer supersaturated at that temperature.[1]

  • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate reduces the level of supersaturation at any given temperature, giving molecules more time to orient themselves into a crystal lattice.[3]

  • Lower the Saturation Temperature: By using a larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the melting point of your compound.

  • Consider a Different Solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.

Q3: My crystallization happened very quickly, and the resulting solid seems impure. What went wrong?

A3: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[4] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes or more.[1]

To slow down crystal growth:

  • Increase Solvent Volume: Reheat the solution to redissolve the solid and add a small excess of hot solvent (e.g., 5-10% more). This will lower the saturation point and promote slower, more selective crystal formation upon cooling.[1]

  • Insulate the Flask: Place the cooling flask on an insulating surface (like a cork ring or wooden block) and cover it with a watch glass. This reduces the rate of cooling, allowing for the formation of larger, purer crystals.[1]

Q4: The final yield of my purified this compound is very low. How can I improve it?

A4: A low yield can result from several factors:[1]

  • Using Excessive Solvent: The most common cause is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize prematurely in the filter paper or funnel. Ensure all glassware is pre-heated.

  • Incomplete Cooling: Ensure the crystallization mixture has been thoroughly cooled (e.g., in an ice bath) before filtration to minimize the solubility of the compound in the solvent.

Q5: My crystals appear to decompose or "melt" after filtration and drying. What is happening?

A5: This can occur if the crystals incorporate solvent molecules into their lattice structure (forming solvates). When these solvent molecules evaporate upon drying, the crystal structure can collapse. This has been observed in some quinoline derivatives, particularly with volatile solvents like methanol. To mitigate this, try drying the crystals under less harsh conditions (e.g., air drying instead of high vacuum) or wash them with a more non-volatile, miscible solvent before final drying.

Data and Properties

While specific experimental data for this compound is not abundant in the provided search results, the following tables summarize relevant physical properties of related compounds and suggest suitable solvents for crystallization based on analogs.

Table 1: Physical Properties of Related Quinoline Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
6-MethylquinolineC₁₀H₉N143.19Clear pale yellow liquid or oil
6-MethoxyquinolineC₁₀H₉NO159.19Not specified
3-MethoxyquinolineC₁₀H₉NO159.19Colorless oil[5]
6-Methoxy-3-methylisoquinolineC₁₁H₁₁NO173.21Not specified[6]
2-Methoxy-6-methylquinoline-3-carbaldehydeC₁₂H₁₁NO₂201.22Solid[7]

Table 2: Suggested Solvents for Crystallization of Quinoline Derivatives

Solvent / Solvent SystemSuitability NotesReference
EthanolCommonly used for recrystallization of quinoline derivatives.[8][9]
MethanolA good single solvent for some quinoline compounds.[10]
Methanol-Acetone MixtureEffective for purifying crude quinoline derivative salts.[11]
Ethanol-Ether MixtureUsed for the purification of free base quinoline compounds.
Ethanol-Water MixtureA potential solvent pair for moderately polar compounds.[12][13]
n-Hexane/AcetoneA general mixture that works well for many organic compounds.[14]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.[12]

  • Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone) at near-boiling temperature.

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (one in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[13]

  • Clarification: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly, as described in the single-solvent protocol.

  • Collection and Drying: Collect, wash, and dry the crystals as outlined above.

Visual Guides

Below are diagrams illustrating key workflows for troubleshooting and experimental procedures.

Caption: Troubleshooting flowchart for crystallization.

G A 1. Dissolve compound in minimum amount of hot 'Good' Solvent (e.g., Acetone) B 2. Add 'Poor' Solvent (e.g., Water) dropwise to the hot solution A->B C 3. Stop when solution becomes persistently cloudy (turbid) B->C D 4. Add a few drops of 'Good' Solvent to redissolve the cloudiness C->D E 5. Allow the clear solution to cool slowly D->E F 6. Crystals form and are collected by filtration E->F

Caption: Workflow for a mixed-solvent crystallization.

References

Technical Support Center: Synthesis of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-6-methylquinoline. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing methods analogous to the Doebner-von Miller or Skraup reactions, which are common for quinoline synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture reaches and maintains the optimal temperature for the specified duration. Monitor reaction progress using Thin Layer Chromatography (TLC).
Ineffective catalyst or reagent quality.Use fresh, high-purity reagents and catalysts. For moisture-sensitive reactions, ensure all glassware is thoroughly dried and reagents are anhydrous.
Suboptimal pH for the reaction.For acid-catalyzed reactions like the Doebner-von Miller synthesis, ensure the appropriate amount and concentration of acid is used.
Formation of Tar or Polymeric Byproducts Reaction temperature is too high, leading to decomposition or polymerization.Carefully control the reaction temperature using a reliable heating mantle and temperature probe. For highly exothermic steps, consider controlled, portion-wise addition of reagents and an ice bath for cooling.
Presence of impurities in starting materials.Purify starting materials such as p-toluidine and methoxyacetaldehyde before use.
Difficult Product Isolation and Purification Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure the quinoline product is in its free base form and less water-soluble before extraction with an organic solvent.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion. Alternatively, filter the emulsion through a pad of celite.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography by testing different polarity gradients with TLC. Consider using a different stationary phase if separation is still challenging.
Runaway Reaction (Sudden, Uncontrolled Exotherm) Rapid addition of strong acids (e.g., sulfuric acid) or oxidizing agents.Add strong acids or oxidizing agents slowly and in portions, with efficient stirring and external cooling.[1]
Insufficient heat dissipation, especially at larger scales.For scale-up, ensure the reaction vessel has adequate surface area for heat exchange. Consider using a jacketed reactor with a cooling system. The use of inhibitors like ferrous sulfate can also help moderate the reaction rate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and adaptable approach for the synthesis of substituted quinolines like this compound is the Doebner-von Miller reaction.[3] This method typically involves the reaction of an aniline (in this case, p-toluidine) with an α,β-unsaturated carbonyl compound, which can be formed in situ. For this compound, a plausible precursor for the methoxy group at the 3-position would be methoxyacetaldehyde or a related species.

Q2: How can I monitor the progress of the reaction?

The progress of the synthesis can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The disappearance of the starting materials (e.g., p-toluidine) and the appearance of the product spot, which should be UV active, indicate the progression of the reaction.

Q3: What are the critical safety precautions for quinoline synthesis?

Many quinoline syntheses, such as the Skraup reaction, are known to be highly exothermic and can become violent if not properly controlled.[4] It is crucial to:

  • Add strong acids and oxidizing agents slowly with adequate cooling.

  • Use a fume hood as volatile and potentially toxic reagents may be used.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Have a quench plan and appropriate neutralizing agents readily available.

Q4: I am observing a dark, tar-like substance in my reaction flask. What should I do?

The formation of tar is a common issue in quinoline synthesis, often due to high reaction temperatures or the polymerization of starting materials or intermediates.[1] To minimize this:

  • Ensure precise temperature control.

  • Use purified reagents.

  • Consider a modified procedure with milder reaction conditions if tar formation is persistent. During workup, much of the tar may be removed by filtration or by dissolving the desired product in a suitable solvent and filtering away the insoluble polymeric material.

Q5: What is a suitable workup and purification procedure for this compound?

A general workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Carefully neutralizing the acidic mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to a neutral or slightly basic pH.

  • Extracting the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtering.

  • Removing the solvent under reduced pressure.

The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[5]

Experimental Protocol: Representative Doebner-von Miller Synthesis

The following is a representative protocol for the synthesis of a substituted quinoline, adapted for the preparation of this compound. Researchers should optimize conditions for their specific setup and scale.

Materials:

  • p-Toluidine

  • Methoxyacetaldehyde

  • Hydrochloric acid or another suitable acid catalyst

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide - handle with extreme caution)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine in ethanol.

  • Slowly add the acid catalyst to the solution while stirring.

  • Add the oxidizing agent to the mixture.

  • Slowly add methoxyacetaldehyde to the reaction mixture. An exothermic reaction may be observed; maintain control of the temperature with a water bath if necessary.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the workup and purification as described in the FAQ section.

Quantitative Data Summary

The following table presents hypothetical data for the synthesis of this compound at different scales, based on typical yields for similar quinoline syntheses. Actual results may vary depending on the specific reaction conditions and experimental setup.

Scale p-Toluidine (g) Methoxyacetaldehyde (g) Typical Yield (%) Estimated Product (g) Purity (by NMR)
Lab Scale 5.04.165-754.0 - 4.6>95%
Pilot Scale 50041060-70370 - 430>95%
Production Scale 5000410055-653390 - 3990>98%

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow reagents 1. Reagent Preparation (p-Toluidine, Methoxyacetaldehyde, Acid, Oxidizing Agent) reaction 2. Reaction Setup (Reflux in Ethanol) reagents->reaction Add reagents monitoring 3. Reaction Monitoring (TLC) reaction->monitoring Sample periodically monitoring->reaction Continue reaction workup 4. Workup (Neutralization, Extraction) monitoring->workup Reaction complete purification 5. Purification (Column Chromatography) workup->purification Crude product analysis 6. Product Analysis (NMR, MS) purification->analysis Purified product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low or No Product Yield check_reaction Check TLC for Starting Material start->check_reaction sm_present Starting material present? check_reaction->sm_present no_sm No starting material? sm_present->no_sm No increase_time Increase reaction time/temp sm_present->increase_time Yes check_reagents Check reagent quality/purity no_sm->check_reagents No workup_issue Product lost during workup? no_sm->workup_issue Yes increase_time->check_reaction check_reagents->check_reaction optimize_extraction Optimize extraction pH/ solvent workup_issue->optimize_extraction Yes purification_issue Product lost during purification? workup_issue->purification_issue No end Yield Improved optimize_extraction->end optimize_chromatography Optimize chromatography purification_issue->optimize_chromatography Yes purification_issue->end No optimize_chromatography->end

Caption: A decision tree for troubleshooting low product yield in quinoline synthesis.

References

Preventing byproduct formation in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to help you navigate the complexities of this versatile reaction and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer quinoline synthesis?

The Friedländer synthesis is a chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form a quinoline derivative.[1][2][3] The reaction is typically catalyzed by either an acid or a base.[1][4]

Q2: What are the most common side reactions or byproducts in the Friedländer synthesis?

Common side reactions include:

  • Self-condensation of the 2-aminoaryl aldehyde or ketone, which can lead to complex mixtures and tar formation.

  • Aldol condensation of the ketone reactant with itself, especially under basic conditions.[1]

  • Knoevenagel condensation , a related condensation reaction that can compete with the desired pathway.

  • Formation of regioisomers when using unsymmetrical ketones, leading to a mixture of products.[5]

Q3: How can I improve the yield and purity of my Friedländer synthesis?

Several strategies can be employed to improve the reaction outcome:

  • Catalyst selection: The choice of catalyst is crucial. Lewis acids (e.g., In(OTf)₃, Zr(OTf)₄), Brønsted acids (e.g., p-toluenesulfonic acid), and solid-supported catalysts have been shown to improve yields and selectivity.[1][6]

  • Reaction conditions: Optimizing temperature, reaction time, and solvent can significantly impact the reaction. Solvent-free conditions and microwave irradiation have been reported to enhance reaction rates and yields.[1][2]

  • Reactant stability: Using the imine analog of the 2-aminoaryl carbonyl compound can prevent self-condensation.[5]

Q4: What is the role of the catalyst in the Friedländer synthesis?

The catalyst, whether an acid or a base, facilitates the key condensation and cyclization steps of the reaction.

  • Acid catalysts activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack.

  • Base catalysts promote the formation of an enolate from the α-methylene carbonyl compound, which then acts as the nucleophile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedländer quinoline synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The chosen catalyst may not be effective under the reaction conditions. 2. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Decomposition of Starting Materials: 2-aminoaryl aldehydes can be unstable and undergo self-condensation.1. Catalyst Screening: Experiment with different types of catalysts (Lewis acids, Brønsted acids, or heterogeneous catalysts). For example, In(OTf)₃ has been shown to be highly effective.[6] 2. Increase Temperature: Gradually increase the reaction temperature, or consider using microwave irradiation to accelerate the reaction.[1] 3. Protecting Groups/Analogs: Use an imine analog of the 2-aminoaryl carbonyl compound to prevent self-condensation.[5] Alternatively, add the 2-aminoaryl aldehyde slowly to the reaction mixture.
Formation of Multiple Products (Regioisomers) Use of Unsymmetrical Ketones: The 2-aminoaryl carbonyl compound can react at either α-position of an unsymmetrical ketone, leading to a mixture of regioisomers.[5]1. Use a Regioselective Catalyst: Certain amine catalysts have been shown to favor the formation of one regioisomer over the other.[7][8] 2. Modify the Ketone: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the regioselectivity.[5] 3. Use an Ionic Liquid: Some ionic liquids have been shown to promote regiospecificity.[5]
Significant Amount of Byproducts (e.g., from self-condensation) 1. Harsh Reaction Conditions: High temperatures and strong acids or bases can promote side reactions.[1] 2. High Concentration of Reactants: High concentrations can favor intermolecular side reactions like self-condensation.1. Milder Conditions: Utilize milder catalysts (e.g., iodine, gold catalysts) and lower reaction temperatures.[1] 2. Solvent-Free Conditions: In some cases, solvent-free reactions can be cleaner and more efficient.[1] 3. Slow Addition: Add the more reactive starting material (often the 2-aminoaryl aldehyde) slowly to the reaction mixture to maintain a low concentration.
Formation of Tar-like Substances Extensive Polymerization/Decomposition: This is often a result of prolonged reaction times at high temperatures or the use of highly reactive starting materials that are prone to self-condensation and polymerization.1. Reduce Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Optimize Catalyst Loading: Use the minimum effective amount of catalyst. 3. Purification of Starting Materials: Ensure the purity of the 2-aminoaryl aldehyde/ketone to remove any impurities that might initiate polymerization.

Quantitative Data on Catalyst Performance

The selection of an appropriate catalyst is critical for a successful Friedländer synthesis. Below is a summary of yields for the synthesis of a quinoline derivative using different catalysts under solvent-free conditions.

CatalystTemperature (°C)Time (h)Yield (%)Reference
In(OTf)₃1201.592[6]
Zr(OTf)₄600.5 - 2>88[1]
p-Toluenesulfonic Acid120 (Microwave)0.2595[2]
Iodine60194
SiO₂ Nanoparticles100 (Microwave)0.1793[1]
[Hbim]BF₄ (Ionic Liquid)1003 - 693[1]

Note: Yields are for specific substrate combinations and may vary for other derivatives.

Experimental Protocols

High-Yield Synthesis of 2,4-Diphenylquinoline using p-Toluenesulfonic Acid

This protocol is adapted from studies demonstrating efficient, solvent-free Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Acetophenone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

Procedure:

  • To a clean, dry reaction vessel, add 2-aminobenzophenone (1 mmol) and acetophenone (1.2 mmol).

  • Add p-toluenesulfonic acid (10 mol%) to the mixture.

  • Heat the reaction mixture at 120 °C with stirring. The reaction can be carried out using a conventional heating mantle or in a microwave reactor for faster reaction times.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-2 hours for conventional heating or 15-30 minutes for microwave irradiation), cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2,4-diphenylquinoline.

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism of Friedländer Synthesis

There are two generally accepted mechanisms for the Friedländer synthesis. The predominant pathway can depend on the specific reactants and reaction conditions (acidic vs. basic catalysis).

Friedlander_Mechanism cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway Reactants_A 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants_A->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Imine_Formation_A Intramolecular Imine Formation Unsaturated_Carbonyl->Imine_Formation_A Cyclization Quinoline_A Quinoline Product Imine_Formation_A->Quinoline_A -H₂O Reactants_B 2-Aminoaryl Ketone + α-Methylene Ketone Schiff_Base Schiff Base Reactants_B->Schiff_Base Imine Formation Aldol_Reaction Intramolecular Aldol Reaction Schiff_Base->Aldol_Reaction Cyclized_Intermediate Cyclized Intermediate Aldol_Reaction->Cyclized_Intermediate Quinoline_B Quinoline Product Cyclized_Intermediate->Quinoline_B -H₂O Troubleshooting_Workflow Start Low Yield in Friedländer Synthesis Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Temp Optimize Temperature/ Time/ Solvent Check_Conditions->Optimize_Temp No Check_Catalyst Is the catalyst active and appropriate? Check_Conditions->Check_Catalyst Yes Optimize_Temp->Check_Catalyst Screen_Catalysts Screen different catalysts (Lewis/Brønsted acids) Check_Catalyst->Screen_Catalysts No Check_Byproducts Analyze crude mixture for byproducts Check_Catalyst->Check_Byproducts Yes Screen_Catalysts->Check_Byproducts Address_Byproducts Address specific byproduct formation (see troubleshooting guide) Check_Byproducts->Address_Byproducts Success Improved Yield Address_Byproducts->Success

References

Catalyst selection for efficient "3-Methoxy-6-methylquinoline" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the efficient synthesis of 3-Methoxy-6-methylquinoline, primarily focusing on catalyst selection and potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the Combes quinoline synthesis. This reaction involves the acid-catalyzed condensation of 4-methoxy-2-methylaniline with a β-diketone, typically acetylacetone, followed by cyclization.[1][2][3][4]

Q2: What are the starting materials for the Combes synthesis of this compound?

The key starting materials are:

  • Aniline derivative: 4-Methoxy-2-methylaniline

  • β-Diketone: Acetylacetone (2,4-pentanedione)

Q3: What catalysts are typically used for this synthesis?

A range of acid catalysts can be employed. The choice of catalyst can significantly impact reaction rate and yield. Common catalysts include:

  • Concentrated Sulfuric Acid (H₂SO₄)[3]

  • Polyphosphoric Acid (PPA)[2]

  • Phosphorus Pentoxide (P₂O₅)

  • Zinc Chloride (ZnCl₂)

  • p-Toluenesulfonic acid (p-TsOH)[1]

Q4: Are there alternative synthesis routes to this compound?

While the Combes synthesis is common, other methods for quinoline synthesis exist and could be adapted. These include the Skraup, Doebner-von Miller, and Friedlander syntheses.[4][5] For instance, a related compound, 6-methoxyquinoline, has been synthesized using a modified Skraup reaction.[6] Another approach involves a Povarov reaction, which was used to synthesize a 2,4-diaryl-3-methyl-6-methoxyquinoline derivative.[7]

Catalyst Selection Guide

The selection of an appropriate catalyst is critical for maximizing the yield and minimizing side products in the synthesis of this compound. Below is a qualitative comparison of common catalysts. For optimal results, empirical screening of catalysts and reaction conditions is recommended.

CatalystAdvantagesDisadvantagesTypical Reaction Conditions
Conc. H₂SO₄ Readily available, inexpensive, strong dehydrating agent.Can lead to charring and sulfonation side products. Highly corrosive.High temperature (100-150 °C).
PPA Strong dehydrating and cyclizing agent, often gives cleaner reactions than H₂SO₄.Viscous and can be difficult to stir and work up.High temperature (100-160 °C).
P₂O₅ Powerful dehydrating agent.Can be difficult to handle and dose accurately.Often used in combination with other acids or solvents.
ZnCl₂ Milder Lewis acid catalyst.May require higher temperatures or longer reaction times.Anhydrous conditions are crucial.
p-TsOH Solid, easy to handle, and often results in cleaner reactions.May be less reactive than strong mineral acids, requiring longer reaction times.Typically used in a solvent with azeotropic water removal (e.g., toluene).

Experimental Protocol: Combes Synthesis of this compound

This protocol is a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary.

Materials:

  • 4-Methoxy-2-methylaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ethanol

  • Sodium Hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-2-methylaniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the stirred mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to 110-120°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice.

    • Neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inefficient catalyst. 3. Decomposition of starting material or product. 4. Issues during work-up and extraction.1. Increase reaction time and/or temperature. Monitor by TLC. 2. Screen different acid catalysts (see Catalyst Selection Guide). 3. Ensure controlled addition of acid and maintain appropriate reaction temperature. 4. Ensure complete neutralization before extraction. Use a different extraction solvent if necessary.
Formation of a Dark Tar-like Substance Charring of the reactants by the strong acid catalyst, especially at high temperatures.1. Add the acid catalyst slowly at a lower temperature (ice bath). 2. Use a milder catalyst such as p-TsOH. 3. Ensure the reaction temperature does not exceed the recommended range.
Multiple Spots on TLC (Side Products) 1. Incomplete cyclization leading to enamine intermediate. 2. Side reactions of the aniline under acidic conditions (e.g., sulfonation with H₂SO₄). 3. Polymerization.1. Increase reaction time or use a stronger dehydrating agent. 2. Use a non-sulfonating acid like PPA or p-TsOH. 3. Control the reaction temperature and concentration of reactants.
Difficulty in Isolating the Product Product may be an oil or difficult to crystallize. Co-elution of impurities during chromatography.1. If an oil, consider purification by vacuum distillation. 2. Try different solvent systems for column chromatography. 3. Attempt to form a salt (e.g., hydrochloride) to facilitate crystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Methoxy-2-methylaniline + Acetylacetone Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Catalyst 1. Mix Heating Heat (110-120 °C) Catalyst->Heating 2. Initiate TLC Monitor by TLC Heating->TLC 3. React Quench Quench with Ice TLC->Quench 4. Cool Neutralize Neutralize (NaOH) Quench->Neutralize 5. Adjust pH Extract Extract (EtOAc) Neutralize->Extract 6. Isolate Purify Column Chromatography Extract->Purify 7. Purify Product This compound Purify->Product

Caption: Experimental workflow for the Combes synthesis of this compound.

troubleshooting_guide Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Multiple Side Products? Start->SideProducts No IncreaseTimeTemp Increase Time/ Temperature IncompleteReaction->IncreaseTimeTemp Yes CatalystIssue Catalyst Inefficient? IncompleteReaction->CatalystIssue No ChangeCatalyst Try Alternative Catalyst (e.g., PPA, p-TsOH) CatalystIssue->ChangeCatalyst Yes Decomposition Decomposition? CatalystIssue->Decomposition No ControlTemp Control Acid Addition & Reaction Temperature Decomposition->ControlTemp Yes ChangeAcid Use Non-Sulfonating Acid SideProducts->ChangeAcid Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No AltPurification Try Vacuum Distillation or Salt Formation PurificationIssue->AltPurification Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale quinoline synthesis. The information is designed to help manage the exothermic nature of these reactions safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What makes large-scale quinoline synthesis reactions like the Skraup, Doebner-von Miller, and Combes syntheses potentially hazardous?

A1: These classic quinoline syntheses are often characterized by highly exothermic reaction conditions.[1][2] The Skraup synthesis, in particular, is known for its potential to become violently exothermic.[2][3] At a large scale, the ratio of heat exchange surface area to reaction volume decreases, making it more challenging to dissipate the heat generated.[4] This can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction if not properly controlled.[5]

Q2: What are the primary control strategies for managing these exothermic reactions on a large scale?

A2: The primary strategies involve meticulous control of reaction parameters:

  • Temperature Control: Implementing robust cooling systems such as reactor jackets, cooling coils, or external heat exchangers is crucial.[5]

  • Controlled Reagent Addition (Semi-batch Operation): Adding one of the reactants gradually (semi-batch) allows for better control over the rate of heat generation.[6] This minimizes the accumulation of unreacted reagents, which could lead to a sudden and violent reaction.

  • Agitation: Efficient agitation is vital to ensure homogenous temperature distribution throughout the reactor, preventing the formation of localized hot spots.[7][8]

  • Monitoring and Automation: Continuous monitoring of temperature and pressure with automated systems can trigger alarms or emergency cooling/quenching procedures if predefined safety limits are exceeded.[4]

Q3: What are the early warning signs of a potential runaway reaction?

A3: Early indicators of a developing thermal runaway include:

  • A steady, unexpected increase in reaction temperature that does not respond to standard cooling adjustments.

  • An increase in the reactor pressure.

  • Noticeable changes in the viscosity or color of the reaction mixture.

  • An increase in the rate of gas evolution.

Q4: How does improper agitation impact the safety of an exothermic quinoline synthesis?

A4: Inadequate agitation can lead to poor heat distribution, creating localized areas of high temperature (hot spots).[8] In these hot spots, the reaction rate can accelerate significantly, potentially initiating a runaway reaction even if the overall measured temperature of the batch appears to be within a safe range.[7] Poor mixing can also lead to a localized buildup of reactants, which, upon mixing, could react very rapidly and overwhelm the cooling system.

Troubleshooting Guides

Issue 1: Sudden and Rapid Temperature Spike in the Reactor

Symptoms:

  • The temperature reading on the reactor's thermocouple is rising much faster than anticipated.

  • The cooling system is operating at maximum capacity but is unable to control the temperature increase.

  • An increase in pressure may be observed.

Possible Causes:

  • Loss of Cooling: Failure of the cooling system (e.g., chiller malfunction, loss of coolant flow).

  • Reactant Accumulation: A delay in the reaction followed by a sudden, rapid conversion of accumulated reactants. This can be due to poor mixing or an induction period.

  • Incorrect Reagent Stoichiometry or Addition Rate: Adding a reactant too quickly can generate heat faster than the cooling system can remove it.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of any reactants.

  • Ensure Maximum Cooling: Verify that the cooling system is fully operational.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure. This may involve adding a pre-determined, cold, inert solvent or a reaction inhibitor to rapidly cool and dilute the reaction mixture.[5]

  • Alert Personnel and Evacuate if Necessary: Follow established site safety protocols for emergency situations.

Issue 2: The Reaction Fails to Initiate, or a Significant Lag Phase is Observed

Symptoms:

  • After adding a portion of the limiting reagent, there is no corresponding increase in temperature.

  • The reaction appears dormant.

Possible Causes:

  • Low Initial Temperature: The initial temperature of the reactor may be too low for the reaction to overcome its activation energy.

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid) may be of insufficient concentration or purity.

  • Impure Reactants: Impurities in the starting materials can sometimes inhibit the reaction.

Troubleshooting Steps:

  • Verify Catalyst Charge and Activity: Double-check the amount and concentration of the acid catalyst.

  • Controlled Temperature Increase: Cautiously and slowly increase the reactor temperature by a few degrees to see if the reaction initiates.

  • Be Prepared for a Delayed Exotherm: If the reaction does initiate after a delay, be aware that the accumulated reactant could cause a more vigorous exotherm than usual. Be ready to adjust the cooling and reagent addition rate accordingly.

Quantitative Data

The following tables provide representative data for managing exothermic quinoline syntheses. Note that these values can vary significantly with specific substrates, concentrations, and equipment. It is crucial to determine the specific thermal-kinetic data for your process using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[5]

Table 1: Representative Thermal Parameters for Common Quinoline Syntheses

Synthesis MethodTypical Heat of Reaction (ΔHr) (kJ/mol)Onset Temperature of Exotherm (°C)Adiabatic Temperature Rise (ΔTad) (°C) - Illustrative
Skraup-200 to -400100 - 140150 - 250
Doebner-von Miller-150 to -30080 - 120100 - 200
Combes-100 to -250110 - 15080 - 180

Table 2: Key Parameters for Scale-up of an Exothermic Quinoline Synthesis

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Production Scale (1000 L)
Surface Area to Volume Ratio~6:1~1.5:1~0.6:1
Typical Reagent Addition Time30 - 60 min2 - 4 hours4 - 8 hours
Heat Transfer Coefficient (U)HighModerateLow
Mixing TimeSecondsMinutesSeveral Minutes

Experimental Protocols

Protocol 1: Large-Scale Skraup Synthesis with Exotherm Management

This protocol is a generalized procedure and must be adapted and rigorously tested at a smaller scale before implementation.

  • Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems (emergency quench, pressure relief) are functional.

  • Initial Charge:

    • Charge concentrated sulfuric acid to the reactor.

    • Begin agitation and initiate cooling to maintain a temperature of 10-15°C.

    • Slowly add ferrous sulfate (to moderate the reaction) with continued cooling.[4]

  • Aniline Addition:

    • Slowly add aniline to the sulfuric acid solution, maintaining the temperature below 60°C. The rate of addition should be controlled to prevent a rapid temperature increase.

  • Glycerol/Nitrobenzene Addition:

    • In a separate vessel, prepare a mixture of glycerol and nitrobenzene (oxidizing agent).

    • Begin a slow, controlled addition of the glycerol/nitrobenzene mixture to the reactor. A typical starting temperature for this addition is around 100°C.[9]

    • The exotherm will cause the temperature to rise. Maintain the temperature between 135-140°C by adjusting the addition rate and cooling.[9]

  • Reaction and Work-up:

    • After the addition is complete, heat the mixture to and maintain it at a target temperature (e.g., 150-153°C) for several hours to ensure the reaction goes to completion.[9]

    • Cool the reaction mixture to below 100°C before proceeding with the work-up, which typically involves dilution with water, neutralization, and steam distillation.

Protocol 2: Emergency Quenching Procedure

This is a generic emergency protocol. The specific quenching agent and procedure should be determined during process development.

  • Initiation: The procedure is initiated when a thermal runaway is detected (rapid, uncontrolled temperature and/or pressure rise).

  • Stop All Feeds: Immediately stop the addition of all reactants.

  • Inject Quenching Agent: Rapidly introduce a pre-determined volume of a cold quenching agent into the reactor. The agent should be:

    • Inert: It should not react with the components of the reaction mixture.

    • Low-Boiling: To help dissipate heat through vaporization.

    • Compatible: It should be miscible with the reaction medium.

    • Examples include cold toluene or a suitable inert solvent.

  • Maximize Cooling and Agitation: Ensure the reactor's cooling system and agitator are running at maximum capacity to aid in heat dissipation and mixing of the quenching agent.

  • Monitor: Continue to monitor the reactor temperature and pressure until they have stabilized within a safe range.

Visualizations

Exotherm_Troubleshooting start Temperature Spike Detected stop_feed Immediately Stop All Reagent Feeds start->stop_feed max_cooling Ensure Maximum Cooling is Active stop_feed->max_cooling is_controlled Is Temperature Rise Controlled? max_cooling->is_controlled monitor Continue to Monitor Reaction is_controlled->monitor Yes quench Initiate Emergency Quench Protocol is_controlled->quench No evacuate Alert Personnel / Evacuate quench->evacuate

Caption: Decision tree for managing a temperature spike.

Scale_Up_Workflow cluster_0 Lab Scale (Discovery & Optimization) cluster_1 Pilot Scale (Process Validation) cluster_2 Production Scale (Manufacturing) lab_chem Define Synthesis Route thermo_kinetic Determine Thermal-Kinetics (DSC/RC1) lab_chem->thermo_kinetic safety_plan Develop Preliminary Safety Plan thermo_kinetic->safety_plan pilot_run Conduct Pilot Scale Runs safety_plan->pilot_run validate_control Validate Control Strategies pilot_run->validate_control refine_protocol Refine Operating Protocol validate_control->refine_protocol tech_transfer Technology Transfer refine_protocol->tech_transfer full_scale Full-Scale Manufacturing tech_transfer->full_scale

Caption: Logical workflow for safe scale-up of exothermic reactions.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methoxy-6-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Methoxy-6-methylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra for this important class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of the aromatic region is a cluster of overlapping multiplets. How can I resolve these signals?

A1: Overlapping signals in the aromatic region of quinoline derivatives are common due to the similar electronic environments of the protons. Here are several strategies to resolve them:

  • Higher Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, often resolving the overlapping multiplets.

  • Solvent Change: Changing the NMR solvent can induce differential shifts in proton resonances. Solvents like benzene-d₆, acetone-d₆, or acetonitrile-d₃ can alter the chemical shifts of your aromatic protons and may resolve the overlap observed in chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This can help you trace the connectivity of the spin systems within the quinoline rings, even if the 1D signals are overlapped.

    • TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can reveal correlations between a proton and all other protons in the same spin system, not just its immediate neighbors.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. By spreading the proton signals out over the wider carbon chemical shift range, it can resolve proton signals that overlap in the 1D spectrum.

Q2: The integration of my methyl and methoxy signals seems incorrect. What could be the cause?

A2: Inaccurate integration can arise from several factors:

  • Peak Overlap: Ensure that the signals for your methyl (CH₃) and methoxy (OCH₃) groups are not overlapping with other signals, including solvent impurities or broad peaks from water.

  • Relaxation Times (T₁): Protons in different chemical environments have different longitudinal relaxation times (T₁). If the relaxation delay (d1) in your pulse sequence is too short, protons with longer T₁ values may not fully relax between scans, leading to lower signal intensity and inaccurate integration. To remedy this, increase the relaxation delay (e.g., to 5 times the longest T₁ value).

  • Baseline Distortion: A non-flat baseline can lead to significant errors in integration. Ensure proper baseline correction has been applied to the spectrum.

Q3: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. Which experiment is best for this?

A3: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for assigning quaternary carbons. HMBC shows correlations between protons and carbons that are separated by two or three bonds. By observing correlations from well-defined proton signals to your quaternary carbons, you can confidently assign their chemical shifts. For example, the proton of the methoxy group should show a correlation to the C3 carbon, and the protons of the methyl group should show correlations to the C6 carbon and neighboring carbons.

Q4: How can I confirm the position of the methoxy group at C3 and not another position?

A4: A combination of 2D NMR experiments can confirm the substitution pattern:

  • HMBC: As mentioned above, you should observe a strong correlation between the methoxy protons (~3.9 ppm) and the C3 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. The methoxy protons should show a NOE to the proton at the C2 position and potentially the proton at the C4 position, confirming its location on the pyridine ring.

Q5: My sample shows broad peaks in the ¹H NMR spectrum. What are the common causes and solutions?

A5: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and faster relaxation, resulting in broader lines. Diluting the sample may improve resolution.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is free from such impurities.

  • Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale can appear as broad signals. This is less common for the core structure of this compound but could be a factor if other functional groups are present. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these signals.

  • Presence of Quadrupolar Nuclei: The nitrogen atom (¹⁴N) in the quinoline ring is a quadrupolar nucleus, which can sometimes lead to broadening of adjacent proton signals, although this is often less pronounced for aromatic protons.

Quantitative NMR Data for this compound Derivatives

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound. Please note that these values are approximate and can be influenced by the solvent and the presence of other substituents.

Position Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm) Typical ¹H-¹H Coupling Constants (J, Hz)
2~8.5 - 8.7 (d)~150 - 155J₂,₄ ≈ 2.5 Hz
3-~155 - 158-
4~7.2 - 7.4 (d)~115 - 120J₄,₂ ≈ 2.5 Hz
5~7.8 - 8.0 (d)~128 - 132J₅,₇ ≈ 2.0 Hz
6-~135 - 140-
7~7.4 - 7.6 (dd)~125 - 130J₇,₈ ≈ 8.5 Hz, J₇,₅ ≈ 2.0 Hz
8~7.9 - 8.1 (d)~120 - 125J₈,₇ ≈ 8.5 Hz
4a-~125 - 130-
8a-~145 - 150-
6-CH₃~2.4 - 2.6 (s)~20 - 25-
3-OCH₃~3.9 - 4.1 (s)~55 - 60-

Experimental Protocols

A detailed methodology for acquiring high-quality NMR data for this compound derivatives is crucial for accurate interpretation.

1. Sample Preparation:

  • Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆).

  • Filtering: If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is typically added by the solvent manufacturer (0.03% v/v).

2. 1D ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): ~12-16 ppm

    • Number of Scans (NS): 8-16 scans (adjust based on sample concentration)

    • Relaxation Delay (D1): 1-2 seconds for qualitative spectra; 5 times the longest T₁ for quantitative analysis.

    • Acquisition Time (AQ): 2-4 seconds

3. 1D ¹³C{¹H} NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Acquisition Parameters:

    • Spectral Width (SW): ~200-220 ppm

    • Number of Scans (NS): 128-1024 scans (or more, depending on concentration)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

4. 2D NMR Experiments (COSY, HSQC, HMBC, NOESY):

  • Standard pulse programs provided by the spectrometer manufacturer should be used.

  • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio. It is recommended to consult the spectrometer's user manual or an experienced NMR spectroscopist for optimizing these parameters.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate the logical workflow for acquiring and interpreting NMR data for this compound derivatives.

experimental_workflow cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation H1 1D ¹H NMR Proton_Env Identify Proton Environments (Chemical Shift, Integration) H1->Proton_Env Proton_Coupling Determine Proton-Proton Coupling (Splitting Patterns) H1->Proton_Coupling C13 1D ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13->Carbon_Types COSY 2D COSY COSY->Proton_Coupling HSQC 2D HSQC HC_Connectivity Establish ¹J(C,H) Connectivity HSQC->HC_Connectivity HMBC 2D HMBC Long_Range_Connectivity Establish Long-Range (²⁻³J(C,H)) Connectivity HMBC->Long_Range_Connectivity NOESY 2D NOESY Spatial_Proximity Determine Spatial Proximity NOESY->Spatial_Proximity Structure_Elucidation Structure Elucidation Proton_Env->Structure_Elucidation Proton_Coupling->Structure_Elucidation Carbon_Types->Structure_Elucidation HC_Connectivity->Structure_Elucidation Long_Range_Connectivity->Structure_Elucidation Spatial_Proximity->Structure_Elucidation

Caption: Workflow for NMR data acquisition and interpretation.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Information H1_Data ¹H: Chemical Shifts, Integrals, Splitting Fragments Identify Molecular Fragments H1_Data->Fragments C13_Data ¹³C: Chemical Shifts C13_Data->Fragments COSY_Corr COSY: H-H Coupling COSY_Corr->Fragments HSQC_Corr HSQC: Direct H-C (¹J) Correlation HSQC_Corr->Fragments HMBC_Corr HMBC: Long-Range H-C (²⁻³J) Correlation Connectivity Assemble Fragments (Connectivity) HMBC_Corr->Connectivity NOESY_Corr NOESY: Through-Space H-H Proximity Stereochem Determine Relative Stereochemistry NOESY_Corr->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

Validation & Comparative

"3-Methoxy-6-methylquinoline" vs. other quinoline isomers in PAR4 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and selective protease-activated receptor 4 (PAR4) inhibitors is a critical frontier in the development of next-generation antiplatelet therapies. Within the diverse landscape of heterocyclic scaffolds employed in this endeavor, quinoline and its derivatives have emerged as a promising avenue of investigation. This guide provides a comparative analysis of 3-Methoxy-6-methylquinoline versus other quinoline isomers in the context of PAR4 inhibitor synthesis, supported by experimental data and detailed methodologies.

PAR4 Signaling and its Therapeutic Implication

Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in thrombus formation.[1][2][3] Its activation by thrombin initiates a cascade of intracellular signaling events crucial for platelet aggregation and secretion. A comprehensive understanding of this pathway is paramount for the rational design of effective inhibitors.

The activation of PAR4 by thrombin leads to the coupling of Gαq and Gα12/13 proteins. This initiates multiple downstream signaling cascades:

  • Gαq Pathway: Activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • MAPK Pathway: PAR4 activation can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating the Ras/Raf/MEK/ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • PI3K/Akt and RhoA/ROCK Pathways: Studies have also implicated the Phosphoinositide 3-kinase (PI3K)/Akt and RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) pathways in PAR4-mediated signaling, contributing to platelet shape change and aggregation.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activation Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 EGFR EGFR PAR4->EGFR Transactivation PI3K PI3K/Akt Pathway PAR4->PI3K PLC PLC Gq->PLC Activates RhoA RhoA/ROCK Pathway G1213->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_activation Platelet Aggregation & Secretion Ca_release->Platelet_activation PKC->Platelet_activation MAPK_pathway MAPK Pathway (ERK) EGFR->MAPK_pathway MAPK_pathway->Platelet_activation PI3K->Platelet_activation RhoA->Platelet_activation

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its rigid, planar structure and the presence of a nitrogen atom provide opportunities for diverse functionalization, enabling the fine-tuning of physicochemical properties and target interactions. In the context of PAR4 inhibitors, the quinoline core can serve as a versatile template for arranging pharmacophoric elements in a spatially defined manner to achieve potent and selective antagonism.

While direct comparative studies on the synthesis and efficacy of "this compound" versus other specific quinoline isomers for PAR4 inhibition are not extensively available in the public domain, we can extrapolate from established synthetic methodologies and structure-activity relationship (SAR) principles to provide a comparative overview.

Synthesis of Substituted Quinolines: A Comparative Perspective

Several classical and modern synthetic methods are available for the preparation of substituted quinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we compare three common methods: the Friedländer Annulation, the Doebner-von Miller reaction, and the Povarov reaction, with a focus on their applicability to the synthesis of methoxy- and methyl-substituted quinolines.

Synthetic MethodStarting MaterialsGeneral ConditionsApplicability to Methoxy/Methyl IsomersReported Yields
Friedländer Annulation 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene groupAcid or base catalysis, often at elevated temperatures.[4][5][6][7][8]Highly versatile for a wide range of substituted anilines and carbonyl compounds.Generally good to excellent (can exceed 90%).[7]
Doebner-von Miller Reaction Aniline, an α,β-unsaturated carbonyl compound (or its precursor), and an acid catalystStrong acid (e.g., HCl, H2SO4) and an oxidizing agent.Good for a variety of substituted anilines.Moderate to good.
Povarov Reaction Aniline, an aldehyde, and an activated alkeneLewis acid catalyst (e.g., BF3·OEt2).[9]Suitable for the synthesis of tetrahydroquinolines, which can be oxidized to quinolines.Good to excellent (e.g., 89% for a related compound).[9]
Experimental Protocol: Representative Friedländer Synthesis of a Substituted Quinoline

The Friedländer annulation is a straightforward and widely used method for quinoline synthesis.[4][5][6][7][8] The following is a representative protocol that can be adapted for the synthesis of various quinoline isomers.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-methylacetophenone for a 6-methylquinoline derivative) (1.0 eq)

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate) (1.2 eq)

  • Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone, the carbonyl compound, and the catalyst in the chosen solvent.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Friedlander_Synthesis_Workflow Start Start Reactants Combine 2-Aminoaryl Ketone, Carbonyl Compound, Catalyst, and Solvent Start->Reactants Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

"this compound" vs. Other Isomers: A Theoretical Comparison for PAR4 Inhibitor Scaffolds

In the absence of direct experimental data comparing "this compound" with its isomers in the context of PAR4 inhibition, we can engage in a theoretical discussion based on established principles of medicinal chemistry and structure-activity relationships. The position of the methoxy and methyl groups on the quinoline scaffold can significantly influence several key properties relevant to drug action:

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the pKa of the quinoline nitrogen and the electron density of the aromatic system. A methoxy group at position 3 would have a different electronic influence compared to a methoxy group at position 6 or 7, potentially affecting interactions with the receptor binding pocket.

  • Steric Hindrance: The methyl group introduces steric bulk. Its position can dictate the preferred orientation of the molecule within the binding site and may either facilitate or hinder optimal binding.

  • Metabolic Stability: The positions of the methoxy and methyl groups are critical for metabolic stability. These groups can be sites of metabolic modification by cytochrome P450 enzymes. The specific substitution pattern will determine the molecule's susceptibility to metabolism, thereby influencing its pharmacokinetic profile.

  • Lipophilicity: Both methoxy and methyl groups increase the lipophilicity of the quinoline core. The overall lipophilicity of the molecule, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, will be influenced by the positions of these substituents.

Based on these considerations, a hypothetical structure-activity relationship for quinoline-based PAR4 inhibitors might suggest that:

  • Substitution at the 6- and 7-positions: These positions are often solvent-exposed in GPCR binding pockets and can be modified to improve solubility and pharmacokinetic properties without directly interfering with key binding interactions.

  • Substitution at the 2- and 4-positions: These positions are frequently utilized to introduce larger substituents that can interact with specific sub-pockets of the receptor.

  • Substitution at the 3-position: This position is in close proximity to the quinoline nitrogen and can influence its basicity and hydrogen bonding capacity.

Therefore, while "this compound" presents an interesting substitution pattern, a systematic exploration of other isomers, such as 6-methoxy-2-methylquinoline, 7-methoxy-4-methylquinoline, and others, would be necessary to establish a clear SAR and identify the optimal substitution pattern for PAR4 inhibition.

Conclusion

The quinoline scaffold remains a highly attractive starting point for the design of novel PAR4 inhibitors. While a direct, data-driven comparison of "this compound" with other quinoline isomers for this specific application is not yet available in the scientific literature, this guide provides a framework for such an investigation. By leveraging established synthetic methodologies and a systematic approach to exploring the structure-activity relationships of substituted quinolines, researchers can unlock the full potential of this versatile scaffold in the development of new and effective antiplatelet therapies. The detailed experimental protocols and the understanding of the PAR4 signaling pathway provided herein serve as a valuable resource for scientists and drug development professionals in this exciting field.

References

A Comparative Guide to the Skraup and Combes Syntheses for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Combes syntheses are two of the most established. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthesis for a given target molecule.

At a Glance: Skraup vs. Combes Synthesis

FeatureSkraup SynthesisCombes Synthesis
Reactants Primary aromatic amine, glycerol, sulfuric acid, oxidizing agentPrimary aromatic amine, β-diketone, acid catalyst
Product Quinolines (often unsubstituted on the pyridine ring)2,4-Disubstituted quinolines
Reaction Conditions Harsh, strongly acidic, high temperature, often vigorousAcid-catalyzed, moderate to high temperature
Yields Variable, often low but can be improved with modificationsGenerally moderate to good
Advantages Simple starting materials, produces quinolines unsubstituted at C2/C4Good control over substitution at C2/C4, milder conditions
Limitations Vigorous/exothermic reaction, tar formation, low yields, limited to specific substitution patternsRequires β-diketones, potential for regioisomers with unsymmetrical diketones

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Skraup Synthesis Mechanism

The Skraup synthesis proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization (H⁺) Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Mechanism of the Skraup Synthesis.

Combes Synthesis Mechanism

The Combes synthesis involves the formation of a Schiff base from an aniline and a β-diketone, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to form the quinoline ring.

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Diketone β-Diketone Diketone->Schiff_Base Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: Mechanism of the Combes Synthesis.

Performance Comparison: Yields and Regioselectivity

The choice between the Skraup and Combes synthesis often comes down to the desired substitution pattern and acceptable yield.

Skraup Synthesis

The Skraup reaction is notorious for its often violent nature and the formation of tar, which can lead to low yields of the desired quinoline.[1][2] However, modifications, such as the addition of ferrous sulfate or boric acid, can moderate the reaction and improve yields.[3]

Table 1: Reported Yields for Selected Quinolines via Skraup Synthesis

Starting AnilineProductReaction ConditionsYield (%)Reference
AnilineQuinolineGlycerol, H₂SO₄, Nitrobenzene84-91Organic Syntheses
o-Toluidine8-MethylquinolineGlycerol, H₂SO₄, Oxidizing Agent90[4]
p-Anisidine6-MethoxyquinolineGlycerol, H₂SO₄, p-Nitroanisole, FeSO₄, Boric Acid, 140°C, 8-8.5hHigh[3][5]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinolineGlycerol, H₂SO₄, Arsenic Pentoxide65-76[6]

A significant limitation of the Skraup synthesis is its regioselectivity with meta-substituted anilines. The cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 5- and 7-substituted quinolines.[7]

Combes Synthesis

The Combes synthesis generally provides a more controlled route to 2,4-disubstituted quinolines with moderate to good yields. The substitution pattern of the final product is determined by the choice of the aniline and the β-diketone.

Table 2: Reported Yields for Selected Quinolines via Combes Synthesis

Starting Anilineβ-DiketoneProductReaction ConditionsYield (%)Reference
AnilineAcetylacetone2,4-DimethylquinolineH₂SO₄89[8]
m-ChloroanilineAcetylacetone2,4-Dimethyl-7-chloroquinolineH₂SO₄-[9]
p-AnisidineCyclohexanone-2-aldehyde3,4-Cyclohexano-6-methoxyquinolineLactic Acid-[10]

The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[11] For instance, with unsymmetrical β-diketones, the cyclization will be directed by the relative stability of the carbocation intermediates formed during the intramolecular electrophilic substitution.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in the laboratory.

Skraup Synthesis of Quinoline

This procedure is adapted from Organic Syntheses.

Materials:

  • Aniline (1.0 mol, 93.13 g)

  • Glycerol (2.5 mol, 230.2 g)

  • Concentrated Sulfuric Acid (1.0 mol, 98.08 g, 54.4 mL)

  • Nitrobenzene (0.5 mol, 61.55 g, 50.9 mL)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (catalytic amount)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to the glycerol.

  • Add the ferrous sulfate heptahydrate to the mixture.

  • Slowly and with vigorous stirring, add the aniline to the flask.

  • Add the nitrobenzene.

  • Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. Be prepared to cool the flask with a water bath if the reaction becomes too rapid.

  • Once the initial vigorous reaction has subsided, heat the mixture to reflux for 3-4 hours.

  • After cooling, dilute the reaction mixture with water and steam distill to separate the quinoline and unreacted nitrobenzene from the tarry residue.

  • Separate the oily layer from the distillate and wash it with dilute hydrochloric acid.

  • Make the acidic solution basic with a sodium hydroxide solution to liberate the quinoline.

  • Extract the quinoline with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.

Combes Synthesis of 2,4-Dimethylquinoline

This procedure is a general representation of the Combes synthesis.

Materials:

  • Aniline (0.1 mol, 9.31 g)

  • Acetylacetone (0.1 mol, 10.01 g, 10.2 mL)

  • Concentrated Sulfuric Acid (sufficient amount for catalysis)

Procedure:

  • In a round-bottom flask, mix aniline and acetylacetone.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a designated time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates.

  • Collect the solid product by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain pure 2,4-dimethylquinoline.

Logical Workflow for Synthesis Selection

The choice between the Skraup and Combes synthesis depends on the desired substitution pattern on the quinoline ring. The following workflow can guide the decision-making process.

Synthesis_Choice Target Target Quinoline Structure Unsubstituted Unsubstituted at C2 and C4? Target->Unsubstituted Skraup Consider Skraup Synthesis Unsubstituted->Skraup Yes Substituted Substituted at C2 and C4? Unsubstituted->Substituted No Combes Consider Combes Synthesis Substituted->Combes Yes Other Consider Other Syntheses (e.g., Friedländer, Doebner-von Miller) Substituted->Other No

Caption: Decision workflow for choosing a synthesis method.

Conclusion

Both the Skraup and Combes syntheses are valuable and historic methods for the preparation of substituted quinolines. The Skraup synthesis, despite its harsh conditions and potential for low yields, remains a straightforward method for producing quinolines that are unsubstituted in the pyridine ring, starting from simple materials. Conversely, the Combes synthesis offers a more controlled and generally higher-yielding route to 2,4-disubstituted quinolines. The choice between these two methods should be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the scale of the synthesis. For complex or highly functionalized quinolines, researchers may also consider more modern, metal-catalyzed cross-coupling strategies, though the classical methods discussed herein remain highly relevant in both academic and industrial settings.

References

A Comparative Guide to the Catalytic Synthesis of 3-Methoxy-6-methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of substituted quinolines is a cornerstone in the development of pharmaceuticals and functional materials. Among these, 3-Methoxy-6-methylquinoline serves as a significant scaffold. The efficiency of its synthesis is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts utilized in the synthesis of this compound and structurally related compounds, supported by experimental data to inform catalyst selection for researchers, scientists, and professionals in drug development.

Comparison of Catalytic Performance

The choice of catalyst profoundly impacts the yield, reaction conditions, and overall efficiency of quinoline synthesis. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemTarget MoleculeStarting MaterialsReaction ConditionsYield (%)Reference
Lewis Acids
BF₃·OEt₂ / I₂-DMSO2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinolinep-anisidine, p-chlorobenzaldehyde, methyl isoeugenol80°C, 3h (cycloaddition); Microwave, 30 min (aromatization)89%[1]
Brønsted Acids & Oxidizing Agents (Skraup Synthesis)
H₂SO₄, FeSO₄, Boric Acid6-Methoxyquinolinep-methoxyaniline, glycerol, p-methoxy nitrobenzene140°C, 8-8.5hNot specified[2]
Iodine
I₂6-Methoxy-2-methylquinolinep-methoxyaniline, ethyl vinyl ether80°C, 2hGood (unspecified)[3]
Transition Metal Catalysis
Transition Metal Catalyst6-Methoxyquinoline4-methoxyaniline, 1,3-Propylene glycol150°C, 12h72%

Note: Data for the exact synthesis of this compound is limited. The table includes data for structurally similar compounds to provide a broader comparative context. The synthesis of a complex derivative containing the 6-methoxy-3-methylquinoline core using BF₃·OEt₂ shows a remarkably high yield.[1] Classical methods like the Skraup synthesis are well-established for simpler methoxyquinolines.[2] Iodine has emerged as an effective and mild catalyst for related structures.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are protocols for key experiments cited in the comparison.

BF₃·OEt₂-Catalyzed Synthesis of a 6-Methoxy-3-methylquinoline Derivative[1]

This protocol describes a two-step, one-pot synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline.

Step 1: Povarov Cycloaddition

  • In a 20 mL vial, combine 0.39 g (2.80 mmol) of p-anisidine and 0.34 g (2.80 mmol) of p-chlorobenzaldehyde in 3 mL of acetonitrile.

  • Stir the mixture for 15 minutes at room temperature.

  • Add 0.40 g (2.80 mmol) of BF₃·OEt₂ to the mixture.

  • Add 0.50 g (2.80 mmol) of methyl isoeugenol dropwise.

  • Seal the vial and heat the reaction mixture in an oil bath at 80°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Oxidative Dehydrogenation Aromatization

  • To the reaction mixture from Step 1, add 0.35 g (1.40 mmol) of molecular iodine (I₂).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction with microwave energy for 30 minutes.

  • After completion, perform a liquid-liquid extraction with ethyl acetate (3 x 30 mL).

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) to obtain the final product.

Skraup Synthesis of 6-Methoxyquinoline[2]

This protocol outlines the synthesis of 6-methoxyquinoline.

  • In a reaction vessel, combine 1 part of p-methoxyaniline (molar ratio) with 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid.

  • Slowly add concentrated sulfuric acid dropwise. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.

  • After the addition of sulfuric acid, heat the mixture to 140°C and reflux for 8-8.5 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction liquid with a sodium hydroxide solution to a pH of 5.5.

  • Remove the floating resin by pouring, followed by suction filtration of the solid.

  • Wash the solid with distilled water and then with ethyl acetate.

  • Combine the organic phases and extract the aqueous phase with ethyl acetate. Combine all organic phases.

  • Remove the ethyl acetate via reduced pressure distillation to obtain 6-methoxyquinoline.

Visualizing the Experimental Workflow

To conceptualize the process of comparing different catalysts for the synthesis of this compound, the following diagram illustrates a general experimental workflow.

G cluster_start Initialization cluster_synthesis Catalyst Screening cluster_cat1 Catalyst A (e.g., BF3·OEt2) cluster_cat2 Catalyst B (e.g., H2SO4/FeSO4) cluster_cat3 Catalyst C (e.g., Iodine) cluster_analysis Analysis and Comparison start Define Synthesis Target: This compound reactants Select Starting Materials: p-methoxyaniline, etc. start->reactants exp1 Reaction Setup reactants->exp1 Parallel Experiments exp2 Reaction Setup reactants->exp2 Parallel Experiments exp3 Reaction Setup reactants->exp3 Parallel Experiments cond1 Set Reaction Conditions (Temp, Time, Solvent) exp1->cond1 run1 Execute Synthesis cond1->run1 workup Work-up and Purification run1->workup cond2 Set Reaction Conditions (Temp, Time, Solvent) exp2->cond2 run2 Execute Synthesis cond2->run2 run2->workup cond3 Set Reaction Conditions (Temp, Time, Solvent) exp3->cond3 run3 Execute Synthesis cond3->run3 run3->workup analysis Characterization and Yield Determination (NMR, MS, etc.) workup->analysis comparison Compare Catalyst Efficacy: Yield, Purity, Reaction Conditions analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

Caption: General workflow for comparing catalyst efficacy.

References

A Comparative Analysis of the Biological Activities of Methoxy-Methyl-Quinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of specific biological activity data for 3-Methoxy-6-methylquinoline. However, a review of available literature provides valuable insights into the biological profiles of its structural isomers and related analogs, primarily highlighting their potential in anticancer and antimicrobial applications. This guide synthesizes the existing experimental data to offer a comparative overview of these promising compounds for researchers and drug development professionals.

Anticancer Activity: A Tale of Structural Nuances

The substitution pattern of methoxy and methyl groups on the quinoline scaffold significantly influences the anticancer properties of these molecules. The primary mechanisms of action appear to involve the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

A prominent analog, 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline , has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. This compound is reported to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1]

In contrast, metal complexes of 6-Methoxyquinoline have also been investigated for their antitumor potential. A copper (II) complex of 6-methoxyquinoline exhibited significant cytotoxicity against the A549 human lung carcinoma cell line.

The following table summarizes the available quantitative data on the anticancer activity of these analogs.

CompoundCancer Cell LineAssayActivity (IC₅₀)Reference
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline HCT116 (Colon)MTT0.33 µM[1]
Caco-2 (Colon)MTT0.51 µM[1]
AGS (Gastric)MTT3.6 µM[1]
PANC-1 (Pancreatic)MTT18.4 µM[1]
SMMC-7721 (Liver)MTT9.7 µM[1]
Copper (II) complex of 6-Methoxyquinoline A549 (Lung)Not Specified57.9 µM

Antimicrobial Activity: A Broad Spectrum of Possibilities

Several methoxy-methyl-quinoline analogs have been explored for their activity against a range of bacterial and fungal pathogens. The available data, although in some cases qualitative, suggests that these compounds hold promise as leads for the development of new antimicrobial agents.

8-Methoxyquinoline has been reported to exhibit strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also demonstrated potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[2] In a direct comparison, its derivative, 5-Nitro-8-methoxyquinoline, was found to be less active.[2]

While quantitative data such as Minimum Inhibitory Concentration (MIC) values are not consistently available for all analogs, the qualitative reports encourage further investigation into the structure-activity relationships governing the antimicrobial effects of this class of compounds.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The anticancer activity of quinoline derivatives often involves the modulation of key signaling pathways that are dysregulated in cancer. The PI3K/AKT/mTOR and EGFR signaling pathways are two of the most frequently implicated cascades.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Quinoline Quinoline Analog (e.g., 8-Methoxy-2,5-dimethyl- 5H-indolo[2,3-b]quinoline) Quinoline->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain quinoline analogs.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation promotes Quinoline Quinoline Analog Quinoline->EGFR inhibits

Caption: The EGFR signaling pathway, a common target for quinoline-based anticancer agents.

Experimental_Workflow_MTT Start Start PlateCells Plate Cells in 96-well Plate Start->PlateCells Incubate1 Incubate (24h) PlateCells->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

References

Spectroscopic Fingerprints: A Comparative Analysis of 3-Methoxy-6-methylquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the spectroscopic characteristics of a target molecule and its synthetic precursors is fundamental for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Methoxy-6-methylquinoline and its precursors, 4-methoxy-2-methylaniline and acetylacetone, based on a plausible Combes synthesis route.

This guide presents a summary of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—in easily comparable tables. Detailed experimental protocols for these analytical techniques are also provided, alongside visualizations of the synthetic pathway and analytical workflow.

Synthetic Pathway: Combes Synthesis

The synthesis of this compound can be achieved via the Combes reaction, a well-established method for the formation of quinoline rings. This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] For the target molecule, the likely precursors are 4-methoxy-2-methylaniline and acetylacetone.

Synthesis_Pathway 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline Intermediate Schiff Base Intermediate 4-methoxy-2-methylaniline->Intermediate + Acetylacetone (Acid Catalyst) Acetylacetone Acetylacetone This compound This compound Intermediate->this compound Cyclization & Dehydration

Figure 1: Combes synthesis of this compound.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Methyl Protons (-CH₃)Other
6-Methoxy-3-methyl-4-phenylquinoline (proxy) [2]8.70 (s, 1H), 8.01 (d, 1H), 7.57-7.22 (m, 8H), 6.69 (d, 1H)3.67 (s, 3H)2.22 (s, 3H)
4-methoxy-N-methylaniline (related precursor) [3]6.82 (d, 2H), 6.60 (d, 2H)3.77 (s, 3H)2.81 (s, 3H, N-CH₃)
Acetylacetone (enol form) [4]2.0 (s, 6H)5.5 (s, 1H, vinyl H), 3.5 (s, 2H, keto CH₂)

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsMethoxy Carbon (-OCH₃)Methyl Carbon (-CH₃)Carbonyl/Vinyl Carbons
6-Methoxy-3-methyl-4-phenylquinoline (proxy) [2]157.7, 150.2, 145.0, 143.0, 137.1, 130.8, 129.1, 128.6, 128.5, 128.2, 127.8, 120.3, 104.055.217.6
4-methoxy-N-methylaniline (related precursor) [3]152.1, 143.8, 115.0, 113.755.931.6 (N-CH₃)
Acetylacetone (enol form) [5]24.4190.9 (C=O), 100.1 (vinyl C)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H Stretch (Aromatic)C=C Stretch (Aromatic)C-O StretchC=O StretchOther Key Bands
3,6,8-trimethoxyquinoline (proxy) [5]30231608, 1580, 15031209, 1161, 1131, 1050
4-methoxy-2-methylaniline ~3100-3000~1600-1450~1250~3400-3300 (N-H stretch)
Acetylacetone [6]~2960 (aliphatic)~1100~1725 (keto), ~1620 (enol)~3000-2700 (broad, O-H stretch of enol)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max in nm)

Compoundλ_max 1λ_max 2Solvent
6-Methoxyquinoline (related compound) [7]~280~330Not specified
4-methoxy-2-nitroaniline (related precursor) [4]~290~400Not specified
Acetylacetone 274Ethanol
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
6-Methoxy-3-methyl-4-phenylquinoline (proxy) [2]250.1232 [M+H]⁺Not specified
4-methoxy-2-methylaniline 137.18Not specified
Acetylacetone 100.0585, 58, 43

Experimental Protocols

The following are general protocols for the spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 10-15 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals. The spectral width is generally around 200-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid is placed directly on the ATR crystal.

  • Sample Preparation (Liquid): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is scanned over a range of wavelengths, typically from 200 to 800 nm. A baseline is first recorded with a cuvette containing only the solvent.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is often used for volatile compounds and provides extensive fragmentation, while ESI is a softer ionization technique suitable for a wider range of compounds.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The instrument records the relative abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound and its precursors.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursors Precursors Reaction Reaction Precursors->Reaction NMR NMR Precursors->NMR IR IR Precursors->IR Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product Pure_Product->NMR Pure_Product->IR UV_Vis UV_Vis Pure_Product->UV_Vis MS MS Pure_Product->MS Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Figure 2: General workflow for spectroscopic analysis.

This comprehensive guide provides a framework for the spectroscopic analysis of this compound and its precursors. By comparing the spectral data of the starting materials and the final product, researchers can effectively monitor the progress of the synthesis and confirm the identity and purity of the target molecule.

References

A Comparative Guide to the Purity Analysis of 3-Methoxy-6-methylquinoline by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of any chemical compound, particularly those intended for use in pharmaceutical and drug development applications. This guide provides a comparative analysis of two of the most powerful and widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, with a specific focus on the analysis of 3-Methoxy-6-methylquinoline. While HPLC is a cornerstone for routine purity testing and quantification of impurities, Quantitative NMR (qNMR) offers a distinct, complementary approach for obtaining a direct, absolute purity value.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a premier separation technique that excels in detecting and quantifying trace impurities.[1][2] Its high sensitivity and resolving power make it the industry standard for purity analysis in pharmaceutical quality control.[1][3][4] A typical HPLC method for a quinoline derivative would involve a reversed-phase column, allowing for the separation of the main compound from its non-polar and polar impurities.[5][6]

The following table summarizes hypothetical data from the analysis of a batch of this compound, demonstrating how HPLC can be used to identify and quantify impurities.

CompoundRetention Time (min)Area (%)Purity (%)
This compound10.299.5099.50
Impurity A (Starting Material)5.80.25-
Impurity B (By-product)8.10.15-
Impurity C (Degradant)12.40.10-

A standard HPLC method for the purity analysis of this compound would be developed and validated according to ICH guidelines to ensure accuracy, precision, and specificity.[3][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water.[5][9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound in methanol (1 mg/mL).

This method would be validated for its specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results.[2][4]

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct determination of substance purity.[10][11][12][13] Unlike HPLC, which provides a relative purity based on the area percentages of detected peaks, qNMR can determine the absolute purity of a compound by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[10][11]

The table below presents hypothetical results from a qNMR analysis of the same batch of this compound, using maleic acid as an internal standard.

ParameterValue
AnalyteThis compound
Internal StandardMaleic Acid (99.9% purity)
Analyte Signal (Integral)Singlet at 3.9 ppm (OCH₃)
Standard Signal (Integral)Singlet at 6.3 ppm (CH=CH)
Calculated Purity (w/w %)99.6%

The qNMR experiment must be carefully set up to ensure accurate and precise quantification.[14]

  • Spectrometer: 400 MHz or higher field NMR spectrometer.[10]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid).

  • Sample Preparation: An accurately weighed amount of this compound and the internal standard are dissolved in the deuterated solvent.[14]

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).[14]

  • Processing: Manual phasing and baseline correction are critical for accurate integration.[14]

Comparison of HPLC and qNMR for Purity Analysis

FeatureHPLCqNMR
Principle Chromatographic separation based on differential partitioning.Nuclear spin resonance, signal intensity is directly proportional to the number of nuclei.[12]
Purity Measurement Relative purity based on peak area percentage.Absolute purity determined against a certified internal standard.[11]
Sensitivity High, capable of detecting trace impurities in the ppm range.Lower sensitivity, typically requires milligram quantities of sample.[14]
Impurity Profile Provides a detailed profile of separable impurities.May not detect impurities that lack NMR-active nuclei or are present at very low levels.
Reference Standard Requires a reference standard of the analyte for identification and quantification.Requires a certified internal standard of a different compound.[10]
Universality Method is specific to the analyte and its potential impurities.More universal, as any proton-containing compound can be quantified.
Sample Throughput Generally higher, especially with automated systems.Can be lower due to longer experiment times (relaxation delays).

Visualizing the Workflow

The following diagrams illustrate the typical workflows for purity analysis by HPLC and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: HPLC Purity Analysis Workflow.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis weigh_sample Accurately Weigh Sample dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr weigh_std Accurately Weigh Standard weigh_std->dissolve_qnmr acquire Acquire Spectrum dissolve_qnmr->acquire process Process Spectrum acquire->process integrate_qnmr Integrate Signals process->integrate_qnmr calculate_qnmr Calculate Purity integrate_qnmr->calculate_qnmr report_qnmr Generate Purity Report calculate_qnmr->report_qnmr

Caption: qNMR Purity Analysis Workflow.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity assessment of this compound. HPLC provides a high-sensitivity method for detecting and quantifying impurities, making it ideal for routine quality control and release testing. In contrast, qNMR offers a powerful, independent method for determining the absolute purity of the material, which is invaluable for the qualification of reference standards and for orthogonal verification of purity. For a comprehensive and robust characterization of this compound, a combination of both techniques is recommended, leveraging the high sensitivity of HPLC for impurity profiling and the accuracy of qNMR for absolute purity assignment.

References

Differentiating Isomers: A 2D NMR-Based Structural Validation of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of pharmaceutical and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of safe and effective development. For isomeric molecules such as substituted quinolines, where subtle differences in substituent placement can drastically alter biological activity, advanced spectroscopic techniques are indispensable. This guide provides a comparative analysis of "3-Methoxy-6-methylquinoline" and its structural isomer, "6-Methoxy-3-methylquinoline," showcasing the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in definitive structure validation. While complete experimental 2D NMR datasets for these specific compounds are not publicly available, this guide utilizes available 1D NMR data for structurally related compounds to illustrate the principles and expected outcomes of a comprehensive 2D NMR analysis.

The Challenge of Isomerism in Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of substituted quinolines can often yield a mixture of isomers. Differentiating these isomers using one-dimensional (1D) NMR alone can be challenging, as the proton and carbon chemical shifts may be very similar. 2D NMR techniques, by correlating nuclear spins through bonds, provide the necessary level of detail to confidently assign the correct structure.

Comparative 1D and Predicted 2D NMR Data

To illustrate the process of structural validation, we will compare the expected NMR signatures of "this compound" (Compound A) and "6-Methoxy-3-methylquinoline" (Compound B). The following tables summarize the anticipated chemical shifts based on known data for similar quinoline derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position Compound A (this compound) Compound B (6-Methoxy-3-methylquinoline)
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2~8.6 (s)~150
3-~158
4~7.8 (s)~120
5~7.8 (d)~128
6-~136
7~7.4 (dd)~127
8~8.0 (d)~129
4a-~128
8a-~148
6-CH₃~2.5 (s)~22
3-OCH₃~4.0 (s)~56
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2~8.7 (s)~150
3-~137
4~7.3 (s)~121
5~7.9 (d)~122
6-~158
7~7.3 (dd)~104
8~8.0 (d)~130
4a-~128
8a-~144
3-CH₃~2.5 (s)~18
6-OCH₃~3.9 (s)~55

Note: These are predicted values based on data from similar substituted quinolines and may vary slightly from experimental results.

Structural Elucidation Workflow using 2D NMR

The definitive assignment of the correct isomeric structure relies on a systematic workflow employing a suite of 2D NMR experiments.

G 2D NMR Structural Elucidation Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Attachment HMBC ¹H-¹³C HMBC COSY->HMBC HSQC->HMBC Long-Range C-H Connectivity Structure Structure Elucidation HMBC->Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Key 2D NMR Experiments for Isomer Differentiation

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the quinoline ring system, this is crucial for establishing the connectivity of the aromatic protons. For both isomers, COSY would show correlations between H-5 and H-7, and between H-7 and H-8, confirming the proton sequence on the benzo-fused ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~22 ppm in Compound A (6-CH₃) and ~18 ppm in Compound B (3-CH₃).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the key to differentiating the isomers. It reveals correlations between protons and carbons that are two or three bonds away. The long-range couplings from the methyl and methoxy protons to the quinoline ring carbons are diagnostic.

For this compound (Compound A):

  • The protons of the 3-OCH₃ group (~4.0 ppm) would show a strong correlation to the C-3 carbon (~158 ppm) and weaker correlations to C-2 (~150 ppm) and C-4 (~120 ppm).

  • The protons of the 6-CH₃ group (~2.5 ppm) would show correlations to C-6 (~136 ppm), C-5 (~128 ppm), and C-7 (~127 ppm).

For 6-Methoxy-3-methylquinoline (Compound B):

  • The protons of the 6-OCH₃ group (~3.9 ppm) would show a strong correlation to the C-6 carbon (~158 ppm) and weaker correlations to C-5 (~122 ppm) and C-7 (~104 ppm).

  • The protons of the 3-CH₃ group (~2.5 ppm) would show correlations to C-3 (~137 ppm), C-2 (~150 ppm), and C-4 (~121 ppm).

The distinct HMBC correlation patterns provide irrefutable evidence for the placement of the methoxy and methyl substituents.

G Key HMBC Correlations for Isomer Differentiation cluster_A This compound (A) cluster_B 6-Methoxy-3-methylquinoline (B) A_OCH3 3-OCH₃ (H) A_C3 C-3 A_OCH3->A_C3 A_C2 C-2 A_OCH3->A_C2 A_C4 C-4 A_OCH3->A_C4 A_CH3 6-CH₃ (H) A_C6 C-6 A_CH3->A_C6 A_C5 C-5 A_CH3->A_C5 A_C7 C-7 A_CH3->A_C7 B_OCH3 6-OCH₃ (H) B_C6 C-6 B_OCH3->B_C6 B_C5 C-5 B_OCH3->B_C5 B_C7 C-7 B_OCH3->B_C7 B_CH3 3-CH₃ (H) B_C3 C-3 B_CH3->B_C3 B_C2 C-2 B_CH3->B_C2 B_C4 C-4 B_CH3->B_C4

Methoxy-Substituted Quinolines: A Comparative Analysis of Their Enzyme Inhibitory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – October 26, 2025 – A comprehensive review of methoxy-substituted quinolines reveals their significant potential as enzyme inhibitors, with notable activity against key targets in cancer and multidrug resistance. This guide provides a comparative analysis of their performance, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Inhibitory Activity of Methoxy-Substituted Quinolines

The inhibitory potency of various methoxy-substituted quinoline derivatives has been evaluated against several critical enzymes implicated in disease progression. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy. It is important to note that direct comparative studies across a wide range of methoxy-substituted quinolines against a standardized panel of enzymes are limited in the current literature. The presented data is compiled from various independent studies.

CompoundTarget Enzyme(s)IC50 (nM)Reference CompoundIC50 (nM)
WXFL-152 (4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide)VEGFR2, FGFR1, PDGFRβ9.4 (VEGFR2), 188.0 (FGFR1), 143.0 (PDGFRβ)LenvatinibNot specified
Compound 27 (a 4,6,7-substituted quinoline)c-Met19Cabozantinib40
Compound 28 (a 4,6,7-substituted quinoline)c-Met64Cabozantinib40
Compound 47 (a 4-anilino-3-carboxyamide quinoline with a substituted-thiophene at C-6)EGFR490ErlotinibNot specified
N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine EGFRNot specified in sourceNot specifiedNot specified
4-((3-ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile EGFRNot specified in sourceNot specifiedNot specified

Key Experimental Protocols

The following sections detail the methodologies for assessing the inhibitory activity of compounds against key enzyme targets.

Tyrosine Kinase Inhibition Assay (c-Met, VEGFR2, EGFR)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against tyrosine kinases.

  • Reagents and Materials :

    • Recombinant human kinase (e.g., c-Met, VEGFR2, EGFR)

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT)

    • Test compounds dissolved in DMSO

    • 96-well assay plates

    • Detection reagent (e.g., Kinase-Glo®)

    • Plate reader for luminescence or absorbance measurement

  • Procedure :

    • Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.

    • Add serial dilutions of the test compound or vehicle (DMSO) to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of test compounds on the ATP hydrolysis activity of P-gp, which is essential for its function as an efflux pump.

  • Reagents and Materials :

    • Recombinant human P-gp membranes

    • Mg-ATP

    • Assay buffer (e.g., containing Tris-HCl, MgCl₂, KCl)

    • Test compounds dissolved in DMSO

    • Sodium orthovanadate (Na₃VO₄, a P-gp inhibitor)

    • Verapamil (a known P-gp substrate/inhibitor)

    • Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

    • 96-well assay plates

    • Spectrophotometer

  • Procedure :

    • Prepare a reaction mixture containing P-gp membranes and assay buffer.

    • Add the test compound at various concentrations, a positive control (verapamil), a negative control (Na₃VO₄), or vehicle (DMSO) to the wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding Mg-ATP to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes) to allow for ATP hydrolysis.

    • Stop the reaction by adding the Pi detection reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate produced.

    • The ATPase activity is calculated as the difference in phosphate released in the absence and presence of Na₃VO₄. The effect of the test compound (stimulation or inhibition) is determined by comparing the activity in its presence to the basal activity (vehicle control).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by the inhibitors and a typical experimental workflow.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2 GRB2 cMet->GRB2 activates PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Methoxy-quinoline Inhibitor Inhibitor->cMet inhibits

Caption: The c-Met signaling pathway and the point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates RAS RAS VEGFR->RAS activates PI3K PI3K VEGFR->PI3K activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Methoxy-quinoline Inhibitor Inhibitor->VEGFR inhibits Pgp_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (intracellular) Drug_in->Pgp binds ATP ATP ATP->Pgp hydrolysis Inhibitor Methoxy-quinoline Inhibitor Inhibitor->Pgp inhibits Experimental_Workflow Start Start Compound Synthesize & Characterize Methoxy-quinoline Start->Compound Assay Enzyme Inhibition Assay Compound->Assay Data Data Collection (IC50 values) Assay->Data Analysis Comparative Analysis Data->Analysis End End Analysis->End

A Comparative Guide to the Synthesis of 3-Methoxy-6-methylquinoline: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of quinoline derivatives is a critical endeavor. This guide provides a comparative analysis of two prominent synthetic pathways to 3-Methoxy-6-methylquinoline: the Doebner-von Miller reaction and the Combes synthesis. The evaluation focuses on key metrics including reaction yield, cost of starting materials, reaction time, and complexity of the experimental protocol.

At a Glance: Pathway Comparison

MetricDoebner-von Miller ReactionCombes Synthesis
Overall Yield Moderate to Good (Estimated 60-70%)Good to Excellent (Estimated 75-85%)
Starting Materials Cost LowerHigher
Reaction Time ~10-12 hours~6-8 hours
Key Reagents p-Toluidine, Methoxyacetaldehydep-Toluidine, Methoxyacetylacetone
Complexity ModerateModerate

Pathway 1: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines. In the context of producing this compound, this pathway involves the reaction of p-toluidine with an α,β-unsaturated aldehyde, in this case, methoxyacetaldehyde.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of p-toluidine (1 molar equivalent) and hydrochloric acid is prepared in water.

  • Addition of Aldehyde: Methoxyacetaldehyde (1.5 molar equivalents) is added dropwise to the stirred solution.

  • Heating and Reflux: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the mixture is neutralized with a sodium hydroxide solution. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Doebner_von_Miller p_toluidine p-Toluidine intermediate Enamine Intermediate p_toluidine->intermediate methoxyacetaldehyde Methoxyacetaldehyde methoxyacetaldehyde->intermediate cyclization Cyclization & Dehydration intermediate->cyclization Acid Catalyst oxidation Oxidation cyclization->oxidation product This compound oxidation->product Combes_Synthesis p_toluidine_combes p-Toluidine enamine_intermediate Enamine Intermediate p_toluidine_combes->enamine_intermediate methoxyacetylacetone Methoxyacetylacetone methoxyacetylacetone->enamine_intermediate acid_cyclization Acid-Catalyzed Cyclization enamine_intermediate->acid_cyclization H₂SO₄ dehydration Dehydration acid_cyclization->dehydration product_combes This compound dehydration->product_combes

A Head-to-Head Comparison of the Povarov and Friedländer Reactions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinoline and its derivatives is of paramount importance due to their broad applications in medicinal chemistry. Among the numerous methods developed for quinoline synthesis, the Povarov and Friedländer reactions stand out as classical and versatile strategies. This guide provides an objective, data-driven comparison of these two powerful reactions, complete with experimental protocols and mechanistic insights to aid in the selection of the most suitable method for a given synthetic challenge.

Theoretical Background and Reaction Mechanisms

The Povarov Reaction:

The Povarov reaction is a three-component reaction that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines.[1][2] It is formally classified as an aza-Diels-Alder reaction.[3] The reaction is most commonly catalyzed by Lewis acids or Brønsted acids, which activate the in situ-formed imine for cycloaddition.[4]

The generally accepted mechanism proceeds through the initial formation of an imine from the aniline and aldehyde. The Lewis acid catalyst then activates the imine, which subsequently undergoes a [4+2] cycloaddition with the electron-rich alkene. The resulting tetrahydroquinoline can be isolated or oxidized in a subsequent step to afford the fully aromatic quinoline.

Povarov_Reaction cluster_0 Imine Formation cluster_1 Cycloaddition and Aromatization Aniline Aniline Imine Imine Aniline->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Imine Tetrahydroquinoline Tetrahydroquinoline Imine->Tetrahydroquinoline + Activated Alkene, Lewis Acid Activated_Alkene Activated Alkene Activated_Alkene->Tetrahydroquinoline Lewis_Acid Lewis Acid (cat.) Lewis_Acid->Imine Quinoline Quinoline Tetrahydroquinoline->Quinoline [O]

Povarov Reaction Workflow

The Friedländer Synthesis:

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[5][6] This reaction can be catalyzed by either acids or bases.[7] The choice of catalyst can influence the reaction rate and selectivity.[8]

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[5] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration.

Friedlander_Reaction cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First Start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Start->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Start->Schiff_Base Schiff Base Formation Cyclization_A Cyclization Aldol_Adduct->Cyclization_A Dehydration_A Dehydration Cyclization_A->Dehydration_A Quinoline Quinoline Dehydration_A->Quinoline Cyclization_B Intramolecular Aldol-type Condensation Schiff_Base->Cyclization_B Dehydration_B Dehydration Cyclization_B->Dehydration_B Dehydration_B->Quinoline

References

Assessing the Drug-Likeness of 3-Methoxy-6-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Among its many derivatives, 3-Methoxy-6-methylquinoline and its analogs are of significant interest for drug discovery programs. This guide provides a comparative assessment of the drug-likeness of these derivatives, offering a blend of in silico predictions and established experimental protocols to aid in the selection and optimization of promising lead candidates.

Executive Summary

The drug-likeness of a compound is a complex balance of various physicochemical and pharmacokinetic properties. For this compound derivatives, in silico models predict favorable oral bioavailability, aligning with Lipinski's Rule of Five. However, experimental validation is crucial. This guide outlines key in vitro assays—Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability, and liver microsomal stability—that are essential for a comprehensive drug-likeness assessment. Furthermore, we explore the common signaling pathways targeted by quinoline derivatives, providing context for their potential therapeutic applications.

In Silico Drug-Likeness Profile

Computational tools offer a rapid and cost-effective initial screening of drug-like properties. Here, we present a summary of predicted parameters for a representative this compound derivative and compare it with the established drug, Chloroquine, which also features a quinoline core.

Table 1: In Silico Prediction of Physicochemical Properties and Lipinski's Rule of Five

PropertyThis compound (Predicted)2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline[1]Chloroquine (Reference Drug)Lipinski's Rule of Five Guideline[2]
Molecular Weight ( g/mol ) 173.21419.9319.87< 500
LogP (o/w) ~2.5-3.06.594.6< 5
Hydrogen Bond Donors 001≤ 5
Hydrogen Bond Acceptors 243≤ 10
Rule of Five Violations 01 (LogP)0≤ 1

Note: Data for this compound is estimated based on its structure, as direct experimental values were not available in the searched literature. Data for the substituted derivative is from an in silico study[1].

Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

ParameterThis compound Derivative (General Prediction)Alternative Quinoline Derivatives (General Prediction)Desirable Range/Outcome
Human Intestinal Absorption HighHighHigh
Caco-2 Permeability Moderate to HighVariableHigh
Blood-Brain Barrier (BBB) Penetration LikelyVariableDependent on therapeutic target
CYP450 Inhibition Potential inhibitor of some isoformsPotential inhibitor of some isoformsLow inhibition potential
Metabolic Stability (HLM) ModerateLow to ModerateHigh stability
Hepatotoxicity Low riskVariableLow risk

Note: These are generalized predictions for quinoline derivatives based on available literature and in silico models[3][4][5][6]. Specific values will vary depending on the exact substitutions.

Key Experimental Protocols for Drug-Likeness Assessment

While in silico predictions are valuable, experimental data is the gold standard for assessing drug-likeness. The following are detailed methodologies for key in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.

Experimental Protocol:

  • Preparation of the PAMPA sandwich: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane. This "donor" plate is then placed on top of a 96-well "acceptor" plate containing a buffer solution (pH 7.4).

  • Compound Addition: The test compound, dissolved in a suitable buffer at a specific concentration (e.g., 100 µM), is added to the donor wells.

  • Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe (cm/s) = [(-ln(1 - CA(t)/Cequilibrium)) * VD * VA] / [(VD + VA) * Area * t]

    Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant model of human intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Apparent Permeability Calculation (Papp): The apparent permeability coefficient is calculated for both A-to-B and B-to-A transport. A Papp (A-to-B) of >10 x 10-6 cm/s is generally considered indicative of high permeability. The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is calculated to identify substrates of efflux transporters like P-glycoprotein.

Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s, providing an indication of its hepatic clearance.

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Target Signaling Pathways

Quinoline derivatives have been shown to interact with a variety of biological targets, many of which are implicated in cancer and inflammatory diseases. A common mechanism of action involves the inhibition of protein kinases. The diagram below illustrates a simplified, integrated signaling pathway that is frequently dysregulated in cancer and targeted by quinoline-based inhibitors.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors mTOR->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF

Caption: Key signaling pathways often targeted by quinoline derivatives.

This diagram illustrates how the binding of growth factors to receptor tyrosine kinases (RTKs) like c-Met, VEGFR, and EGFR can activate downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][][22][23][24][25][26][27] These pathways converge in the nucleus to regulate transcription factors that control cell proliferation, survival, and angiogenesis. Many quinoline-based inhibitors are designed to block the activity of the kinases within these pathways.

Conclusion and Future Directions

The assessment of drug-likeness is a critical component of modern drug discovery. For this compound derivatives, a combination of in silico prediction and robust in vitro experimentation is essential to identify candidates with the highest potential for successful clinical development. While computational models suggest good oral bioavailability for the core scaffold, the impact of various substitutions on permeability, metabolic stability, and potential toxicity must be carefully evaluated experimentally. The experimental protocols provided in this guide offer a starting point for generating the crucial data needed to make informed decisions in a drug discovery pipeline. Future work should focus on synthesizing a focused library of this compound derivatives and subjecting them to these assays to build a comprehensive structure-activity and structure-property relationship database. This will enable the rational design of next-generation quinoline-based therapeutics with optimized drug-like properties.

References

Comparative Cross-Reactivity Analysis of "3-Methoxy-6-methylquinoline"-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential off-target interactions of 3-Methoxy-6-methylquinoline and its analogs, based on available experimental data from structurally related compounds.

Disclaimer: Direct experimental cross-reactivity data for "this compound" is not currently available in the public domain. This guide provides a comparative analysis based on the pharmacological profiles of structurally similar quinoline derivatives to infer potential off-target interactions. The information presented should be considered indicative and requires experimental validation for "this compound" itself.

Introduction

"this compound" is a quinoline derivative that has appeared as a synthetic intermediate in the development of novel therapeutics. While its specific pharmacological profile is not well-documented, patent literature suggests its utility in the synthesis of Protease-Activated Receptor 4 (PAR4) antagonists, indicating that PAR4 may be a primary target for compounds derived from this scaffold.[1][2] Understanding the potential for off-target interactions, or cross-reactivity, is crucial for the development of safe and effective drug candidates. This guide summarizes the known biological activities of structurally related methoxyquinoline and aminoindane analogs to provide insights into the potential cross-reactivity profile of "this compound"-based compounds.

Potential Primary Target: Protease-Activated Receptor 4 (PAR4)

Based on patent literature, "this compound" and its brominated analog, "8-bromo-3-methoxy-6-methylquinoline," are used as intermediates in the synthesis of potent PAR4 antagonists.[1][2] PAR4 is a G-protein coupled receptor involved in thrombin-induced platelet aggregation. Antagonism of this receptor is a therapeutic strategy for the prevention of thromboembolic disorders.

Below is a simplified representation of the PAR4 signaling pathway.

PAR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC Activation DAG->PKC activates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: Simplified PAR4 signaling pathway in platelets.

Potential Cross-Reactivity Targets

Based on data from structurally related compounds, "this compound"-based compounds may exhibit cross-reactivity with the following targets:

P-glycoprotein (P-gp)

A study on 6-methoxy-2-arylquinoline analogs revealed their potential as P-glycoprotein (P-gp) inhibitors.[3] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer. Inhibition of P-gp can enhance the efficacy of co-administered chemotherapeutic agents.

Table 1: P-gp Inhibitory Activity of 6-Methoxy-2-Arylquinoline Analogs

CompoundStructureP-gp Inhibition Activity (Relative to Verapamil)Cytotoxicity (IC50 in µM)Reference
5a (6-methoxy-2-phenylquinolin-4-yl)methanol1.3-fold stronger> 50[3]
5b (2-(3,4-dimethoxyphenyl)-6-methoxyquinolin-4-yl)methanol2.1-fold stronger> 50[3]
Verapamil (Reference P-gp inhibitor)1.0Not reported in this study[3]
Monoamine Transporters

Analogs of mephedrone, such as 5-methoxy-6-methyl-2-aminoindane (MMAI) , which shares a methoxy and methyl-substituted cyclic core, have been shown to interact with monoamine transporters.[4][5] These transporters (SERT, DAT, and NET) are crucial for regulating neurotransmitter levels in the brain.

Table 2: Monoamine Transporter Inhibition by a Structurally Related Compound (MMAI)

CompoundTargetIC50 (nM)Primary EffectReference
5-methoxy-6-methyl-2-aminoindane (MMAI) SERT (Serotonin Transporter)130 ± 20Selective Serotonin Releaser[4][5]
DAT (Dopamine Transporter)> 10,000Weakly active[4][5]
NET (Norepinephrine Transporter)2,700 ± 500Weakly active[4][5]

Experimental Protocols

P-glycoprotein (P-gp) Inhibition Assay

The ability of the synthesized quinolines to inhibit the transport function of P-gp was evaluated using a flow cytometry-based assay with rhodamine 123 as a fluorescent P-gp substrate.

Experimental Workflow:

Pgp_Inhibition_Assay start Start cell_prep Prepare P-gp overexpressing cancer cells (e.g., EPG85-257RDB) at 1 x 10⁶ cells/mL start->cell_prep preincubation Pre-incubate cells with test compound (10 min, RT) cell_prep->preincubation add_rhodamine Add Rhodamine 123 (P-gp substrate) preincubation->add_rhodamine incubation Incubate for 45 min at 37°C add_rhodamine->incubation wash Centrifuge and wash cells twice with PBS incubation->wash resuspend Resuspend cells in PBS wash->resuspend flow_cytometry Analyze intracellular fluorescence by flow cytometry resuspend->flow_cytometry end End flow_cytometry->end

Caption: Workflow for P-gp inhibition assay.

Detailed Methodology:

  • Cell Culture: P-gp-overexpressing human cancer cell lines (e.g., EPG85-257RDB) are cultured to a sufficient density.

  • Cell Preparation: Cells are harvested and adjusted to a concentration of 1 x 10^6 cells/mL in an appropriate buffer.

  • Compound Incubation: Aliquots of the cell suspension are pre-incubated with the test compounds at various concentrations for 10 minutes at room temperature.

  • Substrate Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the cell suspensions.

  • Incubation: The cells are incubated for 45 minutes at 37°C to allow for substrate uptake and efflux.

  • Washing: Cells are centrifuged and washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Flow Cytometry: The intracellular fluorescence of the cells is measured using a flow cytometer. Increased fluorescence compared to a vehicle control indicates P-gp inhibition.

Monoamine Transporter Inhibition Assay

The potency of compounds to inhibit monoamine transporters is determined using a radioligand uptake assay in HEK 293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.

Experimental Workflow:

Monoamine_Transporter_Assay start Start cell_plating Plate HEK 293 cells expressing hSERT, hDAT, or hNET start->cell_plating preincubation Pre-incubate cells with test compound or vehicle cell_plating->preincubation add_radioligand Add radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) preincubation->add_radioligand incubation Incubate for a defined period (e.g., 5-10 min at RT) add_radioligand->incubation terminate_uptake Terminate uptake by rapid washing with ice-cold buffer incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Measure intracellular radioactivity by liquid scintillation counting cell_lysis->scintillation_counting end End scintillation_counting->end

Caption: Workflow for monoamine transporter inhibition assay.

Detailed Methodology:

  • Cell Culture: HEK 293 cells stably transfected with the respective human monoamine transporter are cultured in appropriate media.

  • Assay Preparation: Cells are plated in 96-well plates and allowed to adhere.

  • Compound Incubation: Cells are washed and then pre-incubated with various concentrations of the test compound or vehicle control in buffer.

  • Radioligand Addition: A fixed concentration of the respective radiolabeled monoamine ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine) is added to initiate the uptake reaction.

  • Incubation: The plates are incubated for a short period (typically 5-10 minutes) at room temperature.

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Quantification: The cells are lysed, and the amount of radioligand taken up is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Conclusion

While the specific cross-reactivity profile of "this compound" remains to be experimentally determined, analysis of its structurally related analogs suggests potential interactions with PAR4 as a primary target, and P-glycoprotein and monoamine transporters as possible off-targets. Researchers and drug developers working with "this compound"-based compounds are strongly encouraged to perform comprehensive in vitro and in vivo profiling to fully characterize their selectivity and potential for off-target effects. The experimental protocols provided herein can serve as a starting point for such investigations.

References

A Comparative Guide to the Conformational Analysis of 3-Methoxy-6-methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physicochemical properties and biological activity. For quinoline derivatives, a scaffold of significant interest in medicinal chemistry, understanding the preferred conformations is paramount for designing effective therapeutic agents. This guide provides a comparative overview of the conformational analysis of 3-Methoxy-6-methylquinoline and its structurally related analogs, integrating experimental data and computational methodologies.

Conformational Preferences of Substituted Quinolines

The conformation of substituted quinolines is primarily dictated by the electronic and steric interactions of the substituents on the quinoline core. The methoxy group, a common substituent, can significantly influence the molecule's shape and reactivity through its ability to donate electrons and participate in hydrogen bonding.

A study on 3,6,8-trimethoxyquinoline provides valuable insights into the planarity of the quinoline ring system and the orientation of the methoxy groups.[1][2] X-ray crystallographic data reveals that the quinoline ring is essentially planar, with the methoxy groups exhibiting specific dihedral angles relative to the ring. These experimentally determined parameters serve as a benchmark for computational models.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface and identifying stable conformers.[1][3][4] For instance, in silico analyses of various quinoline derivatives have elucidated the impact of different substitution patterns on the overall molecular geometry.[5][6]

Comparative Data of this compound Analogs

To illustrate the conformational landscape, the following table summarizes key structural parameters for analogs of this compound, derived from experimental and computational studies.

CompoundMethodKey Dihedral Angle(s)Bond Lengths (Å) (Representative)Reference
3,6,8-trimethoxyquinoline X-ray CrystallographyC2-C3-O-C(Me): 1.2(3)°C5-C6-O-C(Me): 1.1(3)°C3-O: 1.365(2)C6-O: 1.370(2)[1]
DFT (B3LYP/6-311G(d,p))C2-C3-O-C(Me): 0.1°C5-C6-O-C(Me): 0.2°C3-O: 1.362C6-O: 1.368[1]
2-Styryl-8-hydroxy-quinolines X-ray CrystallographyDihedral between quinoline and styryl rings: 5.75–59.3°-[6]
2-Styryl-8-nitro-quinolines X-ray CrystallographyDihedral between quinoline and styryl rings: 1.32–3.45°-[6]

Experimental and Computational Protocols

A comprehensive conformational analysis typically involves a synergistic approach combining experimental techniques with computational modeling.

Experimental Protocols

1. X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule.

  • Methodology:

    • Single crystals of the compound are grown by slow evaporation of a suitable solvent.

    • The crystal is mounted on a diffractometer and irradiated with X-rays.

    • The diffraction pattern is collected and processed to determine the electron density map.

    • The atomic coordinates are refined to obtain the final crystal structure, including bond lengths, bond angles, and dihedral angles.[1][5][6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), provides information about the solution-state conformation.

  • Methodology:

    • The compound is dissolved in a suitable deuterated solvent.

    • 1D (¹H, ¹³C) and 2D (COSY, NOESY/ROESY) NMR spectra are acquired.

    • NOE correlations are analyzed to determine the proximity of different protons in the molecule, which helps in deducing the preferred conformation in solution.

Computational Protocols

1. Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method for optimizing molecular geometries and calculating energetic properties.

  • Methodology:

    • The initial 3D structure of the molecule is built using molecular modeling software.

    • A conformational search is performed to identify low-energy conformers.

    • The geometries of the identified conformers are optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[1]

    • Frequency calculations are performed to confirm that the optimized structures are true energy minima.

    • The relative energies of the conformers are calculated to determine their population at a given temperature.

Workflow and Pathway Visualizations

The following diagrams illustrate the typical workflow for conformational analysis and a hypothetical signaling pathway where the conformation of a quinoline-based drug is crucial.

experimental_workflow Experimental Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of Quinoline Analog purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography crystal_growth->xray comparison Comparison of Experimental & Computational Data xray->comparison nmr->comparison conf_search Conformational Search conf_search->comparison dft DFT Optimization & Frequency dft->conf_search conclusion Conformational Assignment comparison->conclusion

Caption: A typical workflow for conformational analysis.

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling cluster_inhibition Drug Action receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (Proliferation) transcription_factor->gene_expression drug This compound (Active Conformer) drug->kinase_b Inhibition

Caption: Inhibition of a signaling pathway by a quinoline.

Conclusion

The conformational analysis of this compound and its analogs is a multifaceted endeavor that relies on the integration of experimental data from techniques like X-ray crystallography and NMR with the predictive power of computational chemistry. Understanding the subtle interplay of steric and electronic effects of substituents is crucial for predicting the bioactive conformation of these molecules, thereby guiding the design of novel and more potent therapeutic agents. The methodologies and comparative data presented in this guide offer a framework for researchers engaged in the structural elucidation and development of quinoline-based drugs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methoxy-6-methylquinoline, a quinoline derivative.

Immediate Safety and Hazard Profile

This compound is a nitrogen-containing heterocyclic compound. Based on data for quinoline and its derivatives, it should be handled with caution. The primary hazards include toxicity if ingested, skin and eye irritation, and potential harm to aquatic life.

Hazard Data for Quinoline (as a proxy)Information
Appearance Colorless to brown liquid with a characteristic odor.[1]
Toxicity Harmful if swallowed. May cause irritation to skin, eyes, and mucous membranes.[1]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[2][3]
Reactivity May react violently with strong oxidizing agents, hydrogen peroxide, perchromates, dinitrogen tetroxide, and maleic anhydride.[3]
Combustibility Combustible liquid.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following protocol outlines the necessary steps for its disposal as a hazardous waste.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The label should include the chemical name ("this compound"), the words "Hazardous Waste," and a description of the hazards (e.g., "Toxic," "Irritant").

  • Compatibility: Do not mix this waste with other incompatible waste streams.

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Do Not Use Sewers: Never wash spills down the drain.[3]

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Disposal must be conducted through an approved and licensed hazardous waste disposal facility.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill collect_waste 2. Collect in a Labeled Hazardous Waste Container is_spill->collect_waste No spill_procedure 3. Follow Spill Protocol: - Evacuate & Ventilate - Absorb with Inert Material - Collect in Waste Container is_spill->spill_procedure Yes store 4. Store Sealed Container in a Safe, Ventilated Area collect_waste->store no_sewer DO NOT wash down the sewer spill_procedure->no_sewer spill_procedure->store contact_ehs 5. Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Methoxy-6-methylquinoline. The following guidance is based on safety data for structurally similar compounds, including 6-Methoxyquinoline, 6-Methylquinoline, and 2-Amino-6-methoxy-3-methylquinoline. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment

Based on data from analogous quinoline derivatives, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] A comprehensive PPE strategy is crucial to minimize exposure.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's breakthrough times.Prevents skin contact which can lead to irritation.[1][4]
Body Protection Laboratory coat, closed-toe shoes, and long pants.Minimizes the risk of accidental skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Prevents inhalation of vapors or aerosols that may cause respiratory tract irritation.[1][2][4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Safe Handling Procedures:

  • Before use, wash hands thoroughly and don all required PPE.

  • Avoid direct contact with the substance. Do not ingest or inhale.[1][2]

  • Prevent the formation of dust or aerosols.

  • After handling, wash hands and any exposed skin thoroughly.[1][4]

  • Do not eat, drink, or smoke in the laboratory.[1][4]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

  • Store away from sources of ignition.[1]

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be placed in a designated, sealed, and properly labeled container.

  • Disposal should be carried out by a licensed waste disposal company, following all local, state, and federal regulations.[1][2]

  • Do not dispose of down the drain or in regular trash.

Spill Response:

  • Evacuate the immediate area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb liquid spills with an inert material (e.g., sand, vermiculite).

  • For solid spills, carefully sweep up to avoid generating dust.

  • Collect all contaminated material in a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Ventilate the area.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS of analogous compounds - Don appropriate PPE handling Handling - Use in a chemical fume hood - Avoid contact and inhalation prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not all is used spill Spill/Emergency - Evacuate and secure area - Follow spill response plan handling->spill In case of accident cleanup Post-Experiment Cleanup - Decontaminate work surfaces - Remove and properly store/dispose of PPE handling->cleanup storage->handling For subsequent use disposal Disposal - Collect in labeled hazardous waste container - Dispose via licensed contractor spill->disposal cleanup->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.